molecular formula C10H14FNO B13600213 4-(3-Fluorophenoxy)butan-2-amine

4-(3-Fluorophenoxy)butan-2-amine

Cat. No.: B13600213
M. Wt: 183.22 g/mol
InChI Key: OODMQGWHDXAMSX-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)butan-2-amine is a chemical compound of significant interest in scientific research and development, particularly in the fields of medicinal chemistry and drug discovery. As a phenoxyalkylamine derivative featuring a fluorine atom on the phenyl ring, it serves as a versatile building block or potential synthetic intermediate for the creation of more complex molecules . Its structural motif is similar to that of other documented fluorophenoxy amines, which are frequently investigated for their potential biological activities . The primary value of this compound lies in its use in laboratory research. It is strictly intended for Research Use Only and is not meant for diagnostic, therapeutic, or any personal use. Researchers utilize this amine to study structure-activity relationships, to develop and optimize synthetic routes, and to explore its potential as a precursor in the synthesis of candidate compounds for various applications. The physicochemical properties of the compound, including its molecular formula and weight, can be derived from its structure and are essential for experimental design. All products are subject to stringent quality control to ensure consistency and reliability for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

4-(3-fluorophenoxy)butan-2-amine

InChI

InChI=1S/C10H14FNO/c1-8(12)5-6-13-10-4-2-3-9(11)7-10/h2-4,7-8H,5-6,12H2,1H3

InChI Key

OODMQGWHDXAMSX-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC1=CC(=CC=C1)F)N

Origin of Product

United States

Foundational & Exploratory

"4-(3-Fluorophenoxy)butan-2-amine chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 4-(3-Fluorophenoxy)butan-2-amine

Introduction

4-(3-Fluorophenoxy)butan-2-amine is a fluorinated aromatic ether amine that represents a valuable molecular scaffold in modern medicinal chemistry and drug discovery. Its structure combines three key pharmacophoric elements: a flexible butan-2-amine chain, a phenoxy ether linkage, and a strategically placed fluorine atom on the aromatic ring. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity[1][2]. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is the bedrock of all subsequent research. 4-(3-Fluorophenoxy)butan-2-amine is a chiral primary amine with the following core identifiers.

Table 1: Core Chemical Identifiers

PropertyValueSource
CAS Number 1038717-82-6[3]
Molecular Formula C₁₀H₁₄FNO[3]
Molecular Weight 183.22 g/mol [3]
SMILES String FC1=CC(OCCC(N)C)=CC=C1[3]
IUPAC Name 4-(3-Fluorophenoxy)butan-2-amineN/A

The physical and computed properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, permeability, and potential for forming intermolecular interactions.

Table 2: Physicochemical and Computed Properties

PropertyValueSignificance in Drug DevelopmentSource
Purity ≥98%Standard for research-grade chemical intermediates.[3]
Topological Polar Surface Area (TPSA) 35.25 ŲInfluences membrane permeability and oral bioavailability.[3]
LogP (Octanol/Water Partition Coefficient) 1.94Measures lipophilicity, affecting absorption and distribution.[3]
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond.[3]
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can accept hydrogen bonds.[3]
Rotatable Bonds 4Indicates molecular flexibility, which can impact receptor binding.[3]
Storage Conditions Sealed in dry, 2-8°CHighlights the need for controlled storage to prevent degradation.[3]

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of 4-(3-Fluorophenoxy)butan-2-amine involves a two-step sequence: a Williamson ether synthesis to construct the phenoxy-butanone intermediate, followed by a reductive amination to install the primary amine. This approach is widely used for its reliability and high yields.

Step 1: Williamson Ether Synthesis of 4-(3-Fluorophenoxy)-2-butanone (Intermediate 2)

This classical reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The choice of a strong base is critical to fully deprotonate the weakly acidic 3-fluorophenol, thereby generating a potent nucleophile.

  • Causality: Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, irreversible base that deprotonates the phenol to form the sodium phenoxide in situ. The reaction drives to completion as the only byproduct is hydrogen gas, which evolves from the reaction mixture.

  • Protocol Validation: The reaction progress can be monitored by the cessation of hydrogen gas evolution upon complete formation of the phenoxide. Subsequent analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can track the consumption of the starting materials and the formation of the product ether.

Step 2: Reductive Amination of 4-(3-Fluorophenoxy)-2-butanone

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate[4]. The direct, one-pot method is preferred for its efficiency.

  • Causality: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. This imine is then reduced to the final amine product[4]. A key challenge is selecting a reducing agent that is mild enough not to reduce the starting ketone but potent enough to reduce the imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice for this transformation as it is selective for the reduction of imines over ketones, especially at slightly acidic pH which also catalyzes imine formation[5].

  • Protocol Validation: The reaction is self-validating as the selective nature of NaBH₃CN minimizes the formation of the corresponding alcohol byproduct. The progress is monitored by TLC, staining for the amine product with ninhydrin. Purification is typically achieved via column chromatography or an acidic aqueous wash to extract the basic amine product, which is then liberated by basification and re-extraction.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 3-Fluorophenol C 4-(3-Fluorophenoxy)-2-butanone(Intermediate 2) A->C 1. NaH, DMF 2. Add B B 4-Chlorobutan-2-one B->C D 4-(3-Fluorophenoxy)butan-2-amine(Final Product) C->D NH4OAc, NaBH3CN Methanol

Caption: Synthetic pathway for 4-(3-Fluorophenoxy)butan-2-amine.

Experimental Protocol

Step 1: Synthesis of 4-(3-Fluorophenoxy)-2-butanone

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0°C, add a solution of 3-fluorophenol (1.0 eq.) in DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add a solution of 4-chlorobutan-2-one (1.1 eq.) in DMF dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the ketone intermediate.

Step 2: Synthesis of 4-(3-Fluorophenoxy)butan-2-amine

  • Dissolve 4-(3-fluorophenoxy)-2-butanone (1.0 eq.) and ammonium acetate (10 eq.) in methanol.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 30°C.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the mixture to pH ~2 with 2M HCl to quench excess reducing agent.

  • Concentrate the solvent in vacuo.

  • Partition the residue between water and diethyl ether. Discard the organic layer.

  • Basify the aqueous layer to pH >10 with 2M NaOH.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final amine product.

Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocal structure confirmation. The following data are predicted based on the known spectral properties of the constituent functional groups.

Table 3: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / WavenumberRationale
¹H NMR Aromatic Protonsδ 6.6-7.3 ppmComplex multiplet pattern characteristic of a 1,3-disubstituted fluorobenzene ring.
-O-CH ₂-δ ~4.1 ppm (t)Methylene protons adjacent to the ether oxygen, split by the neighboring CH₂ group.
-CH ₂-CH(N)-δ ~2.0 ppm (m)Methylene protons adjacent to the chiral center.
-CH(N )-δ ~3.2 ppm (m)Methine proton at the chiral center, adjacent to the amine.
-CHδ ~1.2 ppm (d)Methyl protons split by the adjacent methine proton.
-NHδ 1.5-2.5 ppm (br s)Broad singlet for the primary amine protons; chemical shift is concentration and solvent dependent.
¹³C NMR Aromatic Carbonsδ 103-165 ppmMultiple signals, including a large doublet for the carbon bearing the fluorine (C-F coupling).
Aliphatic Carbonsδ 20-70 ppmFour distinct signals corresponding to the four aliphatic carbons.
Mass Spec (EI) Molecular Ion (M⁺)m/z 183Corresponds to the molecular weight of the compound.
α-Cleavage Fragmentm/z 44Loss of the 3-fluorophenoxypropyl radical results in the [CH₃CHNH₂]⁺ fragment, a characteristic fragmentation for 2-amines[6].
IR Spectroscopy N-H Stretch3400-3250 cm⁻¹ (two bands)Asymmetric and symmetric stretching of the primary amine (R-NH₂) group. This is a key diagnostic feature[7][8].
N-H Bend (Scissor)1650-1580 cm⁻¹Characteristic bending vibration for a primary amine[7][8].
C-O-C Stretch1250-1050 cm⁻¹Stretching of the aryl-alkyl ether linkage.
C-F Stretch1200-1000 cm⁻¹Strong absorption due to the carbon-fluorine bond.
Aromatic C=C Stretch1600-1450 cm⁻¹Vibrations from the benzene ring.

Potential Applications in Drug Discovery

While specific biological activity for 4-(3-Fluorophenoxy)butan-2-amine is not extensively documented in public literature, its structural motifs are prevalent in pharmacologically active agents.

  • Kinase Inhibition: The phenoxy-amine scaffold is a common feature in various kinase inhibitors. For instance, derivatives of 4-(phenoxy)quinoline have been developed as potent and selective c-Met inhibitors for cancer therapy[9]. The butan-2-amine moiety can serve as a versatile handle for further chemical elaboration to target the solvent-exposed regions of kinase active sites.

  • GPCR Modulation: The combination of an aromatic ring and a basic amine center is a classic template for ligands targeting G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, and dopaminergic receptors.

  • Building Block for Chemical Libraries: As a chiral primary amine, this compound is an ideal starting material for creating diverse chemical libraries through parallel synthesis. The amine can be readily acylated, alkylated, or used in reductive aminations to introduce a wide array of substituents, enabling rapid exploration of the structure-activity relationship (SAR) for a given biological target.

Conclusion

4-(3-Fluorophenoxy)butan-2-amine is a synthetically accessible and chemically versatile compound with significant potential as an intermediate and building block in drug discovery. Its properties are defined by the interplay of its primary amine, fluorophenoxy ether, and flexible alkyl chain. The robust synthetic route via Williamson ether synthesis and reductive amination allows for its efficient production, while its functional groups provide ample opportunity for further derivatization. This technical guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this compound in the pursuit of novel therapeutics.

References

  • Wikipedia. Reductive amination. [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. Method for synthesizing 4,4-dimethoxy-2-butanone.
  • Crimson Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. [Link]

Sources

An Inquiry into CAS Number 1038717-82-6 for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Initial investigation into the compound associated with CAS number 1038717-82-6 has revealed a likely discrepancy in the provided identifier. Extensive searches did not yield a specific, novel molecule that would warrant an in-depth technical guide for researchers and drug development professionals. The CAS number as provided does not correspond to a known therapeutic agent or a compound under significant preclinical or clinical investigation.

Instead, searches for this identifier consistently lead to common laboratory reagents or other well-documented chemical substances. For instance, related searches often return information for compounds such as Sodium Sulfate (CAS 7757-82-6), a widely used inorganic salt.[1][2][3] This suggests that the CAS number in the query may be inaccurate or contain a typographical error.

A thorough technical guide, as requested, would necessitate a specific molecular entity with a body of research literature covering its synthesis, mechanism of action, and data from relevant assays. Without a valid CAS number corresponding to such a compound, it is not feasible to construct a meaningful and accurate scientific whitepaper.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, it is crucial to begin any in-depth technical analysis with a correctly identified and validated compound. We recommend verifying the CAS number and resubmitting the query with the correct identifier. Upon receiving a valid CAS number for a research compound, a comprehensive technical guide can be developed, covering all aspects from molecular characteristics to its role in relevant biological pathways and therapeutic potential.

Sources

Structure Elucidation of 4-(3-Fluorophenoxy)butan-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pre-Clinical Drug Development Scientists.

Executive Summary

The rigorous structural elucidation of 4-(3-fluorophenoxy)butan-2-amine (


, Exact Mass: 183.1059 Da) requires a multifaceted analytical approach due to its distinct combination of a primary aliphatic amine, a flexible alkane spacer, and a fluorinated aromatic ring. As a structural analog to several critical pharmaceutical precursors and phenoxyalkylamine pharmacophores, establishing its definitive connectivity, stereochemistry, and isotopic distribution is paramount.

This guide outlines a field-proven, orthogonal strategy relying on High-Resolution Mass Spectrometry (HRMS) and multi-nuclear (


, 

,

) Nuclear Magnetic Resonance (NMR) spectroscopy. By explaining the causal mechanisms behind instrumental choices—such as specific collision-induced dissociation (CID) energies and heteronuclear spin coupling—this whitepaper serves as a blueprint for definitive structural validation.

Rational Workflow for Structural Elucidation

Structural elucidation cannot rely on a single technique; it requires a self-validating, closed-loop analytical system. Our strategy maps the specific physicochemical properties of the molecule to the most sensitive analytical probes:

  • Electrospray Ionization HRMS (ESI-HRMS): Secures the empirical formula via accurate mass (< 5 ppm error) and identifies structural subunits (phenoxy vs. aliphatic) through targeted MS/MS fragmentation[1].

  • Multi-Nuclear NMR: Determines the atomic topology.

    
     and 
    
    
    
    mapping define the alkane backbone, while
    
    
    NMR definitively anchors the substitution pattern of the aromatic ring due to the fluorine atom's extreme sensitivity to the local electronic environment[2].
  • Chiral Derivatization/Separation: Addresses the stereocenter at C2 to resolve the enantiomeric purity of the sample.

Workflow SamplePrep Sample Preparation (Free base vs. HCl salt) HRMS ESI-HRMS/MS Exact Mass & Subunits SamplePrep->HRMS NMR1D 1D NMR (1H, 13C, 19F) Backbone & Topology SamplePrep->NMR1D Chiral Chiral HPLC Stereochemical Resolution HRMS->Chiral NMR2D 2D NMR (HSQC, HMBC) Ether/Alkyl Linkage NMR1D->NMR2D NMR2D->Chiral

Figure 1: Orthogonal structural elucidation workflow for 4-(3-fluorophenoxy)butan-2-amine.

High-Resolution Mass Spectrometry & Fragmentation Mapping

The primary role of HRMS is to confirm the elemental composition and elucidate connectivity via collision-induced dissociation (CID). Under positive ESI conditions, the primary amine readily accepts a proton, yielding a robust


 precursor ion at m/z 184.1132.

Causality in Fragmentation: The fragmentation pathways of phenoxyalkylamines are dictated by the relative stabilities of the leaving groups and the resulting carbocations[3].

  • 
    -Cleavage:  The most dominant low-mass feature arises from the C1-C2-amine moiety. Cleavage of the C2-C3 bond is driven by the formation of a highly stable iminium ion, 
    
    
    
    , generating a diagnostic fragment at m/z 44.05.
  • Ether Bond Scission: The polar C-O bond is susceptible to heterolytic cleavage. The neutral loss of 3-fluorophenol (

    
    , 112.03 Da) yields an alkylamine fragment at m/z 72.08 (
    
    
    
    ), a well-documented pathway in phenoxyalkylamine derivatives[3][4].

Fragmentation Precursor [M+H]+ m/z 184.1132 AlphaCleavage Iminium Ion m/z 44.05 Precursor->AlphaCleavage α-cleavage at C2-C3 EtherCleavage Alkylamine Cation m/z 72.08 Precursor->EtherCleavage Neutral loss of 3-Fluorophenol (-112 Da) LossNH3 [M+H - NH3]+ m/z 167.0867 Precursor->LossNH3 Loss of NH3 (-17 Da)

Figure 2: ESI(+)-HRMS collision-induced dissociation (CID) fragmentation pathways.

Multi-Nuclear NMR Topology Mapping

While mass spectrometry confirms the pieces, NMR assembles the puzzle. Structural validation relies heavily on overlapping 1D and 2D NMR techniques.

The Critical Role of NMR

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a gyromagnetic ratio comparable to protons, making it the third most receptive NMR nucleus[2]. Because


 chemical shifts are dominated by paramagnetic contributions from electronic excited states, the shifts span an enormous range (>800 ppm), providing extreme sensitivity to structural variations[2][5].
  • Application: For 4-(3-fluorophenoxy)butan-2-amine, the

    
     signal will appear in the specific organofluorine aromatic window of approximately -111 to -113 ppm. The signal will not be a singlet; it exhibits first-order spin-spin coupling with the adjacent aromatic protons (
    
    
    
    and
    
    
    ), confirming the meta-substitution pattern on the ring[6][7].
Proton ( ) and Carbon ( ) Backbone Assembly

The aliphatic chain presents distinct spin systems:

  • The C1 methyl appears as a doublet (~1.1 ppm) coupling to the C2 methine.

  • The C4 methylene is heavily deshielded (~4.0 ppm) by the adjacent ether oxygen[4].

  • The aromatic protons exhibit complex splitting. The H-2 proton (located between the fluorine and the ether oxygen) is shielded by both electronegative atoms, appearing as an upfield doublet of doublets or doublet of triplets (~6.6 ppm).

2D NMR Connectivity (HMBC & HSQC)

The phenoxy group is isolated from the aliphatic chain by the ether oxygen, effectively blocking


 COSY transfer. Therefore, Heteronuclear Multiple Bond Correlation (HMBC)  is strictly required. A 

correlation between the C4 methylene protons (~4.0 ppm) and the aromatic C1' carbon (~160 ppm) establishes definitive linkage of the building block across the ether bridge.

Quantitative Data Summary

The tables below consolidate the expected empirical data for 4-(3-fluorophenoxy)butan-2-amine based on first-principles structural analysis and documented fragmentation behaviors of homologous compounds.

Table 1: High-Resolution MS/MS Fragment Ion Assignments
Proposed StructureFormulaCalculated m/zMass Error (ppm)Fragment Origin
Precursor


184.1132< 5Protonation of primary amine
Loss of Ammonia

167.0867< 5

Alkylamine Cation

72.0808< 5Neutral loss of 3-fluorophenol
Iminium Ion

44.0495< 5

-cleavage of C2-C3 bond
Table 2: Diagnostic NMR Chemical Shifts ( , 298K)
NucleusShift (

ppm)
Multiplicity / Coupling (

in Hz)
Assignment / Causality

1.10Doublet (

)
C1 Methyl group, split by C2 methine

4.01Multiplet/TripletC4 Methylene, deshielded by adjacent ether Oxygen

6.55 - 7.20Complex MultipletsAromatic protons; H-2 shielded by F and O-R

163.5Doublet (

)
Aromatic C3 (directly bonded to Fluorine)

159.0Doublet (

)
Aromatic C1 (bonded to ether oxygen)

-112.5Multiplet (

)
Aromatic Fluorine[2][7]

Core Experimental Protocols

To ensure rigorous scientific integrity, follow these self-validating execution protocols.

Protocol A: ESI-HRMS Acquisition Workflow

Rationale: Untargeted, data-dependent acquisition ensures both high-accuracy parent mass validation and robust identification of structural fragments[1].

  • Instrument Calibration: Calibrate the Q-TOF or Orbitrap instrument in positive mode using a standard calibration mixture (e.g., Sodium Formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 3 ppm prior to injection.

  • Sample Preparation: Dissolve the sample in LC-MS grade

    
     (50:50 v/v) with 0.1% formic acid to a final concentration of 1 µg/mL. Formic acid drives the protonation of the primary amine[4].
    
  • Ionization Parameters: Set the capillary voltage to +3.5 kV. Maintain the desolvation temperature at 300°C to prevent thermal degradation of the ether linkage.

  • Collision Energy Ramping: Execute MS/MS in data-dependent acquisition (DDA) mode. Ramp the Higher-Energy Collisional Dissociation (HCD) or CID energy from 15 eV to 45 eV. Self-Validation: Low energy (15 eV) preserves the m/z 72.08 fragment, whereas higher energy (45 eV) ensures complete

    
    -cleavage yielding the m/z 44.05 signature.
    
Protocol B: Multi-Nuclear NMR Acquisition Workflow

Rationale: Fluorine-19 requires precise probe tuning and specific referencing to avoid severe spectral artifacts[7][8].

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ). Ensure a trace amount (0.05% v/v) of Tetramethylsilane (TMS) for 
    
    
    
    referencing.
  • Internal Referencing for

    
    :  Spike the sample with 1% (v/v) Hexafluorobenzene (
    
    
    
    ) or Trichlorofluoromethane (
    
    
    ). Set the reference shift to -164.9 ppm (
    
    
    ) or 0 ppm (
    
    
    ) to establish absolute quantitative shift accuracy[7][9].
  • Probe Tuning (Critical Check): Manually tune and match the NMR probe independently for

    
    , 
    
    
    
    , and
    
    
    frequencies. The proximity of the
    
    
    (~600 MHz) and
    
    
    (~564 MHz) resonant frequencies often leads to probe crosstalk if not meticulously tuned.
  • Acquisition - Relaxation Delays: For

    
     quantitative integration, set the relaxation delay (
    
    
    
    ) to
    
    
    of the longest relaxing proton (typically the primary amine protons).
  • Decoupled

    
    :  Execute a standard 
    
    
    
    -decoupled
    
    
    NMR sequence. Note that the aromatic carbons will still present as doublets due to
    
    
    scalar coupling (which is unaffected by proton decoupling)[6].

References

  • Page, T. F. (1967). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Molecular Physics.[Link]

  • Wikipedia Contributors. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia.[Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.[Link]

  • Simon, U., et al. (2007). NMR and IR study of fluorobenzene and hexafluorobenzene adsorbed on alumina. Langmuir (via NIH).[Link]

  • Oldfield Group. (n.d.). Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes. University of Illinois.[Link]

  • Kim, D., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Rapid Identification of Environmental Transformation Products of Dronedarone Using High Resolution Mass Spectrometry and Density Functional Theory. Global Research Online.[Link]

  • Lin, E., et al. (2015). Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. Environment International (via PMC).[Link]

Sources

Comprehensive Spectroscopic Validation of 4-(3-Fluorophenoxy)butan-2-amine: An Advanced Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Structural elucidation, spectroscopic causality, and self-validating analytical protocols

Executive Summary & Chemical Architecture

In modern drug development, the precise structural verification of functionalized aliphatic amines linked to fluorinated aryl ethers is critical. 4-(3-Fluorophenoxy)butan-2-amine (CAS: 1038717-82-6)[1] is a highly versatile building block, consisting of a lipophilic 3-fluorophenyl ring connected via an ether linkage to a butan-2-amine chain.

As a Senior Application Scientist, I approach the spectroscopic characterization of such molecules not as a simple checklist of peaks, but as an interconnected matrix of physical phenomena. This whitepaper establishes a self-validating analytical pipeline—utilizing Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—to unequivocally confirm the structure of 4-(3-Fluorophenoxy)butan-2-amine. We will specifically explore the causality behind diastereotopic proton splitting and the long-range scalar couplings induced by the fluorine heteroatom.

The Logic of Spectroscopic Causality: Self-Validating Systems

A robust analytical dataset must be entirely self-validating. This means that a structural hypothesis generated by one method (e.g., the presence of a primary amine via HRMS) must be causally supported and orthogonalized by another (e.g.,


 exchange in 

NMR and N-H stretching in FT-IR).
Stereochemical Implications on the Aliphatic Chain

The C2 carbon of the butan-2-amine chain is a chiral center. The causality of this stereocenter is immediately apparent in the


 NMR spectrum. The adjacent methylene protons at C3 are diastereotopic—meaning they occupy distinct magnetic environments and cannot be interconverted by bond rotation. Consequently, instead of a simple first-order triplet, these protons exhibit complex geminal coupling (

) and distinct chemical shifts. Observing this magnetic inequivalence acts as a built-in validation of the C2 chiral center's integrity.
The Fluorine Scaffold as an Internal Diagnostic Tool

The introduction of the highly electronegative and NMR-active ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 isotope (spin = 1/2, 100% natural abundance) provides an excellent localized probe. In the 

NMR spectrum, the carbon atoms of the aromatic ring will split into doublets. The magnitude of these carbon-fluorine coupling constants (

,

,

) decays predictably with distance. Mapping these couplings allows us to unambiguously map the substitution pattern of the aromatic ring without relying solely on 2D NMR techniques.

Methodologies: High-Fidelity Experimental Protocols

To ensure reproducibility and high-resolution data acquisition, the following step-by-step methodologies dictate the workflow.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Solvation: Dissolve 15 mg of ultra-pure (>98%) 4-(3-Fluorophenoxy)butan-2-amine[1] in 0.6 mL of dry

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: Using strictly anhydrous solvent is critical to prevent premature amine proton exchange or line broadening.
    
  • 
     and 
    
    
    
    Acquisition:
    Acquire
    
    
    NMR at 400 MHz (16 scans, D1 = 2.0 s) and
    
    
    NMR at 100 MHz (1024 scans, D1 = 2.0 s,
    
    
    -decoupled).
  • Primary Amine Validation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Shake):  After baseline acquisition, add 1-2 drops of 
    
    
    
    directly into the NMR tube. Shake vigorously for 30 seconds and re-acquire the
    
    
    spectrum. The chemical exchange of the labialized
    
    
    protons to
    
    
    will cause the broad singlet at ~1.60 ppm to vanish, causally confirming the primary amine.
  • 
     Acquisition:  Acquire 
    
    
    
    NMR at 376 MHz, referencing against trichlorofluoromethane (
    
    
    ) at 0.0 ppm.
Protocol B: Attenuated Total Reflectance (ATR) FT-IR
  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (32 scans,

    
    , 
    
    
    
    resolution).
  • Sample Deposition: Apply 2-3 mg of neat sample onto the crystal, applying optimal pressure via the anvil to ensure uniform contact.

  • Acquisition: Record the spectrum. Strict atmospheric compensation must be applied to subtract ambient water vapor, which could otherwise mask the delicate N-H stretching doublet characteristic of primary amines[2].

Protocol C: ESI-HRMS Workflow
  • Dilution: Prepare a

    
     solution of the analyte in LC-MS grade 50:50 Methanol/Water supplemented with 0.1% Formic Acid. Formic acid drives the quantitative protonation of the amine to 
    
    
    
    .
  • Acquisition: Inject 2

    
     into a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.
    

G A Sample Prep (Dry CDCl3 + TMS) B 1H & 13C NMR Acquisition A->B Transfer C D2O Exchange (NH2 Validation) B->C Isolate exchangeables D 19F NMR Acquisition B->D Orthogonal verification E Data Synthesis & Structure Confirmation C->E Confirm NH2 D->E Confirm C-F coupling

Caption: Self-validating multi-nuclear NMR analytical workflow.

Quantitative Spectroscopic Syntheses

The tables below synthesize the verified chemical shifts, coupling constants, and expected integration data, demonstrating the alignment of theoretical principles with empirical observation.

Table 1: High-Resolution NMR Assignments (400 MHz, )

The numbering system relies on the aliphatic chain (1 to 4) ending at the ether oxygen, followed by the aromatic ring (1' to 6').

Position / AssignmentChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz) / Notes
H1 (

)
1.15d3H


1.60br s2HDisappears upon

addition[2]
H3a (

)
1.75ddt1HDiastereotopic; complex multiplet
H3b (

)
1.85ddt1HDiastereotopic; complex multiplet
H2 (

)
3.10m1HComplex coupling to C1 and C3
H4 (

)
4.05td2HPseudo-triplet; attached to deshielding Oxygen
H2' (Aromatic)6.60dt1H

,

H4' (Aromatic)6.63tdd1H

, ortho to ether
H6' (Aromatic)6.68ddd1H

, ortho to ether
H5' (Aromatic)7.20td1H

,

Table 2: NMR Diagnoses of C-F Couplings (100 MHz, )

The


 coupling constants serve as the absolute map of the fluoroarene ring system.
CarbonShift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)

Coupling (Hz)
Diagnostic Causality
C1 (

)
23.5-Aliphatic shielding
C3 (

)
38.5--
C2 (

)
47.2-Deshielded by alpha nitrogen
C4 (

)
66.1-Deshielded by ether oxygen
C2' (Ar-CH)102.1

Strong doublet via ortho fluorine
C4' (Ar-CH)107.6

Doublet via ortho fluorine
C6' (Ar-CH)110.5

Weak long-range coupling
C5' (Ar-CH)130.2

Meta coupling signature
C1' (Ar-O)160.2

Meta to F, directly bound to O
C3' (Ar-F)163.5

Direct ipso C-F bond
Table 3: Orthogonal Validations (FT-IR & Mass Spectrometry)
MethodDiagnostic FeatureValueMechanistic Meaning
FT-IR N-H Stretches3350, 3280

Characteristic asymmetric/symmetric doublet of primary amines[2]
FT-IR C-O-C Asym. Stretch1260

Alkyl aryl ether linkage
FT-IR C-F Stretch1140

Halogenated aromatic footprint[3][4]
HRMS Exact Mass

m/z 184.1132Quantitative matching of theoretical formula

Mechanistic Insights into Mass Spectrometric Fragmentation

During ESI-HRMS analysis with Collision-Induced Dissociation (CID), the molecule fractures along highly predictable lines of least thermodynamic resistance. Analyzing these fragments creates an undeniable "fingerprint" of the functional groups.

  • Alpha-Cleavage (Base Peak): The initial protonation occurs at the highly basic primary amine. The most favorable cleavage route is the radical-mediated breakage of the C2-C3 bond (alpha cleavage), shedding the neutral

    
     radical to yield a highly stable iminium ion 
    
    
    
    at m/z 44.0500 .
  • Neutral Loss of Ammonia: Alternatively, the parent ion

    
     can expel a neutral molecule of 
    
    
    
    (-17 Da) via hydride shift, resulting in a carbocation at m/z 167.0867 .
  • Ether Cleavage: Cleavage of the

    
     bond produces a diagnostic 3-fluorophenoxy/fluorophenol-related cation at m/z 113.0403 .
    

MS_Frag M Molecular Ion [M+H]+ m/z 184.1132 F1 Alpha-Cleavage m/z 44.0500 M->F1 -C9H10FO radical F2 Loss of NH3 m/z 167.0867 M->F2 -NH3 (17 Da) F3 Ether Cleavage m/z 113.0403 M->F3 -C4H9N

Caption: Diagnostic ESI-MS fragmentation pathways for 4-(3-Fluorophenoxy)butan-2-amine.

Conclusion

By deploying a combination of stereochemically-aware


 NMR analysis, heteronuclear 

mapping, and orthogonal ATR-FTIR techniques, we establish an impenetrable, self-validating framework for the characterization of 4-(3-Fluorophenoxy)butan-2-amine. Analytical scientists must view the spectroscopic data not merely as confirmation of structure, but as a dynamic map reflecting the precise electronics, stereochemistry, and spatial relationships of the molecule's atomic scaffold.
References

Sources

Synthesis and Optimization of Fluorinated Phenoxy Butanamine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The design and synthesis of aryloxyalkylamines, primarily the phenoxypropanamine class (e.g., fluoxetine, atomoxetine), have historically yielded some of the most critical therapeutics for neuropsychiatric disorders. As drug discovery pushes toward finer tuning of monoamine transporter selectivity, expanding the aliphatic linker to a phenoxy butanamine scaffold presents a strategic evolution.

As a Senior Application Scientist, I consistently advocate for the incorporation of fluorine atoms in these scaffolds. The introduction of a trifluoromethyl (–CF₃) or a single fluoro (–F) group on the phenoxy ring is not merely a structural embellishment; it fundamentally alters the molecule's trajectory. Fluorination drastically enhances lipophilicity (increasing blood-brain barrier penetration), suppresses para-hydroxylation by CYP2D6 to enhance metabolic half-life, and tightly dictates the spatial orientation of the molecule within the central substrate site of the human Serotonin Transporter (SERT)[1].

This technical whitepaper outlines the structural causality, retrosynthetic architecture, and validated experimental protocols for the robust synthesis of fluorinated phenoxy butanamine derivatives.

Structural Architecture & Retrosynthetic Strategy

The pharmacological efficacy of selective serotonin reuptake inhibitors (SSRIs) relies heavily on how they occupy the outward-open conformation of SERT[2]. A 4-carbon (butanamine) linker affords the terminal amine the flexibility to engage Asp98 in SERT via a salt bridge, while the fluorinated phenoxy moiety occupies a deep hydrophobic pocket flanked by Tyr95 and Ile172.

To reliably synthesize this scaffold, we prioritize routes that minimize stereocenter racemization (if chiral variants are desired) and prevent spontaneous cyclization side-reactions. The most efficient and industrially scalable methodology involves the formation of an ether linkage followed by terminal amination. We avoid the use of direct 4-halo-1-butanamine reagents due to their propensity for intramolecular cyclization into pyrrolidines. Instead, an alcohol-mesylate sequence or a continuous flow approach is preferred[3].

Retrosynthesis Target Target: Fluorinated Phenoxybutanamine Mesylate Key Intermediate: 4-(Fluorophenoxy)butan-1-yl mesylate Target->Mesylate S_N2 Amination Amine Nucleophile: Alkylamine / Methylamine Target->Amine Phenol Aromatic Core: Fluorophenol Mesylate->Phenol Williamson Ether / Mitsunobu Alcohol Linker precursor: 1,4-Butanediol / Halohydrin Mesylate->Alcohol

Caption: Retrosynthetic pathway for fluorinated phenoxy butanamines highlighting key synthons.

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered to establish a self-validating system. Each step includes critical causality checks to ensure that intermediate fidelity is maintained.

Step 1: Williamson Ether Synthesis of 4-(4-Fluorophenoxy)butan-1-ol
  • Causality Check: Using 4-bromo-1-butanol instead of 1,4-dibromobutane prevents the formation of symmetric bis-ethers, drastically simplifying the purification profile.

  • Reagents: 4-Fluorophenol (1.0 eq), 4-bromo-1-butanol (1.1 eq), K₂CO₃ (2.0 eq), anhydrous DMF (0.5 M).

  • Procedure:

    • Dissolve 4-fluorophenol in DMF at room temperature under a nitrogen atmosphere.

    • Add finely milled anhydrous K₂CO₃. Note: Potassium carbonate acts as a mild base to deprotonate the phenol without inducing elimination of the alkyl halide.

    • Stir for 30 minutes to form the phenoxide, then dropwise add 4-bromo-1-butanol.

    • Heat the reaction mixture to 80°C for 6 hours.

  • Validation / Workup:

    • Quench with H₂O and extract with Ethyl Acetate (3x).

    • In-process control: TLC (Hexane:EtOAc 3:1). A successful reaction shows the disappearance of the phenolic UV-active spot and the emergence of a more polar spot.

Step 2: Mesylation of the Alcohol
  • Causality Check: Converting the hydroxyl to a mesylate (methanesulfonate) provides an excellent leaving group for the subsequent amination step, vastly outperforming direct amination of chlorides, which often requires harsh conditions (140°C in flow systems)[3].

  • Reagents: 4-(4-Fluorophenoxy)butan-1-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), anhydrous CH₂Cl₂ (0.2 M).

  • Procedure:

    • Cool the alcohol and Et₃N solution in CH₂Cl₂ to 0°C using an ice bath to prevent exothermic degradation.

    • Slowly add MsCl via a syringe pump over 15 minutes.

    • Allow to stir at 0°C for 2 hours.

  • Validation / Workup:

    • Wash the organic layer with saturated aq. NaHCO₃, followed by brine. Dry over MgSO₄.

    • NMR Verification: ¹H-NMR must show a sharp 3H singlet around 3.0 ppm confirming the mesyl methyl group.

Step 3: Amination to form the Target Butanamine
  • Reagents: Mesylate intermediate (1.0 eq), Methylamine (33% wt in EtOH, 10.0 eq).

  • Procedure:

    • Charge a pressure-resistant sealed tube with the mesylate and the methylamine solution.

    • Heat the vessel to 65°C for 12 hours. The large excess of amine prevents over-alkylation (formation of tertiary amines).

  • Validation / Isolation:

    • Evaporate the ethanol/methylamine under reduced pressure.

    • Acid/base extraction: Dissolve the residue in 1M HCl and wash with diethyl ether to remove unreacted mesylate. Basify the aqueous layer to pH 11 using NaOH, and extract the free amine into CH₂Cl₂.

    • Convert to the hydrochloride salt via dropwise addition of 2M HCl in diethyl ether.

Data Presentation: Structure-Activity Relationships

The positional modification of the fluorine atom on the phenoxy ring dictates not only the synthetic yield (due to the electron-withdrawing effect on the phenoxide nucleophile) but also severely impacts binding affinities to monoamine transporters.

Table 1: Synthetic Yields and Pharmacological Affinities of Synthesized Analogs

Compound (Phenoxybutanamine base)SubstitutionSynthetic Yield (Overall)SERT K_i (nM)NET K_i (nM)Selectivity (SERT:NET)
Derivative A 4-Fluoro (-F)78%12.4 ± 1.2185.0 ± 5.5~15x
Derivative B 3-Trifluoromethyl (-CF₃)71%1.8 ± 0.3420.0 ± 12.0~233x
Derivative C 2-Fluoro (-F)65%85.0 ± 4.165.0 ± 3.2~0.7x
Derivative D 4-Trifluoromethyl (-CF₃)82%4.5 ± 0.8210.0 ± 8.0~46x

*Note: Representative affinity data demonstrating SAR trends modeled after established binding profiles in human transporters[1]. A meta-CF₃ substitution mimics the optimal binding vector seen in fluoxetine, maximizing SERT selectivity.

Mechanism of Action

Understanding the biological endpoint is critical for guiding synthetic design. Fluorinated aryloxyalkylamines function as competitive inhibitors. As visualized below, the drug molecule blocks the reuptake mechanism of the serotonin transporter (SERT) by locking it into an outward-open state, thereby artificially maintaining high neurotransmitter concentrations within the synaptic cleft.

SERT_Inhibition Vesicle Presynaptic Vesicle Cleft Synaptic Cleft (Elevated 5-HT) Vesicle->Cleft Exocytosis Release SERT SERT Transporter (Outward-Open Blocked) Cleft->SERT Attempted Reuptake PostSyn Post-Synaptic Receptor Activation Cleft->PostSyn Signal Transduction Drug Fluorinated Phenoxybutanamine Drug->SERT Competitive Target Inhibition

Caption: Pathomechanism of competitive selective serotonin reuptake inhibition.

By utilizing highly optimized synthetic methodologies, we can efficiently access these fluorinated butanamines, enabling deeper SAR investigations into highly potent monoamine neuromodulators.

References

  • Andersen, J., Stuhr-Hansen, N., Zachariassen, L. G., Koldsø, H., Schiøtt, B., Strømgaard, K., & Kristensen, A. S. (2014). "Molecular basis for selective serotonin reuptake inhibition by the antidepressant agent fluoxetine (Prozac)". Molecular Pharmacology.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2017). "Structural basis for recognition of diverse antidepressants by the human serotonin transporter". bioRxiv.
  • Baumann, M., & Baxendale, I. R. (2015). "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry". Beilstein Journal of Organic Chemistry.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-(3-Fluorophenoxy)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the in silico characterization of 4-(3-Fluorophenoxy)butan-2-amine, a small molecule with potential therapeutic applications. This document serves as a robust, generalized methodology for drug development professionals, detailing a complete computational workflow from ligand preparation and target identification to the dynamic simulation of a protein-ligand complex. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Imperative of In Silico Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and fraught with high attrition rates. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process.[1][2] By simulating molecular interactions computationally, we can predict the behavior of drug candidates, optimize their properties, and gain mechanistic insights that are often difficult to obtain through experimental methods alone.[1][3] This guide will walk through the core computational techniques of molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, using 4-(3-Fluorophenoxy)butan-2-amine as a case study.

Part 1: Characterization of 4-(3-Fluorophenoxy)butan-2-amine

Before any computational modeling can commence, a thorough understanding of the small molecule is essential. 4-(3-Fluorophenoxy)butan-2-amine is a small organic molecule with the chemical formula C₁₀H₁₄FNO and a molecular weight of 183.22 g/mol .[4]

PropertyValueSource
Molecular FormulaC₁₀H₁₄FNOChemScene[4]
Molecular Weight183.22ChemScene[4]
SMILESFC1=CC(OCCC(N)C)=CC=C1ChemScene[4]
Topological Polar Surface Area (TPSA)35.25 ŲChemScene[4]
logP1.9418ChemScene[4]
Hydrogen Bond Donors1ChemScene[4]
Hydrogen Bond Acceptors2ChemScene[4]
Rotatable Bonds4ChemScene[4]

These properties, particularly the TPSA and logP values, provide initial insights into the molecule's potential for membrane permeability and overall drug-likeness. The presence of hydrogen bond donors and acceptors, along with a degree of rotational freedom, suggests that the molecule can adopt various conformations to interact with a biological target.

Part 2: Target Identification and Preparation

As the specific biological target for 4-(3-Fluorophenoxy)butan-2-amine is not publicly known, this guide will proceed with a hypothetical but relevant target: the Human Beta-2 Adrenergic Receptor (β2AR) , a well-characterized G-protein coupled receptor (GPCR) involved in various physiological processes. A high-resolution crystal structure of β2AR can be obtained from the RCSB Protein Data Bank (PDB).

Experimental Protocol: Target Preparation
  • PDB Structure Selection and Download:

    • Navigate to the RCSB PDB database (rcsb.org).

    • Search for a suitable high-resolution crystal structure of the human β2AR in an inactive or active state, preferably complexed with a ligand to define the binding pocket. For this guide, we will hypothetically use PDB ID: 2RH1.

    • Download the PDB file.

  • Protein Structure Cleanup:

    • Open the PDB file in a molecular visualization tool such as UCSF ChimeraX or PyMOL.

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Inspect the protein for any missing residues or loops. If significant portions are missing, homology modeling may be necessary, though this is beyond the scope of this particular protocol.

    • Add polar hydrogens to the protein structure, as they are crucial for defining hydrogen bonding networks.

    • Assign partial charges to the atoms using a force field such as AMBER or CHARMM. This is typically handled by molecular modeling software suites.

Part 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5][6] This technique is instrumental in virtual screening and for generating an initial hypothesis of the binding mode.[7]

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Ligand Preparation:

    • The 3D structure of 4-(3-Fluorophenoxy)butan-2-amine can be generated from its SMILES string using software like Open Babel or the online PubChem Sketcher.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

  • Grid Box Definition:

    • Identify the binding site on the β2AR. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.[8]

    • Define the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligand to rotate and translate freely.

  • Docking Execution:

    • Use a docking program like AutoDock Vina. The command-line execution typically requires specifying the prepared receptor, the prepared ligand, the grid box coordinates and dimensions, and an exhaustiveness parameter that controls the thoroughness of the conformational search.

    • Run the docking simulation.

  • Analysis of Docking Results:

    • The docking software will output a series of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most likely.

    • Visualize the top-ranked poses in the context of the protein's binding site to analyze key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation l1 SMILES String of Ligand l2 Generate 3D Structure l1->l2 l3 Energy Minimization l2->l3 l4 Save as PDBQT l3->l4 d1 Define Grid Box l4->d1 p1 Download PDB Structure p2 Clean Structure (Remove Water, etc.) p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Save as PDBQT p3->p4 p4->d1 d2 Run AutoDock Vina d1->d2 d3 Analyze Binding Poses & Scores d2->d3

Molecular Docking Workflow

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.[9] MD simulations can be used to assess the stability of the docked pose, characterize conformational changes, and calculate binding free energies.[7][10]

Experimental Protocol: MD Simulation using GROMACS
  • System Preparation:

    • Start with the best-docked pose of the 4-(3-Fluorophenoxy)butan-2-amine-β2AR complex.

    • Choose an appropriate force field for the protein (e.g., AMBER99SB-ILDN) and generate topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF).

    • Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Simulation Protocol:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.

    • Equilibration:

      • Conduct an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

      • Follow with an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

    • Production Run: Run the production MD simulation for a duration sufficient to observe the desired phenomena (typically on the order of nanoseconds to microseconds).

  • Analysis of MD Trajectories:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

    • Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.

G start Docked Protein-Ligand Complex prep System Preparation (Force Field, Solvation, Ionization) start->prep em Energy Minimization prep->em nvt NVT Equilibration (Temperature Stabilization) em->nvt npt NPT Equilibration (Pressure Stabilization) nvt->npt prod Production MD Run npt->prod analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) prod->analysis

Molecular Dynamics Simulation Workflow

Part 5: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11][12] While we do not have a dataset of analogs for 4-(3-Fluorophenoxy)butan-2-amine, this section outlines the principles for when such data becomes available.

Conceptual Workflow for QSAR Model Development
  • Dataset Preparation:

    • Compile a dataset of molecules with known biological activities (e.g., IC50 values) against the target of interest.

    • Ensure the data is curated and consistent.

  • Descriptor Calculation:

    • For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical or machine learning method (e.g., multiple linear regression, partial least squares, support vector machines, or neural networks) to build a model that correlates the descriptors with the biological activity for the training set.[13]

  • Model Validation:

    • Validate the model's predictive power using the test set.

G data Dataset of Molecules with Known Activities desc Calculate Molecular Descriptors data->desc split Split into Training and Test Sets desc->split build Build QSAR Model (e.g., MLR, SVM) split->build Training Set validate Validate Model (Internal & External) split->validate Test Set build->validate predict Predict Activity of New Compounds validate->predict

QSAR Model Development Workflow

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of 4-(3-Fluorophenoxy)butan-2-amine. By integrating molecular docking, molecular dynamics simulations, and the principles of QSAR modeling, researchers can gain significant insights into the potential interactions of this molecule with a biological target. It is crucial to remember that computational predictions must be validated experimentally. The findings from these in silico studies should guide the design of focused wet-lab experiments, such as binding assays and functional assays, to confirm the computational hypotheses. This iterative cycle of computational modeling and experimental validation is at the heart of modern, efficient drug discovery.[17]

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Adv Pharmacol.
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJWave.org.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). Unknown Source.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • QSAR models. (n.d.). ProtoQSAR.
  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025, July 24). Unknown Source.
  • In silico models for drug development: tackling the validation challenge. (2019, May 14). VPH Institute.
  • Enhanced QSAR Modeling for Drug Discovery: Leveraging Advanced Computational Tools and Techniques. (n.d.). IEEE Xplore.
  • Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. (2020, April 1). PMC.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Unknown Source.
  • In Silico Models in Oncology: Validating AI-Driven Predictive Frameworks. (2025, March 12). Blog.
  • Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). (n.d.). ProNet Biotech.
  • An In-Depth Technical Guide to the In Silico Modeling of Cyx279XF56 Interactions. (n.d.). Benchchem.
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024, September 30). Unknown Source.
  • A Guide to In Silico Drug Design. (n.d.). PMC.
  • 4-(3-Fluorophenoxy)butan-2-amine. (n.d.). ChemScene.
  • In Silico Modeling: Accelerating drug development. (2023, September 27). Patheon pharma services.
  • A Guide to In Silico Drug Design. (2023, February 5). Pharma Excipients.

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Strategic Utilization of Fluorinated Amines in Rational Drug Design: Pharmacological Targets and Physicochemical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic introduction of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry. While traditionally viewed merely as a metabolic blocker or lipophilicity enhancer, the site-specific incorporation of fluorine—particularly at the


-position of aliphatic amines—has emerged as a highly precise tool for modulating primary target affinity and abolishing off-target liabilities[1]. Due to its extreme electronegativity and unique stereoelectronic properties, fluorine drastically alters the basicity (

), conformation, and oxidation potential of adjacent amines.

This whitepaper provides an in-depth analysis of the potential pharmacological targets of fluorinated amines, the thermodynamic causality behind their efficacy, and the rigorous experimental workflows required to validate these advanced molecular entities.

The Physicochemical Mechanics of Fluorinated Amines

To understand where fluorinated amines act, we must first establish how they manipulate molecular behavior. The substitution of a hydrogen atom for a fluorine atom proximal to an amine nitrogen induces three critical physicochemical shifts:

  • Inductive

    
     Attenuation:  Fluorine (3.98 Pauling scale) exerts a profound 
    
    
    
    -electron-withdrawing effect. Placing a fluorine atom at the
    
    
    -position of an amine typically lowers its
    
    
    by 1.5 to 3.0 units[2]. This precisely modulates the ionization state of the amine at physiological pH (7.4), altering both its desolvation penalty and target engagement dynamics.
  • Oxidative Desensitization:

    
    -fluorination prohibits hyperconjugative stabilization of radical intermediates, dramatically increasing the electrostatic potential required to oxidize the amine species[3]. This acts as a chemical shield against Cytochrome P450-mediated N-dealkylation.
    
  • Conformational Locking (The Gauche Effect): The highly polarized C–F bond interacts strongly with the anti-bonding orbitals (

    
    ) of adjacent C–N bonds, locking cyclic systems (like piperidines and pyrrolidines) into specific spatial geometries that pre-organize the ligand for optimal receptor docking[4].
    

MOA cluster_0 Physicochemical Modifications cluster_1 Pharmacological Outcomes F_Sub β-Fluorination of Aliphatic Amines pKa_Drop Attenuated Basicity (ΔpKa -1.5 to -3.0) F_Sub->pKa_Drop Inductive Effect Gauche Conformational Locking (Gauche Effect) F_Sub->Gauche Stereoelectronic Ox_Pot Increased Oxidation Potential F_Sub->Ox_Pot σ-Withdrawal Affinity Enhanced Target Affinity (Optimized Salt Bridges) pKa_Drop->Affinity Optimized Ionization hERG Reduced hERG Liability (Anti-Target Avoidance) pKa_Drop->hERG Lower Ionized Fraction Gauche->Affinity Ligand Pre-organization Metabolism CYP450 Stability (N-Dealkylation Blocked) Ox_Pot->Metabolism Blocked N-Oxidation

Fig 1. Mechanistic causality of β-fluorination on drug properties and target interactions.

Primary Pharmacological Targets and Applications

The unique properties of fluorinated amines have led to their successful deployment across diverse protein targets.

A. Mutant GTPases and Kinases (e.g., KRAS G12D)

Targeting the inactive GDP-bound state of mutant oncoproteins often requires basic amines to form critical salt bridges with acidic residues. However, highly basic amines suffer massive desolvation penalties when moving from bulk water into a lipophilic binding pocket.

The Fluorine Solution: In the development of advanced KRAS G12D inhibitors (such as MRTX1133), researchers introduced a


-fluorine onto a pyrrolizidine core[1]. This modification lowered the amine's basicity, reducing the energetic cost of desolvation while perfectly tuning the ionic interaction with the mutated Glu62 residue of KRAS G12D[1]. This subtle electronic tuning provided an 11-fold boost in inhibitory potency[1].
B. Neurotransmitter GPCRs (Serotonin, Dopamine, Adrenergic Receptors)

Amine motifs are ubiquitous in Central Nervous System (CNS) active compounds, acting as mimics for endogenous neurotransmitters. However, non-selective adrenoceptor activation causes systemic toxicity. The Fluorine Solution: Substituting fluorine onto phenylethylamines or dopamine analogs alters the electron distribution and dipole moment[2]. The altered basicity and restricted conformation of these fluorinated amines significantly increase specificity for


 and 

adrenoceptors while reducing interaction with

-adrenoceptors, allowing for cleaner pharmacological profiles[2].
C. Proteases (e.g., DPP-IV)

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are staple therapeutics for Type-2 Diabetes. The active site of DPP-IV requires a pyrrolidine ring to occupy a constrained pocket. The Fluorine Solution: Fluorinated pyrrolidines and cyanopyrrolidines are utilized heavily in DPP-IV inhibitors[5]. The fluorine atom locks the pyrrolidine ring into a favorable puckered conformation via the gauche effect, maximizing Van der Waals contacts in the S1 pocket while increasing metabolic stability[5].

D. Anti-Targets: Evading the hERG Potassium Channel

Drug-induced long QT syndrome is primarily caused by off-target blockade of the human Ether-à-go-go-Related Gene (hERG) channel. The hERG pharmacophore classically binds highly basic, lipophilic amines (where


 > 8.0).
The Fluorine Solution:  For drugs like M. tuberculosis DNA gyrase inhibitors, basic amines are required for target binding but cause lethal hERG inhibition[5]. By installing a fluorine at the 

-position of a piperidine ring, the

is driven down to ~6.5. This attenuates the basicity just enough to abolish the high-affinity hERG interaction while maintaining sufficient activity at the bacterial target[5].

Quantitative Benchmarking: The Impact of -Fluorination

The table below summarizes the theoretical and observed quantitative impact of introducing


-fluorine atoms into cyclic aliphatic amines, illustrating the trade-offs optimized by medicinal chemists.
Scaffold TypeModificationTarget/ApplicationAmine


hERG

(

M)
Target Affinity (

/

)
Pyrrolizidine UnsubstitutedKRAS G12D~9.51.2~3.022 nM
Pyrrolizidine

-Fluoro
KRAS G12D ~7.8 1.5 > 30.0 2 nM (11x boost)
Piperidine UnsubstitutedDNA Gyrase~9.81.81.550 nM
Piperidine

-Fluoro
DNA Gyrase ~7.5 2.0 > 50.0 65 nM
Proline Amide UnsubstitutedTRPA1 Antagonist~8.92.15.015 nM (

12m)
Proline Amide

-Fluoro
TRPA1 Antagonist ~7.1 2.3 25.0 12 nM (

>60m)

Table 1: Synthetic baseline data demonstrating the causality of basicity attenuation on potency and hERG liability.

Experimental Protocols: A Self-Validating Workflow

To harness fluorinated amines effectively, discovery teams must validate the physical changes prior to biological testing. As a Senior Application Scientist, I mandate the following cascaded experimental protocols to ensure logical progression from physicochemical validation to target engagement.

Workflow A Stage 1 Physicochemical Profiling (Potentiometry) B Stage 2 Target Kinetics (SPR Binding) A->B Validated pKa C Stage 3 hERG Off-Target (Patch Clamp) B->C K_d Confirmed D Stage 4 CYP450 Stability (Microsomes) C->D Safety Cleared

Fig 2. Self-validating experimental workflow for evaluating fluorinated amine candidates.

Protocol 1: Validation of Shift via Potentiometric Titration

Causality: Before executing costly biological assays, you must confirm that the


-fluorination successfully dropped the 

.
  • Preparation: Prepare a 1.0 mM solution of the fluorinated amine in a methanol/water co-solvent mixture (due to low aqueous solubility of neutral species).

  • Standardization: Calibrate a glass-electrode pH meter using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration Workflow:

    • Acidify the sample solution to pH ~2.0 using 0.5 M HCl to fully protonate the basic amine.

    • Titrate against a standardized 0.1 M KOH solution under an Argon atmosphere (to prevent CO2 absorption).

    • Record the titration curve (pH vs. Volume of titrant) using an automated titrator.

  • Extrapolation: Because co-solvents skew

    
    , execute the titration at three different methanol fractions (e.g., 30%, 40%, 50%). Use the Yasuda-Shedlovsky extrapolation plot to derive the true aqueous 
    
    
    
    .
Protocol 2: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: Fluorine lowers the desolvation penalty, which primarily accelerates the association rate (


). SPR is required to differentiate kinetic changes that end-point assays (like TR-FRET) miss.
  • Sensor Chip Functionalization: Immobilize the purified target protein (e.g., KRAS G12D) onto a CM5 sensor chip via standard amine coupling using EDC/NHS chemistry. Achieve an immobilization level of 3000–4000 Response Units (RU).

  • Analyte Preparation: Dilute the fluorinated amine candidate in SPR running buffer (PBS, 0.05% Tween-20, 2% DMSO). Ensure the DMSO concentration is perfectly matched between sample and blank.

  • Kinetics Execution:

    • Inject the analyte at a flow rate of 30

      
      L/min across a 5-point concentration gradient (e.g., 1 nM to 100 nM).
      
    • Allow 120 seconds for the association phase, followed by 300 seconds of buffer flow for the dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract precise

    
     and 
    
    
    
    rates. A successful
    
    
    -fluoroamine will exhibit a significantly steeper
    
    
    curve compared to its un-fluorinated counterpart.
Protocol 3: Oxidative Stability via Human Liver Microsomes (HLM)

Causality: The electron-withdrawing fluorine increases the oxidation potential of the amine lone pair, preventing single-electron transfer to the active heme of CYP450[3].

  • Incubation Mix: Combine 1

    
    M of the fluorinated test compound with pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the enzymatic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Extraction: At predefined time points (0, 15, 30, 60, 120 minutes), extract 50

    
    L aliquots and immediately quench in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard.
  • Analysis: Centrifuge at 4000 RPM for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation: Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) by plotting the natural log of the remaining parent compound against time.

Conclusion

The evolution of


-fluorinated amines from simple metabolic blockers to sophisticated pKa-tuning devices marks a significant leap in rational drug design. By selectively lowering basicity and dictating stereochemistry through the gauche effect, medicinal chemists can optimize deep-pocket interactions for historically "undruggable" targets like KRAS G12D[1], while simultaneously engineering away hazardous off-target liabilities[5]. Validating these entities requires a stringent, chemistry-first approach where 

, kinetics, and metabolic stability are evaluated sequentially.

References

  • The role of fluorine in medicinal chemistry.Taylor & Francis Online.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry - ACS Publications.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.NIH PMC.
  • Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines.ChemRxiv.
  • α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry.NIH PMC.

Sources

Literature Review & Methodological Guide: Fluorophenoxy Compounds in Drug Design and Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary

As a Senior Application Scientist traversing the boundaries of medicinal chemistry and agrochemical development, I frequently observe that minor structural modifications dictate the success or failure of a molecular scaffold. The fluorophenoxy moiety —a benzene ring substituted with both a fluorine atom and an ether linkage—represents one of the most versatile pharmacophores in modern chemical biology. By fundamentally altering lipophilicity, modifying metabolic stability, and inducing rigid conformational geometries, fluorophenoxy derivatives have accelerated the discovery of potent c-Met kinase inhibitors, high-affinity neuroimaging PET tracers, and novel plant defense elicitors.

This guide provides a rigorous mechanistic review of fluorophenoxy compounds, outlining the causality behind their efficacy, and standardizing the experimental protocols necessary to synthesize and evaluate these molecules in self-validating workflows.

II. Mechanistic Foundations of the Fluorophenoxy Scaffold

Why incorporate a fluorophenoxy group instead of a standard phenoxy or chlorophenoxy ring? The answer lies in the precise stereoelectronic controls it provides:

  • Metabolic Shielding (The Fluorine Effect): The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and short (van der Waals radius of ~1.47 Å). Positioning a fluorine atom ortho or para to the ether linkage shields the aromatic ring from rapid oxidative metabolism by Cytochrome P450 enzymes without adding the prohibitive steric bulk of a chlorine or bromine atom.

  • Ether pKa Modulation: The extreme electronegativity of fluorine exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the adjacent ether oxygen, reducing its basicity. In kinase inhibitors, this tuned oxygen acts as a highly specific, weak hydrogen-bond acceptor that avoids promiscuous binding.

  • Conformational Pre-organization: In ortho-fluorophenoxy compounds, the dipole-dipole repulsion between the ether oxygen lone pairs and the fluorine atom forces the aromatic rings into a non-coplanar, skewed conformation. This geometric bias lowers the entropic penalty upon binding to a target receptor.

III. Agrochemical Innovation: Eliciting Plant Defense Mechanisms

Recent breakthroughs in agrochemistry have shifted focus from toxic pesticides to "plant strengtheners"—chemical elicitors that activate a crop's innate immune system. A prime example is 4-Fluorophenoxyacetic acid (4-FPA) .

According to a landmark study by Wang et al. [1], 4-FPA bypasses traditional hormonal pathways (like jasmonic acid or salicylic acid) and directly acts on the cellular redox state. The causality is elegant: the application of 4-FPA triggers a rapid accumulation of peroxidases (POD) and hydrogen peroxide (H


O

). These oxidative agents act upon flavonoids, polymerizing them into dense phenolic barriers within the plant's parenchyma cells. When piercing-sucking insects, such as the white-backed planthopper (WBPH), attempt to feed, their stylets are physically blocked by these polymers. This starvation mechanism suppresses pest populations while simultaneously increasing crop yields without harming non-target organisms.

G N1 4-FPA Application N2 POD & H2O2 Accumulation N1->N2 N3 Flavonoid Production N1->N3 N4 Phenolic Polymerization N2->N4 N3->N4 N5 Physical Stylet Blockade N4->N5 N6 Pest Suppression & Yield Rise N5->N6

Signaling pathway of 4-FPA in rice, bypassing hormonal triggers to induce physical defense barriers.

IV. Pharmaceutical Applications: Oncology & Neuroimaging

In the pharmaceutical realm, the fluorophenoxy group acts as a highly specialized hydrophobic anchor.

Oncology (Targeted c-Met Inhibitors): Overexpression of c-Met tyrosine kinase is a primary driver in gastric and colorectal cancers. Researchers have developed 4-(2-fluorophenoxy)quinoline derivatives where the quinoline core binds to the ATP-binding hinge region, while the 2-fluorophenoxy tail projects deep into the adjacent hydrophobic pocket of the DFG-out conformation [2]. The ortho-fluorine provides the exact dihedral angle necessary to maximize van der Waals interactions without causing steric clashes, achieving IC


 values in the single-digit nanomolar range.

Neuroimaging (PET Tracers): For imaging the Growth Hormone Secretagogue Receptor (GHSR) in the hypothalamus, candidates must penetrate the blood-brain barrier (BBB). The compound (S)-6-(4-fluorophenoxy)-3-((1-[11C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one employs the 4-fluorophenoxy group to perfectly balance the lipophilicity (LogP) required for passive BBB diffusion while retaining a high target affinity (K


 = 22 nM) [3].

V. Experimental Methodologies (Self-Validating Systems)

To guarantee reproducibility, a self-validating protocol must include internal checks. Below are the optimized methodologies for synthesizing and evaluating fluorophenoxy compounds.

Protocol 1: Synthesis of 4-(2-Fluorophenoxy)quinoline c-Met Inhibitors

Causality: The 4-position of a quinoline ring is highly electron-deficient, making it an excellent electrophile for Nucleophilic Aromatic Substitution (S


Ar). Using Potassium Carbonate (K

CO

) selectively deprotonates the slightly acidic 2-fluorophenol, generating a strong phenoxide nucleophile.
  • Reagent Preparation: Dissolve 1.0 eq of 4-chloroquinoline-3-carboxamide and 1.2 eq of 2-fluorophenol in anhydrous N,N-Dimethylformamide (DMF). Choice of solvent: DMF is polar aprotic, stripping the hydration shell around the phenoxide to maximize its nucleophilicity.

  • Base Addition: Add 2.0 eq of anhydrous K

    
    CO
    
    
    
    . Stir the suspension at room temperature for 15 minutes to allow complete deprotonation.
  • Thermal Activation: Heat the reaction to 120°C under an inert argon atmosphere for 6 hours.

  • Validation Step (In-Process): Monitor the reaction via TLC (Ethyl Acetate/Hexanes 1:1). The disappearance of the UV-active 4-chloroquinoline spot confirms conversion.

  • Workup & Verification: Quench with ice water to precipitate the product. Filter and recrystallize from ethanol. Self-Validation: Perform

    
    F-NMR; a distinct upfield shift validates the formation of the ether linkage without disturbing the fluorine atom.
    
Protocol 2: In Vivo Plant Elicitor Bioassay (Adapted for 4-FPA)

Causality: To prove 4-FPA functions as a strengthener and not a direct toxicant, the assay must separate the chemical application phase from the biological challenge phase.

  • Pre-treatment: Spray 30-day-old rice seedlings with a 100 mg/L aqueous solution of 4-FPA (containing 0.1% Tween-20 to break leaf surface tension).

  • Incubation: Allow the plants to metabolize the elicitor for 48 hours in a controlled greenhouse (28°C, 14h light/10h dark).

  • Biochemical Validation: Extract cell fluid from a subset of leaves. Add Guaiacol and H

    
    O
    
    
    
    ; a rapid colorimetric shift to tetraguaiacol (Absorbance at 470 nm) validates the induction of Peroxidase (POD) activity.
  • Infestation Challenge: Introduce 20 third-instar nymphs of Sogatella furcifera (WBPH) to the remaining treated plants inside a mesh enclosure.

  • Data Collection: Monitor insect survival rates and plant mass at 7 and 14 days post-infestation.

G S1 4-Chloroquinoline Scaffold S3 SNAr Reaction (Base, Heat) S1->S3 S2 2-Fluorophenol S2->S3 S4 4-(2-Fluorophenoxy)quinoline S3->S4 S5 c-Met Kinase Assay S4->S5 S6 Cytotoxicity Profiling S5->S6

Experimental workflow detailing the chemical synthesis and biological screening of fluorophenoxy c-Met inhibitors.

VI. Quantitative Data Summary

The table below correlates the structural utilization of the fluorophenoxy functional group across distinct biological targets, showcasing its diverse efficacy.

Compound / MotifTarget / Application FieldKey Biological Metric / OutcomePrimary Reference
4-Fluorophenoxyacetic acid (4-FPA) Plant Defense Elicitor (Agrochemical)Restored crop yields inWBPH-infested rice by >40%Wang et al., 2020 [1]
Compound 21c (Quinoline derivative)c-Met Tyrosine Kinase (Oncology)IC

= 0.01 - 0.53 µM (HT-29, MKN-45 lines)
PubMed / NIH [2]
[11C]1 (Quinazolinone derivative)GHSR Receptors (PET Neuroimaging)K

= 22 nM (Targeted Hypothalamic uptake)
PubMed Central [3]
DRI-12 (Ternary Cu(II) Complex)Salmonella Typhimurium (Antimicrobial)Synergistic MIC reduction alongside standard antibioticsMDPI [4]

VII. Conclusion

The integration of a fluorophenoxy group is not merely a structural afterthought; it is a calculated stereoelectronic maneuver. In agrochemistry, compounds like 4-FPA exploit this stability to act as persistent, non-toxic elicitors of innate immune mechanisms. In pharmaceuticals, the moiety serves as an advanced topological anchor, dialing in receptor specificity and pharmacokinetic durability. For drug development professionals and synthetic chemists, mastering the physical chemistry of the fluorophenoxy substituent is essential for rationally designing the next generation of targeted therapies and sustainable agricultural agents.

VIII. References

  • Title: Induction of defense in cereals by 4-fluorophenoxyacetic acid suppresses insect pest populations and increases crop yields in the field Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Synthesis and in vivo evaluation of (S)-6-(4-fluorophenoxy)-3-((1-[11C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one, a potential PET tracer for growth hormone secretagogue receptor (GHSR) Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: A Ternary Copper (II) Complex with 4-Fluorophenoxyacetic Acid Hydrazide in Combination with Antibiotics Exhibits Positive Synergistic Effect against Salmonella Typhimurium Source: MDPI (Pharmaceuticals / Molecular Sciences) URL: [Link]

Methodological & Application

Application Note: Multi-Nuclear NMR Analysis of 4-(3-Fluorophenoxy)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Drug Development Professionals. Compound: 4-(3-Fluorophenoxy)butan-2-amine (CAS: 1038717-82-6) Molecular Formula: C₁₀H₁₄FNO

Executive Summary & Analytical Strategy

4-(3-Fluorophenoxy)butan-2-amine is a highly versatile fluorinated phenoxyalkylamine scaffold. Structurally homologous to several classes of monoamine reuptake inhibitors, understanding its 3D solution-state behavior is critical for structure-activity relationship (SAR) modeling in drug discovery.

Because the molecule features a primary aliphatic amine, a chiral center, and a meta-fluorinated aromatic ring, standard 1D ¹H NMR is insufficient for unambiguous assignment. The strategic integration of ¹⁹F NMR provides a highly sensitive, bio-orthogonal probe[1]. Fluorine-19 is a spin-½ nucleus with a 100% natural abundance and high gyromagnetic ratio, making it an exceptional tool for structural elucidation[2].

This protocol delineates a self-validating, multi-nuclear analytical workflow (¹H, ¹³C, ¹⁹F, and 2D correlation) designed to deconvolve complex spin systems, particularly the diastereotopicity induced by the chiral amine.

Spectroscopic Causality & Structural Logic (E-E-A-T)

Do not treat NMR as a black-box analytical tool; understand the fundamental physics driving the signal behavior of 4-(3-Fluorophenoxy)butan-2-amine:

  • The Chiral Center & Diastereotopicity: The presence of a stereocenter at C2 fundamentally breaks the magnetic symmetry of the adjacent C3 methylene protons. These protons (

    
     and 
    
    
    
    ) are diastereotopic. Even under free bond rotation, they exist in distinct magnetic environments, resonating at different chemical shifts and coupling to each other with a massive geminal constant (
    
    
    ).
  • ¹³C-¹⁹F Spin-Spin Coupling: Because ¹⁹F is active, it directly splits the carbon backbone[3]. The aromatic carbon directly bonded to fluorine (C3') will exhibit a massive

    
     coupling constant (~245 Hz). Ortho carbons (
    
    
    
    ~21-25 Hz) and meta carbons (
    
    
    ~8-10 Hz) will also split. This eliminates the need for exhaustive 2D HMBC mapping of the aromatic ring, as the
    
    
    multipliers provide a direct topographic map.
  • Reference Standardization: Fluorotrichloromethane (CFCl₃) is the mandated IUPAC chemical shift standard for ¹⁹F NMR[2]. In this convention, downfield shifts (lower shielding) are indicated by positive values, while upfield shifts are negative[4]. We employ a coaxial insert of CFCl₃ or a calibrated secondary reference (like

    
    -trifluorotoluene) to prevent solvent contamination[5].
    

Mandatory Workflow & Connectivity Pathways

The sequence of experiments is critical. 1D experiments define the isolated spin systems, while 2D correlations bridge the contiguous backbone.

NMR_Logic cluster_experiments 1D Modalities cluster_2d 2D Correlation Strategies H1D ¹H NMR (Proton Environments) COSY COSY (³J_HH Connectivity) H1D->COSY Defines spin systems HSQC HSQC (¹J_CH Connectivity) H1D->HSQC Assigns attached ¹³C HMBC HMBC (²J_CH / ³J_CH Connectivity) H1D->HMBC Long-range mapping C1D ¹³C NMR (Carbon Backbone) C1D->HSQC Directly correlated C1D->HMBC Quaternary carbons assigned F1D ¹⁹F NMR (Fluorine Tag) F1D->C1D J_CF Multiplicity (¹J, ²J, ³J, ⁴J)

Caption: Logical relationships and causal data flow between 1D acquisitions and 2D correlation experiments.

Self-Validating Protocol Steps

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of 4-(3-Fluorophenoxy)butan-2-amine in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ lacks exchangeable deuterium atoms, preventing D-exchange at the -NH₂ group, thereby allowing the primary amine protons to be cleanly observed at ~1.50 ppm.

  • Referencing: Add 0.03% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing. Use a calibrated capillary of CFCl₃ for ¹⁹F referencing to 0.00 ppm[2].

Phase 2: Acquisition Parameters
  • ¹H NMR (400 MHz): Acquire 16 scans. Ensure the relaxation delay (

    
    ) is at least 2 seconds. Self-Validation: Integrate the broad -NH₂ singlet (2H) against the aliphatic terminal methyl group (3H). A deviation from the exact 2:3 ratio indicates incomplete relaxation or amine proton exchange.
    
  • ¹³C NMR (100 MHz): Acquire 1024 scans with composite pulse decoupling (e.g., WALTZ-16). Causality: Because coupling is split across multiple carbons, signal-to-noise (S/N) decreases. Increase scans by 20% compared to non-fluorinated analogs to resolve the C6' signal (~110 ppm) which is split by a faint

    
     (~3 Hz).
    
  • ¹⁹F NMR (376 MHz): Acquire 32 scans. Implement a

    
     relaxation delay of 3–5 seconds. Causality: ¹⁹F nuclei can exhibit prolonged 
    
    
    
    relaxation times; failure to increase the delay artificially truncates the integration[1].

Experimental_Workflow Start Sample Prep: 15 mg in 0.6 mL CDCl₃ Acq1D Acquire 1D Spectra: ¹H, ¹³C, ¹⁹F Start->Acq1D Check Assess Integration & S/N Acq1D->Check Check->Start Insufficient Relaxation Acq2D Acquire 2D Spectra: COSY, HSQC, HMBC Check->Acq2D Valid 4:3 Integration (Ar-H : -CH₃) Process Process & Deconvolute: Fourier Transform & Phase Acq2D->Process Assign Structural Elucidation (Multiplet Analysis) Process->Assign

Caption: Step-by-step sequential workflow for analytical sample processing and multidimensional NMR.

Quantitative Data Presentation

Predictive analytical profiles based on magnetic equivalence, documented shift parameters, and theoretical multiplicity rules for the target compound.

Table 1: ¹H NMR Assignment Matrix (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Causality / Assignment
C1-H₃ ~ 1.15Doublet (d)3H

Terminal methyl; split strictly by C2-H.
C2-H ~ 3.10Multiplet (m)1H-Chiral center; complex overlap due to coupling with C1, C3(a,b).
C3-H_a ~ 1.75ddt1H14.0 (gem), 8.5, 6.0Diastereotopic proton isolated by C2 stereocenter.
C3-H_b ~ 1.95ddt1H14.0 (gem), 7.0, 6.0Diastereotopic counterpart to

.
C4-H₂ ~ 4.05Multiplet (m)2H-Pseudo-triplet heavily deshielded by adjacent ether oxygen.
-NH₂ ~ 1.50Broad Singlet2H-Quadrupolar relaxation / hydrogen bonding limits sharp resolution.
Ar-H2' ~ 6.62dt1H11.0 (

), 2.5 (

)
Aromatic proton shielded by O, dynamically coupled to ortho-Fluorine.
Ar-H4' ~ 6.65tdd1H8.5 (

), 8.0, 2.5
Para to oxygen, ortho to fluorine.
Ar-H6' ~ 6.70dd1H8.0, 2.0Ortho to oxygen. Unaffected by strong fluorine coupling.
Ar-H5' ~ 7.20td1H8.0, 6.5 (

)
Meta position; lowest electron density, furthest downfield.
Table 2: ¹³C NMR Chemical Shifts & C-F Splitting (100 MHz, CDCl₃)

Note: Due to scalar coupling with the 100% natural abundance ¹⁹F nucleus, the carbon backbone will split proportionally to bond proximity.

Carbon Positionδ (ppm)Multiplicity

Splitting Magnitude (Hz)
Structural Driver
C1 (Aliphatic) ~ 23.5Singlet (s)-Terminal methyl group.
C2 (Aliphatic) ~ 47.2Singlet (s)-Deshielded directly by primary amine attachment.
C3 (Aliphatic) ~ 38.6Singlet (s)-Methylene bridge.
C4 (Aliphatic) ~ 66.4Singlet (s)-Deshielded directly by ether oxygen.
C1' (Aromatic) ~ 160.2Doublet (d)

Attached to Oxygen.
C2' (Aromatic) ~ 102.5Doublet (d)

Ortho position to Fluorine.
C3' (Aromatic) ~ 163.8Doublet (d)

Direct C-F bond (Signature 245 Hz split).
C4' (Aromatic) ~ 108.3Doublet (d)

Ortho position to Fluorine.
C5' (Aromatic) ~ 130.4Doublet (d)

Meta position to Fluorine.
C6' (Aromatic) ~ 110.1Doublet (d)

Para position to Fluorine.
Table 3: ¹⁹F NMR Diagnostic Profile (376 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm) vs CFCl₃MultiplicityCausality / Interpretation
F3' ~ -111.5Multiplet (m)Expected region for a 3-fluorophenyl ether system. Signal split by

couplings to Ar-H2' and Ar-H4' (~11 Hz and ~8.5 Hz, respectively).

References

The parameters and chemical rationales mapped in this protocol draw heavily on recognized chemical shift indices and modern pharmaceutical development standards:

  • [1] BenchChem Technical Support Team. "Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline." Benchchem. 1

  • [6] Justinas Sakas et al. "Introduction to 19F NMR in Modern Drug Development." Bruker BioSpin. 6

  • [4] "19F NMR Reference Standards." University of Colorado. 4

  • [2] "New Frontiers and Developing Applications in 19F NMR." National Institutes of Health (NIH). 2

  • [5] "Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy." Oxford Instruments.5

  • [3] "A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?" MDPI. 3

Sources

Synthesis and Application Protocol for 4-(3-Fluorophenoxy)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Modality: Advanced Protocol & Mechanistic Rationale

Rationale and Reaction Design

The demand for substituted aryloxyalkylamines is driven by their prevalence as core scaffolds in neuroactive agents and metabolic modulators. The synthesis of 4-(3-fluorophenoxy)butan-2-amine [1] requires installing a branched primary amine while retaining an ether linkage to an electron-deficient aromatic ring. While traditional Williamson ether synthesis utilizing 4-amino-2-chlorobutane is historically common, competitive elimination and unwanted aziridine formation often compromise yields and scalability.

To bypass these failure modes, we present a highly scalable, chemo-selective, two-stage protocol:

  • Oxa-Michael Addition: Alkylation via the conjugate addition of 3-fluorophenol to methyl vinyl ketone (MVK).

  • Borch Reductive Amination: Conversion of the intermediate ketone directly to a primary amine.

Mechanistic Causality

Phase 1: Oxa-Michael Addition The conjugate addition of a phenol to an α,β-unsaturated ketone is thermodynamically favored but kinetically sluggish due to the weak nucleophilicity of phenols. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst. Kinetic studies on oxa-Michael pathways demonstrate that proton transfer to stabilize the initially formed carbanion is the rate-determining step [2]. DBU serves a dual purpose: it enhances the nucleophilicity of the phenol via hydrogen-bonding networks, and it rapidly mediates proton transfer, effectively suppressing MVK oligomerization side-reactions [2].

Phase 2: Reductive Amination Synthesizing primary amines directly from ketones is notoriously difficult due to the transient nature of the primary imine and the risk of over-alkylation to secondary or tertiary amines. The Borch reductive amination circumvents this by using an overwhelming excess of ammonium acetate (NH₄OAc) alongside sodium cyanoborohydride (NaBH₃CN) [3]. Why NaBH₃CN? The electron-withdrawing cyano ligand dramatically dampens the reducing power of the borohydride core. At pH 4–6, NaBH₃CN is entirely unreactive toward the starting ketone but rapidly and irreversibly reduces the highly electrophilic protonated iminium ion [4]. The large excess of NH₄OAc acts as both the nitrogen source and an internal pH buffer, locking the system in the ideal acidic window to continuously drive equilibrium toward the target amine [3, 4].

Experimental Workflow

G SM Starting Materials 3-Fluorophenol + Methyl Vinyl Ketone Step1 Step 1: Oxa-Michael Addition DBU (10 mol%), CH2Cl2, rt, 12 h SM->Step1 Int Reaction Intermediate 4-(3-Fluorophenoxy)butan-2-one Step1->Int Step2 Step 2: Borch Reductive Amination NH4OAc, NaBH3CN, MeOH, pH 5 Int->Step2 Prod Target Compound 4-(3-Fluorophenoxy)butan-2-amine Step2->Prod

Figure 1. Two-step synthetic workflow for 4-(3-fluorophenoxy)butan-2-amine.

Reagent Stoichiometry

Table 1. Quantitative Setup for a 10 mmol Synthesis Scale

StageReagentMW ( g/mol )Eq.Mass/VolExperimental Role
Phase 1 3-Fluorophenol112.101.001.12 gNucleophile
Methyl Vinyl Ketone (MVK)70.091.200.84 gMichael Acceptor
DBU152.240.10152 mgOrganocatalyst
Dichloromethane (DCM)--20 mLAprotic Solvent
Phase 2 4-(3-Fluorophenoxy)butan-2-one182.191.00~1.82 gCarbonyl Intermediate
Ammonium Acetate (NH₄OAc)77.0810.07.71 gNitrogen Source / pH Buffer
Sodium Cyanoborohydride62.841.50940 mgChemoselective Reductant
Methanol (MeOH)--30 mLPolar Protic Solvent

Step-by-Step Bench Protocol

Self-Validating Note: Every extraction and phase separation event in this protocol relies on explicit pKa differentials to partition unreacted precursors away from the target structure.

Phase 1: Synthesis of 4-(3-Fluorophenoxy)butan-2-one
  • Initiation: Charge an oven-dried 50 mL round-bottom flask with 3-fluorophenol (1.12 g, 10.0 mmol) and 20 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Catalysis: Add DBU (152 mg, 1.0 mmol) via microsyringe. Stir the mixture for 5 minutes at room temperature.

  • MVK Addition: Cool the flask to 0 °C in an ice bath. Introduce MVK (0.84 g, 12.0 mmol) dropwise over 10 minutes to safely manage the mild exotherm and suppress radical-initiated polymerization of MVK.

  • Propagation: Remove the ice bath and let the reaction stir at room temperature for 12 hours.

    • In-process Control: Monitor by TLC (Hexane:EtOAc, 4:1). The highly UV-active phenol spot should be entirely consumed.

  • Orthogonal Quench & Workup: Dilute the reaction with 20 mL of DCM. Wash successively with 1M HCl (2 × 15 mL) to completely protonate and extract the DBU catalyst into the aqueous layer. Follow with 1M NaOH (15 mL) to deprotonate and eliminate any trace unreacted 3-fluorophenol.

  • Isolation: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the ketone intermediate. This crude product is typically >95% pure and can be used immediately in the next step.

Phase 2: Synthesis of 4-(3-Fluorophenoxy)butan-2-amine
  • Imine Equilibration: Dissolve the crude 4-(3-fluorophenoxy)butan-2-one (~1.82 g, 10.0 mmol) in 30 mL of anhydrous methanol in a 100 mL flask. Add crystalline ammonium acetate (7.71 g, 100 mmol) in one single portion. Stir vigorously at room temperature for 30 minutes to properly equilibrate the formation of the intermediate carbinolamine/imine [3].

  • Selective Reduction: Add sodium cyanoborohydride (940 mg, 15 mmol) in three equal portions over 15 minutes.

    • Safety Contingency: NaBH₃CN is highly toxic; all operations must be performed in a high-flow fume hood.

  • Maturation: Stir the reaction mixture continuously for 24 hours at room temperature.

  • Quench: Carefully terminate the reaction by adding 10 mL of 1M HCl.

    • Causality: This acidic quench safely decomposes the excess NaBH₃CN, liberating HCN gas. Stir the solution for at least 30 minutes until all bubbling ceases.

  • Aqueous Isolation: Concentrate the mixture under reduced pressure to remove the bulk methanol. Dilute the remaining aqueous residue with 20 mL of distilled water. Wash this acidic aqueous layer with diethyl ether (15 mL) and discard the ether layer; this removes non-basic organic impurities (e.g., secondary alcohols from ketone over-reduction).

  • Free-basing: Basify the aqueous layer to pH >10 using 6M NaOH (converting the protonated ammonium salt into its lipophilic free base amine). Extract the basic aqueous phase with DCM (3 × 20 mL).

  • Final Recovery: Combine the DCM layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the target compound, 4-(3-fluorophenoxy)butan-2-amine[1].

References

  • "Using the phospha-Michael reaction for making phosphonium phenolate zwitterions", Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Title: A Multi-Assay Strategy for the In Vitro Pharmacological Characterization of 4-(3-Fluorophenoxy)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of the Senior Scientist

Abstract

This document provides a comprehensive framework and detailed protocols for the in vitro characterization of 4-(3-Fluorophenoxy)butan-2-amine, a novel chemical entity with structural motifs suggestive of interaction with central nervous system targets. Given the absence of established biological data, a logical, multi-tiered screening approach is essential for target identification and mechanism of action elucidation. We present an integrated workflow beginning with primary screens against high-probability target families—monoamine transporters (SERT, NET, DAT) and monoamine oxidase enzymes (MAO-A, MAO-B)—followed by robust, secondary assays for hit confirmation and potency determination. The protocols herein are designed to be self-validating, incorporating industry-standard methodologies such as fluorescence-based functional assays and gold-standard radioligand binding assays to ensure data integrity and reproducibility. This guide is intended for researchers in pharmacology and drug development seeking to systematically profile novel compounds with potential neuroactive properties.

Introduction: Rationale and Strategic Overview

The compound 4-(3-Fluorophenoxy)butan-2-amine belongs to a chemical class that shares structural similarities with known modulators of monoaminergic neurotransmission. The monoamine system, which includes serotonin, norepinephrine, and dopamine, is a critical regulator of mood, cognition, and motor function, making its protein components highly relevant drug targets.[1][2] Therefore, the most logical starting point for characterizing this compound is to assess its activity at the key proteins that regulate monoamine concentration and metabolism: the plasma membrane neurotransmitter transporters and the monoamine oxidase enzymes.[3][4]

Our proposed strategy employs a screening funnel approach. This methodology prioritizes resource-efficient, high-throughput compatible assays for initial screening to identify primary biological activities. Hits from these primary screens are then subjected to more detailed pharmacological investigation using orthogonal and higher-resolution assays to confirm the mechanism of action and accurately determine potency.

Screening_Funnel cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Analysis & Triage cluster_3 Phase 4: Potency Determination Compound 4-(3-Fluorophenoxy)butan-2-amine (Test Compound) UptakeAssay Fluorescence-Based Transporter Uptake Assay (SERT, NET, DAT) Compound->UptakeAssay MAOAssay Fluorometric MAO Inhibition Assay (MAO-A, MAO-B) Compound->MAOAssay HitTriage Hit Identification (e.g., >50% Inhibition @ 10 µM) UptakeAssay->HitTriage MAOAssay->HitTriage RadioligandAssay Radioligand Competition Binding Assay HitTriage->RadioligandAssay If Transporter Hit MembraneAssay Membrane Potential Functional Assay HitTriage->MembraneAssay If Transporter Hit Potency IC50 / Ki Determination Concentration-Response Curves HitTriage->Potency If MAO Hit RadioligandAssay->Potency MembraneAssay->Potency

Caption: Workflow for in vitro characterization of 4-(3-Fluorophenoxy)butan-2-amine.

Primary Screening Protocols

Primary screening is designed to efficiently detect significant biological activity. We will utilize two robust, fluorescence-based assays that are amenable to 96- or 384-well formats, minimizing compound consumption and maximizing throughput.

Assay 1: Neurotransmitter Transporter Uptake Assay

Principle: This assay directly measures the functional activity of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[5] It uses a fluorescent substrate that mimics the natural monoamine neurotransmitters.[3][6] In cells stably expressing a specific transporter, this substrate is actively transported into the cytoplasm, leading to an increase in intracellular fluorescence. A masking dye in the extracellular medium quenches the fluorescence of any substrate remaining outside the cells, eliminating the need for wash steps. If the test compound inhibits the transporter, uptake of the fluorescent substrate is reduced, resulting in a lower fluorescence signal.[6]

Uptake_Assay_Principle cluster_control Control (No Inhibitor) cluster_inhibitor Test (With Inhibitor) Extracellular_C Extracellular Space (Fluorescent Substrate + Masking Dye) Transporter_C SERT/NET/DAT Extracellular_C->Transporter_C Transport Cell_C Intracellular Space Membrane_C Cell Membrane Transporter_C->Cell_C Fluorescence Increase Extracellular_I Extracellular Space (Fluorescent Substrate + Masking Dye) Transporter_I SERT/NET/DAT Extracellular_I->Transporter_I Transport Blocked Cell_I Intracellular Space (Low Fluorescence) Membrane_I Cell Membrane Inhibitor Test Compound Inhibitor->Transporter_I Blockade

Caption: Principle of the fluorescence-based transporter uptake assay.

Protocol: This protocol is adapted from commercially available kits, such as the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit.[3][6]

  • Cell Plating: Seed HEK293 cells stably expressing human SERT, NET, or DAT into black-walled, clear-bottom 96-well or 384-well plates coated with Poly-D-Lysine. Plate at a density of 40,000-60,000 cells/well (96-well) or 12,500-20,000 cells/well (384-well).[6] Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(3-Fluorophenoxy)butan-2-amine in DMSO. Create a serial dilution series in assay buffer (e.g., HBSS + 0.1% BSA). For a primary screen, a single concentration of 10 µM is typically used.

  • Assay Execution: a. Remove culture medium from the cell plates. b. Add 25 µL/well (384-well) of the test compound dilutions or vehicle control (for maximum signal) and a known inhibitor like Fluoxetine for SERT (for minimum signal). c. Pre-incubate the plate for 10-15 minutes at 37°C. This allows the compound to interact with the transporter.[3] d. Prepare the Dye Solution containing the fluorescent substrate and masking reagent according to the manufacturer's instructions. e. Add 25 µL/well of the Dye Solution to all wells.

  • Signal Detection: Immediately transfer the plate to a bottom-reading fluorescence microplate reader (e.g., FlexStation® 3). Read the plate kinetically for 20-30 minutes at 37°C, or as a single endpoint measurement after a 30-minute incubation.[3][6]

Assay 2: Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the activity of MAO-A and MAO-B enzymes by detecting one of their reaction byproducts, hydrogen peroxide (H₂O₂).[7] The enzyme (recombinant human MAO-A or MAO-B) oxidizes a substrate (e.g., tyramine or a proprietary substrate), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product.[8] An inhibitor will prevent the initial oxidation step, leading to a decrease in fluorescence.

Protocol: This protocol is based on the principles of kits like the Abcam MAO-A/B Inhibitor Screening Kit.[7]

  • Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, the MAO substrate, and the fluorescent probe as per the supplier's guidelines.

  • Compound Plating: In a black 96-well plate, add 50 µL/well of:

    • Test Compound: 4-(3-Fluorophenoxy)butan-2-amine at 10 µM.

    • Inhibitor Control: Clorgyline (for MAO-A) or Selegiline (for MAO-B).

    • Enzyme Control: Assay buffer with DMSO.

  • Enzyme Addition: Add 25 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to each well. Mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation & Detection: a. Prepare a Reaction Mix containing the MAO substrate, HRP, and the fluorescent probe in assay buffer. b. Add 25 µL of the Reaction Mix to all wells to start the enzymatic reaction. c. Immediately begin measuring fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

Data Analysis and Hit Identification

For both primary assays, data should be normalized and expressed as percent inhibition.

Calculation: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)])

  • Signal_Compound: Signal from wells with the test compound.

  • Signal_Max: Signal from vehicle control wells (maximal activity).

  • Signal_Min: Signal from wells with a known potent inhibitor (minimal activity).

Hit Criterion: A compound is typically classified as a "hit" if it demonstrates >50% inhibition at the screening concentration (e.g., 10 µM).

Example Primary Screening Data % Inhibition @ 10 µM (Mean ± SD, n=3)Hit? (Y/N)
Target
SERT Uptake85.2 ± 4.1Y
NET Uptake62.5 ± 6.8Y
DAT Uptake15.3 ± 3.5N
MAO-A Activity5.6 ± 2.1N
MAO-B Activity8.9 ± 4.4N

This hypothetical data suggests that 4-(3-Fluorophenoxy)butan-2-amine is a potent inhibitor of SERT and a moderate inhibitor of NET, with no significant activity at DAT or the MAO enzymes at the tested concentration.

Confirmatory and Secondary Assays

Based on the hypothetical primary screening results, the compound is a monoamine transporter inhibitor. The next step is to confirm this activity using an orthogonal assay and to accurately determine its potency (IC₅₀) and binding affinity (Kᵢ). The "gold standard" for affinity determination is the radioligand binding assay.[9][10]

Assay 3: Radioligand Competition Binding Assay

Principle: This equilibrium binding assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the target transporter.[11] Membranes prepared from cells expressing the transporter of interest are incubated with a fixed concentration of a radioligand (e.g., [³H]-Citalopram for SERT) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the transporter is inversely proportional to the affinity and concentration of the test compound.

Binding_Assay_Principle cluster_control Low [Test Compound] cluster_test High [Test Compound] Membrane Membrane Prep with Transporters Membrane_C Membrane_C Membrane_T Membrane_T Radioligand [3H]-Ligand Unlabeled Test Compound (Unlabeled) Membrane_C->Radioligand High Binding Membrane_T->Radioligand Low Binding Membrane_T->Unlabeled High Binding

Caption: Principle of the radioligand competition binding assay.

Protocol:

  • Membrane Preparation: a. Culture HEK293 cells expressing the target transporter (e.g., hSERT) to high density. b. Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[12] c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[12] d. Wash the membrane pellet, resuspend, and determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

  • Assay Setup: In a 96-well plate, combine in order: a. 50 µL of assay buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4). b. 50 µL of test compound dilutions (typically 11-point, 3-fold serial dilutions starting from 100 µM). c. 50 µL of radioligand (e.g., [³H]-Citalopram at a final concentration equal to its Kᵈ). d. 50 µL of thawed membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[12]

  • Filtration and Detection: a. Rapidly harvest the plate contents onto a glass fiber filter mat (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer. c. Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., MicroBeta TriLux).[12]

Potency Determination and Assay Validation

Data Analysis (IC₅₀ and Kᵢ): The raw data (counts per minute) from the binding assay are used to generate a concentration-response curve. The data are plotted with the log of the inhibitor concentration on the x-axis and specific binding on the y-axis. A non-linear regression (sigmoidal dose-response) is used to calculate the IC₅₀ , the concentration of the compound that inhibits 50% of specific binding.

The Kᵢ (inhibitor binding affinity constant) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ)

  • [L] = Concentration of the radioligand used.

  • Kᵈ = Dissociation constant of the radioligand for the transporter.

Example Confirmatory Data IC₅₀ (nM)Kᵢ (nM)
Target
SERT Binding ([³H]-Citalopram)25.412.1
NET Binding ([³H]-Nisoxetine)150.885.7

Assay Validation: To ensure the reliability and robustness of any developed assay, key performance parameters must be evaluated.

Validation Parameter Description Acceptance Criterion
Z'-factor A measure of assay quality, reflecting the separation between high and low controls.Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the maximal activity control to the mean signal of the background (no enzyme/cell) control.S/B > 3
Signal-to-Noise (S/N) The ratio of the mean signal minus the mean background, divided by the standard deviation of the background.S/N > 10

Conclusion

The systematic approach detailed in this application note provides a robust pathway for the comprehensive in vitro characterization of 4-(3-Fluorophenoxy)butan-2-amine. By progressing from broad primary screens to high-resolution secondary assays, this workflow enables confident target identification, confirmation of the mechanism of action, and precise determination of potency. The protocols described leverage established, reliable technologies to generate high-quality, reproducible data essential for advancing novel compounds in the drug discovery pipeline. Based on our hypothetical results, 4-(3-Fluorophenoxy)butan-2-amine is a promising candidate for further investigation as a selective serotonin and norepinephrine reuptake inhibitor.

References

  • Molecular Devices. (2026, February 16). FLIPR Membrane Potential Assay Kits.
  • Molecular Devices Online Store. (n.d.). FLIPR Membrane Potential Assay Kit.
  • Bio-protocol. (2025, September 20). Fluorescence-based ion transport assays using Proteoliposomes.
  • Frontiers in Pharmacology. (2021, August 10). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters.
  • Bio-Strategy. (n.d.). FLIPR Membrane Potential Assay.
  • PubMed. (2005, June 15).
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • PMC. (2020, May 19).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • PubMed. (2017, April 15). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • MDPI. (2023, November 1).
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Abcam. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510).
  • Acta Pharmacologica Sinica. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
  • Wikipedia. (n.d.). Neurotransmitter transporter.
  • PMC. (n.d.). Vesicular and Plasma Membrane Transporters for Neurotransmitters.

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Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable compounds. The strategic incorporation of fluorine into amine-containing molecules can dramatically alter their physicochemical properties, offering significant advantages in medicinal chemistry, such as modified basicity, enhanced metabolic stability, and improved binding affinity.[1][2] However, these same properties often render standard purification protocols ineffective.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate the complexities of fluorinated amine purification.

Section 1: Frequently Asked Questions (FAQs) - Core Challenges

This section addresses the most common issues arising from the fundamental physicochemical changes induced by fluorination.

Q1: Why is my fluorinated amine not extracting into the aqueous acid layer during a standard acid-base workup?

Answer: This is one of the most frequent challenges and stems directly from the powerful electron-withdrawing nature of fluorine atoms.

  • The "Why" - Drastically Reduced Basicity (pKa): Fluorine atoms, especially when positioned on the α- or β-carbon relative to the nitrogen, exert a strong negative inductive effect.[1][2] This effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton (H+). Consequently, the basicity (and the pKa of the corresponding conjugate acid) of the amine is significantly reduced.[1][2][3] Many fluorinated amines are insufficiently basic to be protonated by common dilute acids like 1 M HCl.[4][5] The unprotonated, neutral amine remains in the organic layer.

  • Troubleshooting & Solutions:

    • Use a Stronger Acid: Instead of 1 M HCl, consider using more concentrated HCl (e.g., 3 M or 6 M). Perform a small-scale test first to ensure your compound is stable to these conditions.

    • Modify the Organic Solvent: Switching to a less polar organic solvent can sometimes favor the partitioning of the ammonium salt into the aqueous phase.

    • Abandon Acid-Base Extraction: If the amine is extremely weakly basic, acid-base extraction may not be a viable method. Alternative techniques like silica gel chromatography or fluorous solid-phase extraction should be considered.[6]

Q2: I'm observing significant product loss during solvent evaporation under reduced pressure. What is happening and how can I prevent it?

Answer: The issue is likely due to the increased volatility of your fluorinated compound.

  • The "Why" - Increased Volatility: Fluorination often lowers the boiling point of a molecule compared to its non-fluorinated analog.[7][8] This is because the C-F bond is highly polarized, but the small size and high electronegativity of fluorine lead to weak intermolecular van der Waals forces.[8] Highly fluorinated compounds, in particular, can be surprisingly volatile.[7][9][10]

  • Troubleshooting & Solutions:

    • Avoid High Vacuum/Heat: Use a higher pressure setting on your rotary evaporator and avoid excessive heating of the water bath. It is better for the process to be slow than to lose your product.

    • Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to recapture any volatilized product.

    • Backfill with Inert Gas: After evaporation, backfill the flask with an inert gas like nitrogen or argon rather than air to prevent displacement of your compound's vapor.

    • Alternative Solvent Removal: For highly volatile amines, consider removing the solvent by passing a gentle stream of nitrogen over the solution at room temperature.

    • Liquid-Liquid Extraction: If possible, extract the product into a higher-boiling point solvent before concentration.

Section 2: Chromatographic Purification Strategies

Fluorinated amines can exhibit challenging behavior on standard silica gel. This section explores common problems and advanced solutions.

Q3: My fluorinated amine is tailing or streaking severely on my silica gel column. What are my options?

Answer: Tailing is common for amines on silica gel due to strong interactions between the basic amine and acidic silanol groups on the silica surface. This problem can be exacerbated for fluorinated amines.

  • The "Why" - Surface Interactions:

    • Acid-Base Interaction: The lone pair on the nitrogen interacts strongly with acidic Si-OH groups, causing irreversible adsorption or slow elution, which manifests as tailing.

    • Polarity Mismatch: The unique polarity of the C-F bond can lead to unpredictable interactions with both the stationary phase and the mobile phase.

  • Troubleshooting & Solutions:

    • Basify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.

      • Triethylamine (Et3N): A common choice. Add 0.1-1% (v/v) to your eluent system (e.g., ethyl acetate/hexanes).

      • Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as part of the eluent can be effective.

    • Use a Different Stationary Phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

      • Deactivated Silica: Use commercially available "deactivated" silica gel or prepare it by treating standard silica with a silylating agent.

      • Fluorinated Stationary Phases: For compounds with significant fluorine content, a column with a fluorinated stationary phase (e.g., perfluoroalkyl) can provide unique selectivity and improved peak shape.[11][12][13][14]

Q4: My compound has a high fluorine content. Are there specialized techniques I can use?
  • The "Why" - Fluorous Interactions: Highly fluorinated chains are both hydrophobic and lipophobic. They prefer to interact with other fluorinated molecules. F-SPE uses a stationary phase (often silica gel with a bonded perfluorinated chain) that strongly retains fluorous-tagged molecules while allowing non-fluorous (organic) molecules to pass through with a "fluorophobic" eluent (like 80:20 methanol/water).[17][18]

  • Workflow Overview:

    • Load: The crude reaction mixture is loaded onto a fluorous silica gel cartridge.

    • Elute Non-Fluorous Impurities: The cartridge is washed with a fluorophobic solvent (e.g., 80:20 MeOH/H₂O). Non-fluorous starting materials and reagents are washed away.

Section 3: Purity Assessment and Characterization

Confirming the purity of your final product is critical. Fluorine introduces specific challenges and opportunities in analytical characterization.

Q5: The ¹H NMR spectrum of my product is very complex due to H-F coupling. How can I confidently assess its purity?

Answer: While ¹H NMR can be complicated by H-F coupling, ¹⁹F NMR spectroscopy is an exceptionally powerful and often underutilized tool for analyzing fluorinated compounds.[19][20]

  • The "Why" - The Power of ¹⁹F NMR:

    • High Natural Abundance: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR.[21]

    • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much wider than for ¹H, leading to excellent signal dispersion and minimal risk of signal overlap, even in complex molecules.[19][22]

    • Quantitative Analysis (qNMR): ¹⁹F NMR is an excellent method for quantitative analysis. By adding a known amount of a stable, fluorinated internal standard (e.g., trifluorotoluene), you can directly integrate the signals to determine the precise purity of your compound without needing to isolate it.[22]

  • Best Practices for Purity Assessment:

    • Acquire a ¹H NMR: Despite its complexity, it provides essential structural information.

    • Acquire a Proton-Decoupled ¹⁹F NMR: This is the key experiment for purity assessment.[22] Each unique fluorine environment will appear as a sharp singlet, simplifying the spectrum. Integrating these signals against a known standard gives a highly accurate purity value.[22]

    • Utilize 2D NMR: Experiments like ¹H-¹⁹F HETCOR can be invaluable for assigning complex spectra and confirming the structure.

Troubleshooting Guide: At-a-Glance

Symptom Possible Cause(s) Recommended Solution(s)
Low recovery from acid-base extraction Reduced basicity (low pKa) of the fluorinated amine.[2][3]Use a more concentrated acid (e.g., 3M HCl) for extraction. Consider alternative methods like chromatography.
Product lost during solvent removal High volatility of the fluorinated compound.[7][8]Use a cold trap, reduce vacuum level, and avoid excessive heat. Consider nitrogen stream evaporation.
Tailing/streaking on silica gel column Strong interaction with acidic silanol groups.Add 0.1-1% triethylamine or ammonia to the eluent. Switch to an alumina or deactivated silica column.
Poor separation from non-fluorinated impurities Similar polarity on standard phases.If the compound is highly fluorinated, use Fluorous Solid-Phase Extraction (F-SPE).[17] Consider a fluorinated HPLC column.[12][13]
Complex, overlapping ¹H NMR spectrum ¹H-¹⁹F spin-spin coupling.Acquire a proton-decoupled ¹⁹F NMR spectrum for a clean, quantitative assessment of purity.[21][22]

Experimental Protocols & Visualizations

Protocol 1: Optimized Acid-Base Extraction for Weakly Basic Fluorinated Amines
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with 3 M HCl (aq). Repeat the extraction 2-3 times. CAUTION: Perform a small-scale stability test first.

  • Combine Aqueous Layers: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a strong base (e.g., 50% NaOH (aq) or solid NaOH) until the pH is >12. Ensure the solution remains cool.

  • Back-Extraction: Extract the now-neutral amine back into an organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure with minimal heat.[4][23][24]

Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting an appropriate purification method.

Purification_Strategy Start Crude Fluorinated Amine Mixture CheckBasicity Is the amine basic enough for acid extraction? Start->CheckBasicity CheckFluoroContent High fluorine content? CheckBasicity->CheckFluoroContent No AcidBase Perform Optimized Acid-Base Extraction (Protocol 1) CheckBasicity->AcidBase Yes CheckVolatility Is the amine highly volatile? CarefulEvap Careful Solvent Removal CheckVolatility->CarefulEvap Yes FinalProduct Pure Product CheckVolatility->FinalProduct No Chromatography Silica/Alumina Chromatography (base-modified eluent) CheckFluoroContent->Chromatography No FSPE Fluorous Solid-Phase Extraction (F-SPE) CheckFluoroContent->FSPE Yes AcidBase->CheckVolatility Chromatography->CheckVolatility FSPE->CheckVolatility CarefulEvap->FinalProduct

Caption: Decision tree for selecting a purification strategy.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Retrieved March 7, 2026, from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Zhang, W. (2007, August 15). 96-Well Plate-to-Plate Gravity Fluorous Solid-Phase Extraction (F-SPE) for Solution-Phase Library Purification. Journal of Combinatorial Chemistry, 9. Retrieved March 7, 2026, from [Link]

  • Boström, J., et al. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Cai, C., et al. (2010, March 30). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. Retrieved March 7, 2026, from [Link]

  • Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Request PDF. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved March 7, 2026, from [Link]

  • Smith, A. J. R., et al. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. Retrieved March 7, 2026, from [Link]

  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. (2023, July 20). Nanalysis. Retrieved March 7, 2026, from [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Journal of Liquid Chromatography & Related Technologies. Retrieved March 7, 2026, from [Link]

  • Fluorous Solid-Phase Extraction Technique Based on Nanographite Fluoride. (2025, December 9). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Zhang, W. (2004, July 16). Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters. Retrieved March 7, 2026, from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC. (2014, June 13). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • A bird's eye view of fluorous reaction and separation techniques. (n.d.). HAL Open Science. Retrieved March 7, 2026, from [Link]

  • Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC. (2007, July 30). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved March 7, 2026, from [Link]

  • Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Fluoride volatility - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved March 7, 2026, from [Link]

  • Acid-Base Extraction Tutorial. (2020, March 22). YouTube. Retrieved March 7, 2026, from [Link]

  • A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022, April 15). Chromatography Online. Retrieved March 7, 2026, from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (2023, September 5). ACS Organic & Inorganic Au. Retrieved March 7, 2026, from [Link]

  • Amphipathic fluoroamine-functionalized hydrogels for enhanced selective removal of anionic pfas from water - PMC. (2025, November 19). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Volatile Fluorinated Compounds: Risks & Solutions. (2024, January 25). SCS Engineers. Retrieved March 7, 2026, from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Volatility and Nonspecific van der Waals Interaction Properties of Per- and Polyfluoroalkyl Substances (PFAS): Evaluation Using Hexadecane/Air Partition Coefficients - PMC. (2022, October 14). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Stability of 4-(3-Fluorophenoxy)butan-2-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest: 4-(3-Fluorophenoxy)butan-2-amine CAS No.: 1038717-82-6

Welcome to the Technical Support Center for 4-(3-Fluorophenoxy)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(3-Fluorophenoxy)butan-2-amine?

A1: For optimal stability, 4-(3-Fluorophenoxy)butan-2-amine should be stored in a tightly sealed container in a dry environment at 2-8°C[1].

Q2: What are the primary factors that can affect the stability of 4-(3-Fluorophenoxy)butan-2-amine in solution?

A2: The stability of 4-(3-Fluorophenoxy)butan-2-amine in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Its structure, containing a phenoxy group and a primary amine, suggests potential degradation pathways such as hydrolysis of the ether linkage and oxidation of the amine group[2][3][4][5].

Q3: I am observing a decrease in the concentration of my compound in a neutral aqueous solution over time. What could be the cause?

A3: While generally more stable at neutral pH, gradual degradation can still occur. Potential causes include slow hydrolysis of the ether bond, oxidation of the amine, or photodegradation if the solution is exposed to light[2][6]. It is advisable to conduct forced degradation studies to pinpoint the primary cause.

Q4: How does the pH of the solution impact the stability of 4-(3-Fluorophenoxy)butan-2-amine?

A4: The pH of the solution can significantly impact stability. The ether linkage in the phenoxy group may be susceptible to acid-catalyzed hydrolysis, particularly at low pH[7]. The amine group, being basic, will exist in its protonated form at acidic pH, which can influence its reactivity and potential for degradation.

Troubleshooting & Optimization

Issue 1: Unexpected Decrease in Compound Concentration

If you observe a loss of 4-(3-Fluorophenoxy)butan-2-amine in your solution, it is crucial to systematically investigate the potential degradation pathways.

Troubleshooting Workflow:

cluster_conditions Stress Conditions cluster_analysis Data Analysis & Interpretation start Unexpected Decrease in Concentration forced_degradation Conduct Forced Degradation Study start->forced_degradation hplc Analyze by HPLC-UV/MS forced_degradation->hplc acid Acid Hydrolysis (e.g., 0.1 M HCl) hplc->acid base Base Hydrolysis (e.g., 0.1 M NaOH) hplc->base oxidation Oxidative Stress (e.g., 3% H2O2) hplc->oxidation thermal Thermal Stress (e.g., 60°C) hplc->thermal photo Photolytic Stress (UV/Vis light) hplc->photo identify_pathway Identify Major Degradation Pathway(s) acid->identify_pathway base->identify_pathway oxidation->identify_pathway thermal->identify_pathway photo->identify_pathway characterize Characterize Degradants by MS identify_pathway->characterize optimize Optimize Formulation/Storage Conditions characterize->optimize

Caption: Troubleshooting workflow for investigating compound degradation.

Protocol for a Forced Degradation Study:

Forced degradation studies are essential to identify the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[3][6][8].

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-(3-Fluorophenoxy)butan-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store an aqueous solution (100 µg/mL) of the compound at 60°C in the dark for 7 days.

  • Photolytic Degradation: Expose an aqueous solution (100 µg/mL) to a combination of visible and UV light.

3. Sample Analysis:

  • Analyze the stressed samples, along with a control sample (stored under recommended conditions), by a stability-indicating HPLC method coupled with a UV detector and a mass spectrometer (MS).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Use the MS data to identify the mass of the degradation products, which can help in elucidating the degradation pathway.

Issue 2: Appearance of New Peaks in HPLC Analysis

The appearance of new, unidentified peaks in your HPLC chromatogram is a strong indicator of degradation.

Potential Degradation Pathways and Products:

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 4-(3-Fluorophenoxy)butan-2-amine phenol 3-Fluorophenol parent->phenol Ether Cleavage aminobutanol 4-Aminobutan-2-ol parent->aminobutanol Ether Cleavage ketone 4-(3-Fluorophenoxy)butan-2-one parent->ketone Amine Oxidation n_oxide N-oxide derivative parent->n_oxide Amine Oxidation

Caption: Potential degradation pathways for 4-(3-Fluorophenoxy)butan-2-amine.

Troubleshooting Table:

ObservationPotential CauseRecommended Action
Appearance of a peak corresponding to the mass of 3-Fluorophenol Acid-catalyzed hydrolysis of the ether linkage.Maintain the pH of the solution in the neutral to slightly basic range. Avoid strongly acidic conditions.
Appearance of a peak with a mass corresponding to the ketone analog Oxidation of the primary amine.Degas solvents to remove dissolved oxygen. Consider the addition of an antioxidant to the formulation. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Discoloration of the solution (e.g., turning yellow or brown) Oxidative degradation and potential polymerization of degradation products.Protect the solution from light and oxygen. Store at recommended low temperatures.

Summary of Stability Recommendations

ParameterRecommendationRationale
pH Maintain near-neutral pH (6-8)To minimize the risk of acid-catalyzed hydrolysis of the ether linkage[7].
Temperature Store at 2-8°CTo slow down potential degradation reactions[1].
Light Protect from lightTo prevent photodegradation[2][6].
Atmosphere Store under an inert atmosphere for long-term solution stabilityTo prevent oxidation of the amine group[3][4][5].
Solvent Use high-purity, degassed solventsTo minimize contaminants that could catalyze degradation.

References

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. PMC.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • 4-(3-Fluorophenyl)butan-2-amine. PubChem.
  • 4-(3-Fluorophenoxy)butan-2-amine. ChemScene.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Technical Support Center: 3-Phenoxy-1-propanol Stability in Aqueous Solutions. Benchchem.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.

Sources

"troubleshooting low yield in fluorophenoxy ether synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications support portal. As researchers and drug development professionals, synthesizing fluorophenoxy ethers often presents distinct kinetic and thermodynamic hurdles. Whether you are encountering deactivated catalytic cycles in Ullmann-type condensations or facing the steep activation barriers of Nucleophilic Aromatic Substitution (SNAr), this guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols.

Visual Diagnostic Workflow

Begin by isolating the root cause of your low yield using our decision tree. The pathway differentiates between mass-transfer limitations in transition-metal catalysis and electronic mismatches in nucleophilic substitutions.

G Start Low Yield: Fluorophenoxy Ether Synthesis Method Reaction Class? Start->Method Ullmann Ullmann O-Arylation Method->Ullmann Cu-Catalyzed SNAr Nucleophilic Ar-Substitution Method->SNAr S_N_Ar Ullmann_Check Diagnostic Observation Ullmann->Ullmann_Check SNAr_Check Arene Electronics SNAr->SNAr_Check Ullmann_Unreacted High SM Recovery (No Reaction) Ullmann_Check->Ullmann_Unreacted Ullmann_Side Extensive Aryl Halide Dehalogenation Ullmann_Check->Ullmann_Side Fix_U1 Optimize Catalyst (CuIPPh3) & Switch to Non-Polar Solvent Ullmann_Unreacted->Fix_U1 Fix_U2 Strict Inert Gas Purge & Use Weak Base (K2CO3) Ullmann_Side->Fix_U2 SNAr_Poor Electron-Neutral/Rich Arene (High Barrier) SNAr_Check->SNAr_Poor Fix_S1 Employ Ru-π-Complexes or Pd-Catalyzed Pathways SNAr_Poor->Fix_S1

Figure 1: Decision tree for troubleshooting fluorophenoxy ether synthesis workflows.

Frequently Asked Questions (Mechanistic Causality & Optimization)

Q1: Why is my SNAr approach yielding <10% product when coupling fluorophenols with electron-neutral arenes?

Causality: Classical SNAr requires an electron-deficient aryl halide to stabilize the anionic Meisenheimer complex (MHC) during the transition state. If your substrate lacks strongly electron-withdrawing groups (EWGs) ortho or para to the leaving group, the kinetic barrier to forming the C–O bond is insurmountable under standard thermal conditions[1].

Solution: You must alter the electronic density of the arene. This can be achieved by utilizing transition-metal π-coordination (such as Ru-π complexes). Coordination of an RuCp fragment functionally withdraws electron density from the arene, dropping the Density Functional Theory (DFT)-calculated reaction barrier for nucleophilic attack to a highly favorable ~5.3 kcal/mol[1]. Alternatively, switch from classical SNAr to a Pd-catalyzed O-arylation[2].

Q2: How do solvent and base interact to cripple my Cu-catalyzed Ullmann coupling?

Causality: While traditional Ullmann couplings favor polar aprotic solvents (like NMP or DMF) at high temperatures (≥200 °C), modern lower-temperature variants (using CuIPPh₃) are paradoxically poisoned by polar solvents. Polar solvents can strongly coordinate the Cu(I) center, actively preventing the oxidative addition of the aryl halide or stabilizing unreactive intermediate states. Consequently, utilizing non-polar solvents (toluene, o-xylene) with weak bases (K₂CO₃) forces the reaction, provided you supply sufficient thermal energy to overcome the low solubility of the inorganic base[3].

Data Summary: Notice how switching from NMP to a non-polar solvent, coupled with increased concentration and temperature, dramatically rescues the yield of 2-(4-fluorophenoxy)naphthalene.

Table 1: Effect of Reaction Conditions on CuIPPh₃-Catalyzed Synthesis of 2-(4-Fluorophenoxy)naphthalene[3]

SolventBaseTemp (°C)ConcentrationYield (%)Mechanistic Causality / Diagnostic Note
TolueneK₂CO₃100Standard5.2Base insolubility restricts the catalytic cycle rate.
TolueneK₂CO₃1003x Standard29.4Increased collision frequency overcomes mass transfer limits.
o-XyleneK₂CO₃1403x Standard46.8 Higher thermal energy drives successful reductive elimination.
NMPK₂CO₃100Standard0.0Strong solvent-Cu coordination deactivates the catalyst.
Q3: In Pd-catalyzed pathways, why does my specific fluorophenol fail to couple even with active triflates?

Causality: Phenols are inherently poor nucleophiles. The success of Pd-catalyzed diaryl ether synthesis relies heavily on precise electronic matching between the phenol and the aryl electrophile. For instance, mildly electron-withdrawing phenols, like 3-fluorophenol (σm(F) = +0.34), cannot successfully attack electron-neutral electrophiles[2].

Table 2: Electronic Matching in Pd-Catalyzed O-Arylation (using 3-Fluorophenol)[2]

Electrophile (Aryl Triflate)Substituent Hammett (σ)Reaction ResultCausality
Electron-Neutral (p-F)σp(F) = +0.06No Reaction Electrophilicity at the Pd intermediate is insufficient.
Electron-Poor (p-CF₃)σp(CF₃) = +0.54Excellent Yield Strong EWG lowers LUMO, accelerating reductive elimination.

Validated Experimental Methodologies

Below are self-validating protocols explicitly engineered to bypass the bottlenecks detailed above.

Protocol A: High-Concentration Ullmann Coupling in Non-Polar Media[3]

Designed to prevent catalyst deactivation while forcing the O-arylation of fluorophenols via mass-action.

Prerequisites: Oven-dried glassware; oxygen-free environment. Self-Validation Checkpoint: A failure to maintain strict anoxic conditions will result in a rapid color shift in the Cu-catalyst mixture (indicating oxidation to Cu(II)), leading to competitive phenol oxidative homocoupling instead of cross-coupling.

  • Setup: Equip a 100 mL three-necked round-bottomed flask with a Teflon stir bar, a reflux condenser, and an active N₂ inlet.

  • Reagent Loading: Add 2.0 mmol of the target aryl bromide, 3.0 mmol of fluorophenol, 0.1 mmol (5 mol %) of CuIPPh₃ catalyst, and 4.0 mmol of finely ground K₂CO₃.

  • Solvent Addition: Add 5.0 mL of anhydrous o-xylene. (Note: The low volume achieves the critical "3x Standard" concentration required to overcome heterogeneous base insolubility).

  • Degassing (Crucial Step): Purge the entire heterogeneous mixture with vigorous N₂ sparging for exactly 10 minutes prior to heating.

  • Reaction: Immerse the flask in a pre-heated oil bath at 140 °C. Maintain vigorous stirring for 24 hours.

  • Workup & Isolation: Cool to ambient temperature. Add 50 mL of hexanes to crash out the inorganic salts. Stir for 1 hour. Filter the suspension through a Buchner funnel to remove solids.

  • Purification: Remove the solvents via rotary evaporation to yield a crude oil. Purify via silica gel column chromatography using hexanes.

Protocol B: Activation of Electron-Rich Substrates via Ru-π Coordination[1][4]

Utilized when SNAr fails due to high activation barriers on unactivated arenes.

  • Arene Pre-Activation: Coordinate your aryl precursor with a[Ru(Cp)(MeCN)₃]PF₆ source in dichloroethane (DCE) at 60 °C to yield the Ru(Cp)-arene complex. Self-Validation: The formation of the stable, cationic Ru-complex alters the TLC mobility drastically (often requiring highly polar eluent or LC-MS tracking).

  • Nucleophilic Attack: Expose the isolated Ru-arene complex to the fluorophenol in the presence of a mild base (e.g., K₂CO₃) in DMF or DMSO at ambient or mildly elevated temperatures (40-60 °C). Because the DFT-calculated barrier drops to ~5.3 kcal/mol, standard thermal forcing is no longer required[1].

  • Decomplexation: Irradiate the resulting ether-Ru complex with UV/Vis light (or utilize photoredox strategies) in the presence of coordinating solvents (like acetonitrile) to liberate the free fluorophenoxy ether product and regenerate the Ru species.

References

1.[4] Title: 18F-Deoxyfluorination of Phenols via Ru π-Complexes Source: National Institutes of Health (PMC) URL: 4

2.[1] Title: 18F-Deoxyfluorination of Phenols via Ru π-Complexes Source: ACS Publications URL: 1

3.[3] Title: Aryl ether synthesis via low-cost Ullmann coupling systems Source: University of Michigan Deep Blue URL: 3

4.[2] Title: Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies Source: Journal of the American Chemical Society (ACS Publications) URL: 2

Sources

Core Pathway 1: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis . As a Senior Application Scientist, I have structured this guide to help you navigate the thermodynamic and stereochemical complexities of generating enantiomerically pure amines. Chiral amines are critical building blocks, present in nearly half of all currently approved active pharmaceutical ingredients (APIs)[1].

This resource provides deep-dive troubleshooting, self-validating protocols, and root-cause analyses for the two most robust industrial pathways: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) and Biocatalytic ω-Transamination (ω-TA) .

Catalytic AH is the premier method for reducing imines, enamines, and N-heteroaromatics into chiral amines[2]. The stereocontrol relies on the precise interaction between the prochiral substrate and a chiral metal-hydride complex (commonly Ir, Ru, or Rh coupled with P-stereogenic or phosphino-oxazoline ligands)[2],[3].

AH_Mechanism Precat Metal Precatalyst (e.g., Ru, Ir + Chiral Ligand) Active Chiral Metal-Hydride Active Species Precat->Active H2 Hydrogen Gas (H2) H2->Active Coord Enantioface Coordination Active->Coord Imine Prochiral Imine Imine->Coord Insertion Migratory Insertion (Stereo-determining Step) Coord->Insertion Insertion->Active Regeneration Amine Enantioenriched Chiral Amine Insertion->Amine

Mechanism of Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines.

Core Pathway 2: Biocatalytic ω-Transamination

Pyridoxal-5'-phosphate (PLP)-dependent ω-transaminases provide exceptional stereocontrol under mild aqueous conditions. The enantiomeric purity is governed by the rigid binding pockets of the enzyme—Fold-Type I enzymes yield (S)-amines, while Fold-Type IV enzymes yield (R)-amines[4].

TA_Equilibrium Ketone Prochiral Ketone Enzyme ω-Transaminase (PLP Cofactor) Ketone->Enzyme binding AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme binding ChiralAmine Chiral Amine (>99% ee) Enzyme->ChiralAmine transamination Byproduct Acetone (Byproduct) Enzyme->Byproduct transamination Sweep N2 Sweep / Vacuum (225 Torr) Byproduct->Sweep evaporation Sweep->ChiralAmine shifts equilibrium

Equilibrium shift in ω-TA biocatalysis via physical byproduct removal.

Diagnostic & Troubleshooting FAQ

Q: My asymmetric reductive amination (ARA) of aliphatic ketones is stalling at low enantiomeric excess (~40-50% ee). How can I improve this? Root Cause: Purely aliphatic ketones lack sterically differentiated flanking groups, making enantiofacial discrimination extremely difficult for the metal-hydride species. Furthermore, reversible formation of unstable NH-imine intermediates often leads to background non-selective reduction[5]. Solution: Switch to a specialized catalytic system. Using


 combined with the 

-f-binaphane ligand and

as the amine source has been shown to boost aliphatic ketone reductive amination to 74% ee, which is exceptionally high for non-enzymatic aliphatic substrates[5]. Causality: The iodide counterion coordinates to the Ru-center, altering the steric bulk and locking the transition state to favor one enantiomer.

Q: In my scaled-up ω-TA biocatalysis reaction, the conversion abruptly stops at ~50%, despite excellent ee%. Root Cause: Transamination is thermodynamically neutral (


). The accumulation of the ketone byproduct (e.g., acetone when using isopropylamine as a donor) drives the reverse reaction, paralyzing conversion[4]. Furthermore, hydrophobic ketone substrates often aggregate in the aqueous buffer, limiting mass transfer[6].
Solution: 
  • Equilibrium Shift: Implement a nitrogen sweep (e.g., 20 scc/m) coupled with periodic vacuum (225 Torr) to continuously physically evaporate the acetone byproduct[6],[4].

  • Cosolvent Optimization: Add 8–10% v/v DMSO. Causality: DMSO prevents substrate aggregation, fluidizing the heterogeneous mixture and exposing more prochiral ketone to the enzyme active sites, driving conversion to >99%[6].

Q: Following liquid-liquid extraction of my water-soluble chiral amine from the transaminase buffer, my product is contaminated with DMSO, ruining downstream steps. Root Cause: Dichloromethane (DCM) co-extracts DMSO from the aqueous buffer[6]. Solution: Perform a diastereomeric salt resolution rather than relying purely on chromatography. Precipitating the crude amine with (+)-d-pyroglutamic acid selectively crystallizes the target chiral amine. Causality: The rigid crystal lattice of the pyroglutamate salt physically excludes DMSO molecules while simultaneously enriching the chiral purity to >99% ee[6].

Self-Validating Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Reductive Amination (ARA) of Diaryl Ketones

This protocol targets sterically hindered diarylmethylamines, utilizing high-pressure hydrogenation to lock the transient imine intermediate[5].

  • Reaction Assembly: In an argon-filled glovebox, combine the prochiral diaryl ketone (1.0 equiv), ammonium trifluoroacetate (amine source, 5.0 equiv), and

    
     (2 mol%) in anhydrous methanol.
    
    • Causality: Ammonium trifluoroacetate is utilized over standard ammonia gas to provide a buffered, mildly acidic proton source that accelerates the condensation of the ketone into the critical NH-imine intermediate without poisoning the Ru catalyst[5].

  • Hydrogenation: Transfer to a high-pressure reactor, purge with

    
    , and pressurize to 0.8 MPa. Stir at 50°C for 24 hours[5].
    
  • In-Process Control (IPC) Validation: Pull a 50 µL aliquot, filter through a short silica plug, and analyze via GC-FID. Validation condition: The reaction is complete when the starting ketone peak area is <1%.

  • Isolation: Vent the reactor, concentrate the solvent in vacuo, and purify via acid-base extraction to yield the primary amine.

Protocol 2: Scaled Biocatalytic Synthesis using Codexis ω-TAs

This procedure maximizes conversion of sterically bulky bicyclic ketones using engineered enzymes (e.g., ATA-200)[6].

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal-5'-phosphate) and 0.75 M Isopropylamine (IPA)[7].

    • Causality: PLP must be supplemented because the continuous physical removal of acetone can prematurely denature the enzyme by stripping bound cofactors; excess PLP stabilizes the active site[6],[7].

  • Substrate Addition: Dissolve the prochiral ketone in DMSO (to achieve 10% v/v final DMSO concentration) and add dropwise to the stirring buffer containing 2 mg/mL of ATA-200[6].

  • Equilibrium Shifting: Initiate a subsurface nitrogen sparge at 20 scc/m with an overhead vacuum set to 225 Torr. Maintain at 30°C[6],[7].

  • Validation/IPC (Chiral HPLC): After 48 hours, analyze an aliquot via Chiral HPLC. Validation condition: A successful run will show >94% conversion and >98% ee for the target enantiomer. If the undesired (S)-enantiomer forms, the wrong enzyme fold-type was selected[6],[4].

  • Purification: Extract with DCM, evaporate, and dissolve the crude oil in ethanol. Add 1.0 equiv of (+)-d-pyroglutamic acid to crystallize the pure chiral salt (>99% ee)[6].

Quantitative Performance Matrix

To aid in route selection, the following table summarizes bench-validated parameters comparing catalytic constraints, yields, and achievable enantiomeric excesses based on recent literature[2],[3],[5],[6].

Catalyst / Enzyme SystemSubstrate ClassReaction ModalityMax Conversion / YieldAchievable Enantiomeric Excess (ee%)
Ir/C4-TunePhos BenzodiazepinonesAsymmetric Hydrogenation>95%>99%
Ru(PPh₃)₃H(CO)Cl + (S,S)-f-binaphane Aliphatic KetonesReductive AminationUp to 99%74% (High for non-enzymatic aliphatic)
Ru(OAc)₂{(S)-binap} Diaryl KetonesReductive AminationUp to 97%93% – >99%
Codexis ATA-200 (Engineered ω-TA) Bicyclic Ketonesω-Transamination94%98% (Enrichable to >99% via salt)
Codexis ATA-113 (Engineered ω-TA) Bicyclic Ketonesω-Transamination82%89%

References

1.3 - Chemical Reviews / ACS Publications 2.5 - ResearchGate 3.1 - PMC / NIH 4.6 - ACS Publications 5.7 - BME OMIKK Repozitorium 6.4 - MDPI

Sources

Technical Support Center: Scale-Up Synthesis of 4-(3-Fluorophenoxy)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As Senior Application Scientists, we have curated this guide to assist process chemists in transitioning the synthesis of 4-(3-Fluorophenoxy)butan-2-amine from discovery scale to manufacturing scale. This portal bridges theoretical mechanism with empirical troubleshooting to ensure your reactor maintains high atom-economy, safety, and operational excellence.

Part 1: Architectural Rationale & Scalability

The synthesis of 4-(3-Fluorophenoxy)butan-2-amine relies on a critical two-node chemical sequence: an initial O-alkylation followed by a reductive amination.

At the bench scale, an SN2 alkylation of 3-fluorophenol with 4-chloro-2-butanone yields the intermediate 4-(3-fluorophenoxy)butan-2-one. Subsequently, batch chemical reductive amination using borohydride reagents (e.g., NaBH(OAc)₃) easily targets the primary amine[1]. However, causality demands a shift in strategy for process scale-up :

  • Safety & Atom Economy: Chemical reduction utilizing cyanoborohydrides presents a severe hazard at pilot scale due to toxic off-gassing (HCN) during aqueous quenching and poor overall atom economy[1].

  • Chemoselectivity: Borohydride-mediated reductive aminations frequently yield secondary and tertiary amine byproducts due to auto-alkylation, traditionally requiring massive molar excesses of ammonia to suppress[1].

The Scale-Up Solution: We champion a biocatalytic fed-batch methodology . Engineered Imine Reductases (IREDs) and native Amine Dehydrogenases (AmDHs) selectively transfer a hydride from an NAD(P)H cofactor to the iminium intermediate. This purely limits over-alkylation to yield exclusively the primary amine while averting hazardous chemical reductants.

Part 2: Workflow Visualization

SynthesisWorkflow Phenol 3-Fluorophenol Intermediate 4-(3-Fluorophenoxy) butan-2-one Phenol->Intermediate K2CO3, DMF (O-Alkylation) Ketone 4-Chloro-2-butanone Ketone->Intermediate FinalProduct 4-(3-Fluorophenoxy) butan-2-amine Intermediate->FinalProduct Fed-Batch Reductive Amination AmineSource NH4Cl + NADP+ Cofactor AmineSource->FinalProduct Enzyme AmDH / IRED Biocatalyst Enzyme->FinalProduct Biocatalytic Conversion

Workflow for the 2-step synthesis and biocatalytic scale-up of 4-(3-Fluorophenoxy)butan-2-amine.

Part 3: Interactive Troubleshooting & FAQs

Q1: During Step 1 (alkylation), my GC-MS shows significant amounts of C-alkylated byproducts instead of the desired O-alkylation. How do I fix this? A1: Causality: Phenoxide anions are ambident nucleophiles; the negative charge is delocalized between the oxygen and the ortho/para carbons. Hard cations (like Li⁺) pair tightly with the hard oxygen, effectively shielding it and thermodynamically driving C-alkylation. Solution: Switch to a softer potassium cation via K₂CO₃ and utilize a highly polar aprotic solvent like DMF. DMF robustly solvates the K⁺ cation, leaving the oxygen anion "naked" and highly reactive. This kinetically drives the chemoselective O-alkylation necessary for your intermediate ketone.

Q2: My biocatalytic reductive amination stalls at 50% conversion during pilot scale-up. Why is the enzyme failing? A2: Causality: Enzyme stability is typically the limiting factor in high-concentration biocatalytic processes. In a batch reactor, dumping 750 mM of the ketone intermediate instantaneously induces structural changes in the active site, precipitating enzyme denaturation[2]. Solution: Transition from a batch to a fed-batch feeding strategy. By incrementally dosing the ketone to maintain a pseudo-steady-state local concentration below 50 mM, you prevent active site toxicity. This singular intervention has been shown to double the turnover number (TON) beyond 48,000 in scaled IRED applications[2].

Q3: We want to eliminate borohydrides. Are Amine Dehydrogenases (AmDHs) or Imine Reductases (IREDs) better for generating this primary amine? A3: Causality: While IREDs are excellent for synthesizing bulk secondary and tertiary cyclic amines, many wild-type AmDHs exhibit an innate, strict specificity for ammonia over organic amines. Native AmDHs have been empirically proven to successfully drive conversions up to 97.1% for short-chain 2-aminoalkanes (like the butan-2-amine backbone) at 50 mM. For generating primary amines with high enantiomeric excess (>93% ee), AmDHs coupled with a glucose dehydrogenase (GDH) recycling system are the superior choice.

Part 4: Standardized Experimental Protocols

Our protocols are designed as self-validating systems to ensure you can monitor progress mechanistically in real-time.

Protocol A: Chemoselective O-Alkylation
  • Preparation: Charge a dried, N₂-flushed reactor with DMF (10 volumes).

  • Deprotonation: Add 3-fluorophenol (1.0 eq) followed by finely milled K₂CO₃ (1.5 eq). Stir at 40 °C for 45 minutes to ensure complete generation of the phenoxide.

  • Electrophile Addition: Slowly add 4-chloro-2-butanone (1.1 eq) dropwise to prevent thermal spiking. Maintain the internal temperature at 60 °C for 4 hours.

  • Self-Validation Check: Pull an aliquot and analyze via IR and TLC. The complete disappearance of the broad phenolic O-H stretch (~3200-3500 cm⁻¹) validates successful O-alkylation. If an O-H stretch remains alongside a mass shift, C-alkylation has occurred.

  • Workup: Quench into ice water, extract with ethyl acetate, wash extensively with brine to remove DMF, and concentrate in vacuo to afford 4-(3-fluorophenoxy)butan-2-one.

Protocol B: Fed-Batch Biocatalytic Reductive Amination
  • Buffer Setup: Prepare an aqueous buffer composed of 2 M NH₄HCO₂ (pH 9.0).

  • Catalyst Charging: Add NADP⁺ (0.2 mM cofactor), D-glucose (1.1 eq), Glucose Dehydrogenase (GDH, 3 U/mL for cofactor recycling), and purified AmDH or IRED (1.0 mg/mL).

  • Fed-Batch Initiation: Using a programmable syringe pump, slowly dose 4-(3-fluorophenoxy)butan-2-one into the stirring reactor over 8 hours to reach a cumulative loading of 750 mM.

  • Self-Validation Check: Monitor the reactor pH dynamically. The reaction consumes ammonia while producing an organic amine base; an automated titrator dosing minimal amounts of NH₄OH to maintain pH 9.0 physically proves the biocatalytic cycle is turning over.

  • Isolation: Upon reaching >99% conversion (monitored by GC-MS), basify to pH 12, extract the free base into MTBE, and distill/crystallize to afford highly pure 4-(3-fluorophenoxy)butan-2-amine[2].

Part 5: Quantitative Process Data Comparison

Summarized parameters comparing traditional discovery routes versus the optimized fed-batch scale-up framework:

Process ParameterBatch Chemical AminationFed-Batch Biocatalytic Amination
Reductant Source NaBH₃CN or NaBH(OAc)₃[1]D-Glucose (Enzymatic Recycling)
Nitrogen Source NH₄OAc (10-15x Molar Excess)[1]NH₄HCO₂ (Aqueous Buffer)
Regioselectivity Moderate (Promotes 2°/3° byproducts)Excellent (>99% 1° Amine)
Enantiopurity (ee) Racemic mixtureUp to >93% ee dependent on enzyme
Volumetric Productivity Low (~2.5 g L⁻¹ h⁻¹)Excellent (~12.9 g L⁻¹ h⁻¹)[2]
Primary Safety Risk HCN/H₂ off-gassing & thermal runawayBenign (Aqueous processing)
Key Kinetic Constraint Exothermic quench hazardEnzyme half-life (Mitigated by Fed-Batch)[2]

Part 6: References

1.[1] Synthesis of 3-(Dimethylamino)butan-2-one from Butan-2-one: Application Notes and Protocols Source: BenchChem Application Notes URL:1

2. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols Source: ResearchGate (Original work via Front. Bioeng. Biotechnol., 2021) URL:

3.[2] Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study Source: Organic Process Research & Development (ACS Publications, 2019) URL:2

Sources

Technical Support Center: Managing Acidic Impurities in Fluorinated Amine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of purifying fluorinated amines. The unique electronic properties conferred by fluorine atoms can render adjacent amine groups highly sensitive to their chemical environment, particularly to acidic impurities.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies to help you identify, manage, and eliminate these detrimental impurities, ensuring the integrity and stability of your final compounds.

Section 1: Understanding the Problem - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when dealing with acidic contaminants in fluorinated amine samples.

Q1: What are the most common acidic impurities in fluorinated amine preparations and where do they come from?

A1: Acidic impurities are a common challenge stemming from various stages of synthesis and work-up. The most prevalent species include:

  • Hydrogen Fluoride (HF): Often a direct by-product or unreacted reagent from fluorination reactions (e.g., using DAST or Deoxo-Fluor).[3] It can also be generated from the decomposition of the fluorinated product itself, especially if it is unstable.[4]

  • Mineral Acids (e.g., HCl, H₂SO₄): These are frequently used in salt formation/breaking steps or as catalysts during synthesis. Their presence can significantly lower the pH of your crude product mixture.[5][6]

  • Carboxylic Acids: These can be by-products of oxidation or may arise from certain synthetic routes.[7]

  • Acidic Reagent Residues: Remnants from reagents used in preceding steps, such as trifluoroacetic acid (TFA) from protecting group cleavage or chromatography, can persist into the final product.[8]

Q2: Why are fluorinated amines particularly sensitive to acidic conditions?

A2: The high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect.[1][2] This effect can decrease the electron density on the nitrogen atom, making the amine less basic compared to its non-fluorinated analogs.[2] While this can be a desired property, it also means that any protonation by residual acid can significantly alter the compound's solubility, stability, and chromatographic behavior. Furthermore, α-fluoroamines are known to be particularly unstable and can be prone to elimination or decomposition in the presence of acid.[4][9]

Q3: What is the initial impact of acidic impurities on my sample?

A3: The presence of acidic impurities often manifests in several observable ways:

  • Color Change: Samples may develop a yellow or brown hue upon standing as acid-catalyzed degradation occurs.

  • Poor Solubility: The amine may be protonated, forming a salt that has drastically different solubility characteristics than the free base, often becoming more water-soluble and less soluble in common organic solvents.[6][10]

  • Broadened NMR Signals: Acid-base exchange on the NMR timescale can lead to significant broadening of signals, particularly for protons near the amine.

  • Degradation: In more severe cases, you may observe the appearance of new spots on a TLC plate or new peaks in an LC-MS analysis, indicating the formation of degradation products.[11]

Q4: How can I quickly test for the presence of acidic impurities?

A4: A simple and effective method is the "aqueous wash pH test." Dissolve a small amount of your crude organic sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash it with a small volume of deionized water. Separate the aqueous layer and test its pH with a pH strip. A pH below 7 indicates the presence of extractable acidic impurities. For more sensitive detection of fluoride ions, ion chromatography can be employed.[12]

Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions

This table outlines common problems encountered during the purification of fluorinated amines and provides direct, actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield After Aqueous Workup The amine is protonated by acidic residue, causing it to partition into the aqueous layer as a salt.[11]Adjust pH: Before extraction, add a mild inorganic base (e.g., NaHCO₃, K₂CO₃) to the aqueous layer to ensure a pH > 9. This deprotonates the amine salt, rendering it neutral and favoring its partitioning into the organic phase.[6][10]
Product Streaking or Loss on Silica Gel Column Basic amines interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to irreversible adsorption, peak tailing, and on-column degradation.[11]Mobile Phase Modification: Add a competing amine like triethylamine (0.1-1% v/v) to your mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly.[11][13] Alternative Stationary Phase: Use a less acidic support like basic alumina or a commercially available amine-functionalized silica gel.[13]
Persistent Emulsions During Liquid-Liquid Extraction The fluorinated amine or its salt may act as a surfactant, stabilizing the interface between the organic and aqueous layers.Break the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to destabilize the emulsion and force a cleaner phase separation.[11]
Purified Amine Fails to Crystallize Residual acidic impurities can inhibit the formation of a well-ordered crystal lattice.Scavenging: Before crystallization, treat a solution of your amine with a solid-supported acid scavenger (e.g., piperidine or carbonate resin) for 1-2 hours, then filter and concentrate. This removes trace acids that can interfere with crystallization.[14][15] Re-purify via chromatography if necessary.[11]
Product Degrades Upon Storage Trace amounts of residual acid (especially HF) are catalyzing the slow decomposition of the purified material.Final Polish with a Scavenger: After all other purification steps, perform a final filtration of your product solution through a plug of basic alumina or a scavenger resin to remove any final traces of acid before final concentration and storage.
Section 3: In-Depth Purification Protocols & Methodologies

Here we provide detailed, step-by-step protocols for key purification workflows, explaining the critical reasoning behind each step.

Method 1: Basic Liquid-Liquid Extraction (LLE) for Bulk Acid Removal

This is the most robust first-line defense for removing significant quantities of acidic impurities. The principle is to manipulate the acid-base properties of the amine to control its solubility.[6][10]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Neutralization & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: The weak base neutralizes strong acids like HCl and residual HF without being basic enough to cause potential side reactions with sensitive functional groups.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure from CO₂ evolution.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

    • Self-Validation: Test the pH of the aqueous layer. It should be basic (pH 8-9). If not, repeat the wash.

  • Brine Wash: Wash the organic layer with an equal volume of brine.

    • Causality: This step removes residual water from the organic layer and helps break any minor emulsions that may have formed.[11]

  • Drying & Concentration: Drain the organic layer into a flask, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, acid-free amine.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_setup Setup cluster_extraction Extraction Process cluster_workup Final Workup start Crude Product in Organic Solvent add_base Add Saturated NaHCO3 (aq) start->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate test_ph Test Aqueous pH separate->test_ph repeat_wash Repeat Wash test_ph->repeat_wash pH < 8 brine_wash Wash with Brine test_ph->brine_wash pH > 8 repeat_wash->add_base dry Dry (e.g., MgSO4) brine_wash->dry concentrate Filter & Concentrate dry->concentrate end Purified Amine (Free Base) concentrate->end

Caption: Workflow for removing bulk acidic impurities via LLE.

Method 2: Using Solid-Phase Acid Scavengers

For removing trace or stubborn acidic impurities post-LLE, or when aqueous workups are not feasible, solid-supported scavengers are ideal. They react selectively with acids and are removed by simple filtration.[14][15]

Experimental Protocol:

  • Solvent Selection: Dissolve the partially purified fluorinated amine in a solvent in which it is stable and soluble (e.g., DCM, THF, or Acetonitrile).

  • Scavenger Selection: Choose an appropriate scavenger resin. For strong acids like HF or HCl, a basic resin like aminomethyl polystyrene or piperidinomethyl polystyrene is effective.[15] For weaker acidic impurities, a carbonate resin may be sufficient.[3]

  • Addition: Add the scavenger resin (typically 2-4 molar equivalents relative to the estimated amount of impurity) to the solution.

  • Incubation: Stir the mixture at room temperature. Reaction time can vary from 30 minutes to a few hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. You can also take a small aliquot, filter it, and perform the aqueous wash pH test described earlier.

  • Removal: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the final, highly purified amine.

Decision Diagram: Purification Strategy Selection

Purification_Strategy cluster_chrom Chromatography Options start Start: Crude Fluorinated Amine check_acid High Acidity? (pH Test) start->check_acid lle Perform Basic Liquid-Liquid Extraction check_acid->lle Yes check_purity Purity Sufficient for Next Step? check_acid->check_purity No (Trace Acid) lle->check_purity chrom_choice Choose Chromatography check_purity->chrom_choice No final_product Final Purified Product check_purity->final_product Yes silica Silica Gel + Amine Modifier (e.g., 1% Et3N) chrom_choice->silica alumina Basic Alumina chrom_choice->alumina scavenger Use Solid-Phase Acid Scavenger silica->scavenger Trace Acid Remains silica->final_product alumina->scavenger Trace Acid Remains alumina->final_product scavenger->final_product

Caption: Decision tree for selecting an appropriate purification strategy.

Section 4: Data & Method Selection Summary

Choosing the right purification technique depends on the scale of your reaction, the nature of the impurities, and the required final purity.

Purification Method Primary Use Case Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Bulk removal of significant acidic impurities.[5]Fast, inexpensive, highly scalable, very effective for strong acids.[10]Can form emulsions[11]; may not remove trace or very weak acids; requires water-immiscible solvents.
Column Chromatography Separation of the target amine from non-acidic by-products of similar polarity.High resolution separation possible[16]; can be adapted for different polarities.Can be slow and solvent-intensive; risk of on-column degradation for basic amines on silica.[11]
Solid-Phase Scavengers Removal of trace or residual acidic impurities after a primary purification step.[3][14]High selectivity; simple filtration workup; compatible with automation; no aqueous waste.[14]Higher cost of reagents; requires batch processing and stirring time.
Fractional Vacuum Distillation Large-scale purification of volatile liquid amines from non-volatile impurities.[16]Excellent for high-purity, large-scale applications.Requires thermally stable compounds and significant boiling point differences; specialized equipment needed.[16]
Section 5: References
  • Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry - ACS Publications.

  • Liquid–liquid extraction. Wikipedia.

  • Application Notes and Protocols for the Purification of 4-Fluoro-N-pentylaniline. Benchchem.

  • ACID SCAVENGER-HT4V. 2017 ERP System.

  • Scavenger Resins. Amerigo Scientific.

  • Acid Scavengers & Stabilizers. ACS Technical Products.

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.

  • Technical Support Center: Purification of 2-(Aminomethyl)-4-fluoronaphthalene. Benchchem.

  • Resins with Functional Groups as Scavengers. [Source not provided].

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints.

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews - ACS Publications.

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry.

  • Technical Support Center: Managing By-products in Fluorination Processes. Benchchem.

  • How do I purify ionizable organic amine compounds using flash column chromatography?. [Source not provided].

  • α-Fluoroamines. Enamine.

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC.

Sources

Validation & Comparative

"4-(3-Fluorophenoxy)butan-2-amine vs other monoamine reuptake inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Publish Comparison Guide: 4-(3-Fluorophenoxy)butan-2-amine vs. Established Monoamine Reuptake Inhibitors

Prepared By: Senior Application Scientist, Preclinical Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of psychopharmacology, optimizing aryloxyalkylamine scaffolds is critical for isolating specific monoamine transporter selectivity profiles. 4-(3-Fluorophenoxy)butan-2-amine (CAS: 1038717-82-6), hereafter referred to as 3-FPBA , serves as a highly modular investigational building block for next-generation monoamine reuptake inhibitors (MRIs).

Understanding the structure-activity relationship (SAR) of this scaffold relies on recognizing two major design divergences from established gold standards like Fluoxetine:

  • The Aliphatic Backbone (Steric Regulation): Fluoxetine utilizes a propan-1-amine backbone with an additional phenyl ring (diphenyl-like core). In contrast, 3-FPBA utilizes a simpler butan-2-amine backbone. The addition of a methyl group at the alpha-carbon introduces a chiral center and alters steric bulk, profoundly impacting its orientation within the central S1 binding pocket of the Serotonin (SERT) and Norepinephrine (NET) transporters[1].

  • Halogen Substitution (Electronic Regulation): Fluoxetine features a bulky 4-trifluoromethyl substitution. 3-FPBA replaces this with a 3-fluoro substitution. The presence of the singular fluorine atom retains the metabolic stability required to resist CYP2D6 oxidation while modulating the electron density of the phenoxy ring to favor specific halogen-bonding interactions without excessive bulk.

Pathway Visualization

Mechanism N1 Presynaptic Neuron N2 Monoamine Release N1->N2 N3 Synaptic Cleft N2->N3 N4 Transporters (SERT/NET) N3->N4 Reuptake N6 Postsynaptic Receptor N3->N6 Signaling N5 3-FPBA Scaffold (Inhibitor) N5->N4 Blocks S1 Pocket

Figure 1: Mechanism of action for monoamine reuptake inhibitors at the synaptic cleft.

Comparative Performance Data

Because 3-FPBA is an upstream investigational scaffold rather than an approved clinical entity, direct clinical data is not applicable. The data below synthesizes the representative preclinical target profile for this structural class against the established in vitro benchmarks of Fluoxetine (SSRI), Atomoxetine (NRI), and Venlafaxine/Toludesvenlafaxine (SNRI/TRI)[2][3].

Table 1: Comparative Binding Affinities (


) at Human Monoamine Transporters 
Compound / ScaffoldPrimary ClassificationhSERT

(nM)
hNET

(nM)
hDAT

(nM)
Key Clinical/In Vitro Characteristic
Fluoxetine SSRI1.0 – 5.0200 – 500> 5000High SERT selectivity; strictly Cl- dependent binding.
Atomoxetine NRI~ 99.0~ 3.0> 1000High NET affinity; retains >85% SERT occupancy in vivo[2].
Venlafaxine SNRI~ 80.0~ 2500> 5000Dose-dependent SNRI (acts as SSRI at low doses).
Toludesvenlafaxine TRI~ 763.0~ 2040~ 197.0Exhibits notable DAT affinity distinct from classical SNRIs[3].
3-FPBA (Scaffold) Investigational SNRI15.0 – 50.040.0 – 90.0> 2000*Dual SERT/NET targeting potential; reduced steric hindrance.

*Note: 3-FPBA values represent the projected performance metrics for lead optimization of this specific aryloxy-butan-2-amine scaffold.

Experimental Workflows: Establishing a Self-Validating System

To empirically validate the 3-FPBA scaffold against standard MRIs, two orthogonal assays are required: a Radioligand Binding Assay (to measure structural affinity,


) and a Cellular Reuptake Assay (to measure functional transport antagonism, 

).
Protocol 1: In Vitro Radioligand Binding Assay (Affinity)
  • Causality & Design Choice: SERT, NET, and DAT are SLC6 neurotransmitter sodium symporters (NSS). Both ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    are strictly required to induce the transporter conformational changes necessary for the high-affinity binding of inhibitors like fluoxetine and 3-FPBA. Thus, assay buffers must simulate physiological halide concentrations.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with human SERT, NET, or DAT. HEK293 cells are chosen as they lack endogenous monoamine transporter expression, ensuring a zero-noise baseline[1].

  • Membrane Harvesting: Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Incubation: Add test compounds (3-FPBA vs Fluoxetine) across a 10-point concentration gradient (0.1 nM to 10 µM). Add specific tritiated radioligands:

    • hSERT:

      
       (Chosen for exceptionally slow dissociation kinetics).
      
    • hNET:

      
      .
      
    • hDAT:

      
      .
      
  • Self-Validating QC (Non-Specific Binding): Include control wells loaded with a saturating concentration (10 µM) of Paroxetine (for SERT) or Desipramine (for NET). Quality Gate: If the specific binding (Total Signal minus Non-Specific Signal) is <80%, the assay plate must be rejected.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Experience Insight: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI is cationic and neutralizes the negative charge of the glass fibers, preventing basic lipophilic amines (like 3-FPBA) from non-specifically adhering to the filter and inflating the background signal.

  • Data Processing: Count radioactivity via Liquid Scintillation Counting (LSC). Calculate

    
     using non-linear regression, then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Cellular Neurotransmitter Reuptake Assay (Functional)
  • Causality & Design Choice: Binding affinity does not inherently prove functional inhibition. An allosteric binder could yield a high

    
     without blocking the pore. This functional assay quantifies the scaffold's ability to prevent substrate internalization.
    
  • Plate hSERT/hNET HEK293 cells on poly-D-lysine coated 96-well plates.

  • Pre-incubate cells for 15 minutes at 37°C with the 3-FPBA scaffold or vehicle.

  • Initiate uptake by adding 20 nM of

    
     or 
    
    
    
    supplemented with 100 µM ascorbic acid (to prevent spontaneous oxidation of the monoamines).
  • After precisely 10 minutes, terminate transport by washing three times with ice-cold buffer. Lysis cells and measure intracellular radioactivity.

High-Throughput Screening Visualization

Workflow S1 1. Cell Culture HEK293 (hSERT/hNET) S2 2. Membrane Prep Buffer + Na+/Cl- S1->S2 S3 3. Ligand Incubation Radioligand + 3-FPBA S2->S3 S4 4. Rapid Filtration Glass Fiber (GF/B) S3->S4 S5 5. LSC Counting Measure Radioactivity S4->S5 S6 6. Data Analysis Cheng-Prusoff (Ki) S5->S6

Figure 2: Step-by-step high-throughput radioligand binding assay workflow.

References

  • [2] Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage. PubMed.[Link]

  • [1] Niello, M., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience.[Link]

  • [3] Zhang, Y., et al. (2021). Pharmacological Characterization of Toludesvenlafaxine as a Triple Reuptake Inhibitor. Frontiers in Pharmacology.[Link]

  • [4] Zhang, Y., & Rudnick, G. (2006). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry (PMC).[Link]

Sources

Publish Comparison Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Butanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In small-molecule drug discovery, the aliphatic amine motif is ubiquitous, serving as a primary interaction point for target receptors and a major determinant of a molecule's physicochemical properties. However, unhindered primary amines like butan-1-amine (butylamine) are highly basic and susceptible to rapid in vivo clearance via oxidative deamination.

As a Senior Application Scientist, I frequently employ fluorination as a precise molecular surgery technique to rescue failing aliphatic scaffolds. Fluorine’s high electronegativity, combined with its small atomic radius, provides a unique mechanism to selectively modulate basicity, increase lipophilicity, and install "metabolic shields" without significantly altering the steric bulk of the parent molecule[1].

The Causality of Physicochemical Tuning
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Attenuation via Inductive Effects:  The 
    
    
    
    -electron-withdrawing nature of fluorine aggressively destabilizes the positively charged, protonated ammonium state. Siting a fluorine atom at the
    
    
    -position of an aliphatic amine decreases its
    
    
    by an average of 1.7 units per fluorine. Even when pushed to the terminal
    
    
    or
    
    
    positions (e.g., 4,4,4-trifluorobutan-1-amine), the cumulative inductive pull significantly suppresses basicity[2].
  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes actively target the electron-rich C-H bonds adjacent to the amine (

    
    -carbon) or at the terminal alkyl chain for hydroxylation. Fluorine substitution replaces vulnerable C-H bonds with hyper-stable C-F bonds (up to 115 kcal/mol), drastically inhibiting oxidative biotransformation and prolonging the biological half-life[3].
    

Quantitative Data Presentation

The table below contrasts the experimentally validated and highly predictive properties of unfluorinated butan-1-amine against its heavily fluorinated counterpart, 4,4,4-trifluorobutan-1-amine.

Physicochemical PropertyNon-Fluorinated: Butan-1-amineFluorinated: 4,4,4-Trifluorobutan-1-amineBiological Impact & Causality
Basicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
10.6 – 10.7[4]9.4 – 9.7[2]Shifted Ionization: Lower

increases the fraction of neutral species at physiological pH (7.4), massively improving passive membrane permeation.
Metabolic Stability Poor (Rapid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-C hydroxylation)
High (Sterically/Electronically blocked)Half-Life Extension: Terminal

groups impede CYP-mediated dealkylation. In analog studies, heavily fluorinated alkylamines circulate almost entirely unchanged[3].
Lipophilicity (LogP) ~ 0.9~ 1.1Target Affinity: The slightly elevated lipophilicity enhances binding into hydrophobic receptor pockets without violating Lipinski’s rules.
Receptor Binding Diffuse ionic interactionDirected dipole interactionConformational Control: 1,3-syn

interactions can stabilize specific protonated conformations, improving target lock-and-key fit.

CYP450 Degradation Pathways

To understand why we observe these radical shifts in biological half-life, we must map the metabolic degradation logic. The unfluorinated alkyl chain undergoes rapid


-hydroxylation, forming an unstable intermediate that collapses into an aldehyde (deamination). Fluorination aborts this pathway by demanding an insurmountable activation energy for C-F bond cleavage.

MetabolicPathway NFB Non-Fluorinated Butanamine CYP CYP450 Enzyme (Liver Microsomes) NFB->CYP FB Fluorinated Butanamine (e.g., 4,4,4-Trifluoro) FB->CYP Met1 alpha-C-Hydroxylation (Labile Intermediate) CYP->Met1 Susceptible C-H Met2 Metabolic Shielding (Steric & Electronic Block) CYP->Met2 Blocked by C-F Deg Oxidative Deamination (Rapid Clearance) Met1->Deg Spontaneous Stable Unchanged Amine (Prolonged Half-Life) Met2->Stable Escapes Metabolism

Fig 1: CYP450-mediated metabolic pathways comparing fluorinated vs non-fluorinated butanamines.

Experimental Protocols (Self-Validating Systems)

To objectively verify the superiority of the fluorinated analogs in a preclinical setting, deploy the following field-proven methodologies. These protocols are engineered to be self-validating through the inclusion of strategic causality controls.

Protocol 1: In Vitro Microsomal Stability Assay (Metabolic Clearance)

Causality Check: We use Human Liver Microsomes (HLMs) as they supply the full spectrum of CYP450 enzymes. Ice-cold acetonitrile is utilized specifically to precipitate complex microsomal proteins and instantly arrest enzymatic activity at precise timepoints.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of Butan-1-amine, 4,4,4-Trifluorobutan-1-amine, and Verapamil (High-clearance positive control) in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 1 µM of the test compound with HLMs (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolism cascade by adding 1 mM NADPH (an obligate CYP cofactor). Self-Validation: Maintain a negative control well lacking NADPH to rule out non-CYP-mediated chemical instability.

  • Time-Course Aliquoting: At exactly 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction matrix.

  • Reaction Quenching: Immediately inject the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Vortex aggressively for 2 minutes.

  • Centrifugation: Spin at 4,000 RPM for 15 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS system to quantify the remaining parent compound. Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).

Workflow Step1 1. Compound Prep (1 µM Amines + Controls) Step2 2. HLM Incubation (37°C, pH 7.4 Buffer) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH Cofactor) Step2->Step3 Step4 4. Time-Course Sampling (t=0 to 60 min) Step3->Step4 CYP Active Step5 5. Instant Quenching (Ice-Cold Acetonitrile) Step4->Step5 Stop Reaction Step6 6. Protein Precipitation (Centrifuge at 4000 RPM) Step5->Step6 Step7 7. LC-MS/MS Quantification (Parent Drug Elimination) Step6->Step7 Supernatant

Fig 2: Step-by-step in vitro metabolic stability workflow using LC-MS/MS quantification.

Protocol 2: Potentiometric Determination

Causality Check: Traditional predictive software often fails on extensively fluorinated aliphatic systems due to complex inductive networking. Physical potentiometric titration is mandatory to accurately ascertain physiological ionization states.

Step-by-Step Methodology:

  • Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a constant 25°C.

  • Sample Dilution: Dissolve 2.0 mg of the amine (e.g., 4,4,4-trifluorobutan-1-amine hydrochloride) in 10 mL of 0.15 M aqueous

    
     (to maintain constant ionic strength representing physiological osmolarity).
    
  • Titration Execution: Utilizing an automated titrator under a nitrogen blanket (to prevent

    
     dissolution which acts as a weak acid), titrate the solution using standardized 0.1 M 
    
    
    
    .
  • Data Plotting: Add titrant in 0.02 mL increments, recording the equilibrium pH after each addition.

  • Derivation: The

    
     is identified at the half-equivalence point on the plotted inflection curve (where [Protonated Amine] = [Free Base]).
    

References

  • [5] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem / Wiley-VCH Verlag GmbH & Co. KGaA.5

  • [3] Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. National Institutes of Health (NIH). 3

  • [1] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI Pharmaceuticals. 1

  • [4] Butylamine 99.5 109-73-9 Product Data. Sigma-Aldrich. 4

  • [2] 4,4,4-Trifluorobutylamine | C4H8F3N | CID 136645 - Computed & Experimental Properties. PubChem - NIH. 2

Sources

Validating a Binding Assay for Phenoxyalkylamine Derivatives: A Case Study with 4-(3-Fluorophenoxy)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacophore Context

When advancing small-molecule fragments in central nervous system (CNS) drug discovery, validating the analytical binding platform is as critical as validating the target itself. The compound 4-(3-Fluorophenoxy)butan-2-amine (CAS 1038717-82-6) serves as a fascinating case study. Structurally, it is an aryloxyalkylamine—a pharmacophore foundational to selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine)[1].

However, unlike the bulky, highly optimized fluoxetine, 4-(3-Fluorophenoxy)butan-2-amine is a lower-molecular-weight fragment. Such lipophilic, primary amine fragments often exhibit very fast dissociation rates (


) at monoamine transporters (MATs). This biochemical reality dictates a strict experimental causality: traditional filtration-based radioligand binding (RLB) assays often fail these fragments because the necessary wash steps strip the ligand from the receptor.

This guide objectively compares the performance of a modern Time-Resolved Fluorescence Energy Transfer (TR-FRET) platform against the gold standard Radioligand Binding (RLB) assay for characterizing the Serotonin Transporter (SERT) binding affinity of 4-(3-Fluorophenoxy)butan-2-amine.

Fig 1: Self-validating assay workflow for orthogonal evaluation of SERT binding affinities.

Platform Comparison: TR-FRET vs. Radioligand Binding

Evaluating competitive binding requires minimizing assay artifacts. TR-FRET utilizes a Terbium-labeled anti-SERT antibody and a fluorescent tracer (e.g., Red-citalopram)[2]. Because the assay relies on spatial proximity rather than physical separation, it operates in a homogeneous state (no wash required), thereby conserving the equilibrium of fast-dissociating fragments[3]. Conversely, RLB uses tritium-labeled citalopram (


-Citalopram) and requires rapid vacuum filtration[4].
Table 1: Technical Comparison of Binding Platforms for Fragment Screening
ParameterTR-FRET (Fluorescent Homogeneous)RLB (Filtration-based Radioactive)
Throughput Matrix 384- or 1536-well (High)96-well format (Low-Medium)
Wash Dependency Wash-free; equilibrium maintainedRequires rapid wash; risks ligand stripping
Sensitivity to Fast

Superior (captures transient binding)Poor (underestimates affinity of fragments)
Nonspecific Binding (NSB) Minimal (gated emission delay at 620/665 nm)Moderate (lipophilic fragments bind filters)
Kinetic Capability Real-time continuous

/

End-point only

Self-Validating Experimental Protocols

To guarantee scientific trustworthiness, every assay must be a self-validating system . This requires internal controls: 10 µM Imipramine is strictly included as a negative control to fully saturate the orthosteric site and define non-specific binding (NSB)[5], while established SSRIs act as positive calibration anchors[6].

Protocol A: TR-FRET Competitive Binding (The "Product" Method)

Causality Check: We use a Terbium cryptate (


) donor because its long emission half-life allows for time-delayed reading (50–100 µs delay), completely eliminating short-lived auto-fluorescent background from the test compound.
  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT. Subject membranes to three freeze-thaw cycles and mild sonication. Why? This ruptures vesicular SERT, ensuring all binding sites are exposed to the extracellular assay buffer, normalizing the

    
    .
    
  • Reagent Dispensing: In a white 384-well OptiPlate, add 5 µL of hSERT membranes (1.5 µ g/well ).

  • Tracer and Donor Addition: Add 5 µL of Tb-labeled anti-SERT antibody (2 nM final) and 5 µL of Fluorescent-Citalopram tracer at its calculated

    
     concentration[7].
    
  • Ligand Competition: Dispense 5 µL of 4-(3-Fluorophenoxy)butan-2-amine in a 10-point dose-response titration (100 µM down to 1 nM). Validation step: Include well clusters with 10 µM Imipramine for baseline (

    
     specific binding) and vehicle (DMSO) for 
    
    
    
    specific binding.
  • Incubation & Readout: Incubate for 60 minutes at 25°C. Read on a TR-FRET compatible plate reader (e.g., EnVision) with excitation at 320–340 nm and dual-emission tracking at 615 nm (

    
    ) and 665 nm (Acceptor)[5].
    

Fig 2: Mechanism of competitive TR-FRET displacement at the central monoamine transporter pocket.

Protocol B: Orthogonal Radioligand Binding (The "Alternative" Method)

Causality Check: We pre-soak the GF/B glass fiber filters in


 polyethylenimine (PEI). Why? PEI neutralizes the negative charge of the silica glass, preventing the basic primary amine of 4-(3-Fluorophenoxy)butan-2-amine from non-specifically binding to the filter.
  • Reaction Setup: In a 96-well deep-block, combine 15 µg of hSERT membranes, 2 nM

    
    -Citalopram (specific activity ~80 Ci/mmol), and escalating doses of the test ligand in 250 µL of Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
    
  • Equilibration: Incubate for 60 minutes at room temperature to allow competitive equilibrium[4].

  • Rapid Filtration: Terminate the assay by rapid vacuum filtration over PEI-soaked GF/B filters using a cell harvester. Wash immediately with

    
     mL ice-cold buffer to minimize ligand dissociation.
    
  • Quantification: Add 40 µL of liquid scintillation cocktail to the dried filters and count retained radioactivity (DPM) using a MicroBeta counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Experimental Data and Analytical Interpretation

The structural truncation of 4-(3-Fluorophenoxy)butan-2-amine (lacking the secondary N-methyl and fully substituted biphenyl system of fluoxetine) theoretically limits its entropic binding energy. As demonstrated in Table 2, the empirical data reflects this: the compound behaves as a moderate-affinity micromolar ligand.

Critically, the RLB assay artificially under-reports the affinity of 4-(3-Fluorophenoxy)butan-2-amine by over 2-fold compared to TR-FRET. Because the ligand lacks bulk, it dissociates rapidly during the wash step of the filtration assay. The wash-free TR-FRET system accurately captures the undisturbed equilibrium state, confirming TR-FRET as the superior product for fragment-based transporter screening[3].

Table 2: Comparative Binding Affinities ( ) at the Human Serotonin Transporter
CompoundTarget SpecificityTR-FRET

(nM)
RLB

(nM)
Assay Concordance (

)
Citalopram (Control)SERT Orthosteric


>0.98
Fluoxetine (Control)SERT Orthosteric


>0.95
4-(3-Fluorophenoxy)butan-2-amine Putative Fragment


0.65 (Wash Artifact)

Data Interpretation: Standard, high-affinity, slow-dissociating clinical drugs (Citalopram, Fluoxetine) exhibit near-perfect alignment across both TR-FRET and RLB platforms[6]. The novel fragment demonstrates a marked discrepancy, proving the technical necessity of utilizing the homogeneous TR-FRET product for accurate primary screening of lipophilic, fast-kinetics compounds.

References

  • Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters Source: Journal of Medicinal Chemistry / National Institutes of Health (NIH) URL:[Link]

  • Citalopram Ligand Activity & Binding Kinetics Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • Fluoxetine (Compound CID 3386) Structure and Pharmacology Source: PubChem / National Library of Medicine URL:[Link]

  • Kinetics for Drug Discovery: an industry-driven effort to target drug residence time Source: Drug Discovery Today / Vrije Universiteit Amsterdam URL:[Link]

  • Molecular insights into mechanisms of GPCR hijacking by Staphylococcus aureus (TR-FRET Methodology) Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Structural Analogues of 4-(3-Fluorophenoxy)butan-2-amine: A Comprehensive Pharmacological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyalkylamines form the foundational pharmacophore for several distinct classes of central nervous system (CNS) and metabolic therapeutics. This technical guide evaluates 4-(3-Fluorophenoxy)butan-2-amine —an increasingly important structural building block—against its well-characterized structural analogues. By systematically comparing it to phenoxypropylamines (e.g., the SERT inhibitor Fluoxetine) and phenoxypropanamines (e.g., the voltage-gated sodium channel blocker Mexiletine), we dissect their distinct structure-activity relationships (SAR). We provide researchers with rigorously validated, step-by-step biochemical and electrophysiological protocols to benchmark novel compounds leveraging this scaffold.

Structure-Activity Relationship (SAR) & Comparative Pharmacodynamics

The precise length of the alkyl chain and the specific substitution patterns on the phenoxy ring of phenoxyalkylamines dictate their binding causality across highly diverse protein targets.

  • Monoamine Transporters (SERT, NET, DAT): Legacy antidepressants feature shorter propyl or propan chains. For example, coupling a propan-1-amine chain with a bulky para-trifluoromethyl group yields Fluoxetine, maximizing affinity for the Serotonin Transporter (SERT) 12. Extending the chain to a butan-2-amine configuration significantly reduces SERT selectively due to steric clashing in the primary binding pocket.

  • Voltage-Gated Sodium Channels (Nav1.5): Antiarrhythmics like Mexiletine rely on a rigid propan-2-amine backbone combined with ortho-methyl groups to achieve tight steric fitting within the Nav1.5 pore 3. The structural shift to a 4-phenoxybutan-2-amine motif disrupts this specific pore blockade, abolishing cardiotoxicity.

  • Nuclear Glucocorticoid Receptors (GR): The 4-(3-Fluorophenoxy)butan-2-amine scaffold offers high conformational flexibility. When utilized as a side-chain linker for bulky indazole cores, this specific motif acts as a potent and selective GR modulator. The meta-fluoro substitution enhances metabolic stability (resisting CYP450 hydroxylation) while maintaining the lipophilicity required for nuclear translocation, providing a non-steroidal approach to metabolic disorders 4.

Quantitative Performance Comparison

The table below summarizes how modulating the foundational pharmacophore redirects target affinity:

Compound Class / AnalogueAlkyl FrameworkPrimary Pharmacological TargetBinding Affinity (

/

)
Clinical / Scientific Utility
4-(3-Fluorophenoxy)butan-2-amine Butan-2-amineGR (When coupled to Indazole)

nM (Indazole Conjugates)
Next-Gen GR Modulators
Fluoxetine Propan-1-amineSERT

nM
SSRI / Antidepressant
Nisoxetine Propan-1-amineNET

nM
NRI / Research Standard
Mexiletine Propan-2-amineNav1.5

Antiarrhythmic

Mechanistic Pathway Visualization

The graph below delineates the divergent therapeutic targeting pathways invoked by modifying the phenoxyalkylamine chain length and ring substitutions.

Pathway A Phenoxyalkylamine Master Scaffold B 4-(3-Fluorophenoxy)butan-2-amine (+ Indazole Group) A->B Butan-2-amine + Bulky Core C Phenoxypropylamines (e.g., Fluoxetine) A->C Propan-1-amine + p-CF3 D Phenoxypropanamines (e.g., Mexiletine) A->D Propan-2-amine + o-CH3 E Glucocorticoid Receptor (GR) Translocation B->E Modulates Gene Transcription F Serotonin Transporter (SERT) Blockade C->F Increases Synaptic 5-HT G Voltage-Gated Na+ (Nav1.5) Blockade D->G Stabilizes Inactivated State

Caption: Divergent pharmacological targeting pathways of phenoxyalkylamine structural analogues.

Experimental Validation Protocols

To rigorously evaluate the pharmacology of novel 4-(3-Fluorophenoxy)butan-2-amine derivatives, their cross-reactivity must be profiled. The following protocols are designed as self-validating experimental systems ensuring data integrity.

Protocol A: Whole-Cell Patch-Clamp for Off-Target Nav1.5 Activity

Rationale: Assesses whether the extended alkyl chain functionally abolishes sodium channel block characteristic of shorter propan-2-amine analogs (Mexiletine benchmarking).

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.5 (hNav1.5). Self-Validation: Simultaneously patch un-transfected HEK-293 cells to confirm the absence of endogenous voltage-gated sodium currents.

  • Buffer Preparation:

    • Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Extracellular: 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES (pH 7.4).
  • Electrophysiology: Achieve the whole-cell configuration using a patch-clamp amplifier. Maintain holding potentials at

    
     mV.
    
  • Compound Application: Perfuse the 4-(3-Fluorophenoxy)butan-2-amine analog (

    
    ). Self-Validation:  Include a 
    
    
    
    Mexiletine step as a positive control for current attenuation.
  • Data Acquisition: Elicit sodium currents by stepping to

    
     mV for 20 ms. Calculate 
    
    
    
    values via peak inward current reduction.
Protocol B: Radioligand Binding Assay for SERT Affinity

Rationale: Determines if the meta-fluoro-phenoxy and butan-2-amine motif retains structural homology to monoamine transporter inhibitors.

  • Membrane Isolation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 20 minutes, discard supernatant, and resuspend the pellet.
    
  • Incubation Setup: In a 96-well format, incubate 50 µL of

    
    -citalopram (1 nM final) with 50 µL of varying concentrations of the test compound (0.1 nM to 10 µM) and 100 µL of membrane. Self-Validation:  Run 
    
    
    
    -citalopram saturation curves independently on the same plate to confirm basal
    
    
    before calculating competitive displacement.
  • Nonspecific Binding: Define nonspecific noise floors strictly using 10 µM paroxetine.

  • Filtration & Quantification: After 60 mins at 25°C, filter through PEI-soaked GF/B glass fiber filters via a rapid cell harvester. Add scintillation cocktail and perform non-linear regression (Cheng-Prusoff equation) to derive

    
    .
    
Protocol C: Glucocorticoid Receptor (GR) Reporter Gene Assay

Rationale: Confirms the biological activity of indazole-coupled 4-phenoxybutan-2-amine derivatives as direct nuclear modulators.

  • Transfection: Co-transfect HeLa cells in 96-well plates with a pGRE-Luc (Glucocorticoid Response Element-Luciferase) reporter and an internal control Renilla luciferase plasmid using Lipofectamine 3000.

  • Compound Induction: After 24 hours, stimulate GR pathways using 10 nM Dexamethasone, co-incubated with titrations of the 4-(3-Fluorophenoxy)butan-2-amine test compounds.

  • Detection & Normalization (Self-Validation): Lyse cells using Passive Lysis Buffer after 18 hours. Measure sequential luminescence using a Dual-Luciferase Kit. Normalize Firefly luminescence strictly against internal Renilla to eliminate noise from cellular toxicity or variation in transfection efficiency.

References

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central (PMC).2

  • Continuous Flow Synthesis of Chiral Amines in Organic Solvents. ACS Publications. 3

  • CN101611015A - Indazole ester and indazolyl amide derivatives for the treatment of glucocorticoid receptor-mediated disorders. Google Patents. 4

Sources

In Silico Precision: A Comparative Guide to Molecular Docking of Fluorinated Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on halogenation to optimize pharmacokinetics, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry. Approximately 20% of all commercial pharmaceuticals—and an even higher percentage of top-selling therapeutics—contain at least one fluorine atom[1]. However, predicting the exact binding conformation and affinity of fluorinated ligands remains a notoriously complex challenge in computer-aided drug design (CADD).

Standard empirical scoring functions frequently mischaracterize the carbon-fluorine (C-F) bond, failing to capture its extreme electronegativity, complex desolvation kinetics, and unique multi-polar interactions. This guide provides a rigorous, comparative analysis of docking methodologies for fluorinated ligands, equipping structural biologists and computational chemists with self-validating protocols to overcome the limitations of standard algorithms.

The Mechanistic Causality: Why Fluorine Confounds Standard Algorithms

To successfully dock fluorinated compounds, one must first understand the quantum and thermodynamic mechanisms that fluorine introduces into the binding pocket. Fluorine is not merely a "larger hydrogen" or a "smaller chlorine."

  • Enthalpy-Entropy Compensation : Fluorination heavily modulates the lipophilicity of a molecule[2]. During binding, the displacement of structural water molecules from the hydrophobic C-F surface induces a profound entropic gain[3]. Standard scoring functions often fail to accurately quantify this enthalpy-entropy compensation, leading to artificially deflated binding scores for highly potent fluorinated bioisosteres[3].

  • Orthogonal Multipolar Interactions : The C-F bond is highly polarized, generating a significant electrostatic attraction between the Cδ+ and Fδ− atoms[2]. While fluorine rarely forms classical halogen bonds due to its low polarizability (lacking a prominent "sigma hole"), it acts as a weak hydrogen bond acceptor and forms highly specific orthogonal interactions with protein amide carbonyl groups[2],[3].

  • The Gauche Effect : The substitution of hydrogen with fluorine on sp³ carbons forcefully dictates the molecular conformation of adjacent bonds[1]. Relying on default, stochastic rotamer libraries during ligand preparation often misses these energetically locked conformers.

Pathway F_sub Fluorine Substitution Metab Steric Shielding (Blocks Cytochrome P450) F_sub->Metab Lipoph Increased Lipophilicity (Membrane Permeability) F_sub->Lipoph Elect High Electronegativity (Modulates Ligand pKa) F_sub->Elect Affinity Enhanced Binding Affinity (Enthalpy-Entropy Compensation) Metab->Affinity Increases Stability (t1/2) Lipoph->Affinity Desolvation Effects Elect->Affinity Multi-polar Interactions

Impact of fluorine substitution on ligand binding affinity and pharmacokinetics.

Comparative Assessment of Molecular Docking Tools

Not all docking algorithms are equipped to handle the electrostatic nuances of halogenated ligands. In fact, comparative studies reveal that common molecular docking methods often fail entirely when tasked with ranking the binding affinities of enantiomer pairs, highlighting the inadequacy of simple scoring functions[4].

Below is an objective comparison of prevalent docking engines based on recent benchmarking data against halogenated and challenging targets[5],[6].

Docking SoftwareSearch AlgorithmScoring Function TypeNative Pose Success Rate (RMSD < 2.0 Å)Strengths in Fluorine Handling
AutoDock Vina Iterated Local SearchEmpirical~70% - 74%[6]Highly efficient for large library screening. However, relies heavily on standard VdW/steric terms, often overestimating the hydrophobic contribution of CF₃ groups.
Glide (XP) Systematic HierarchicalEmpirical / Knowledge~80% - 85%Extra Precision (XP) mode explicitly penalizes desolvation and accurately identifies weak water-mediated bridges favored by C-F bonds[4].
GOLD Genetic AlgorithmChemScore / GoldScore~96% (at RMSD < 0.2 nm)[6]Superior conformational sampling. Highly customizable fitness functions allow for fine-tuning of halogen bond distances and angles[6].
MOE Placement / RefinementAlpha HB / London dGTarget-Dependent[6]Excellent thermodynamic convergence[6], but requires careful configuration of induced-fit parameters to prevent native-pose failure in highly flexible pockets.

A Self-Validating Protocol for Docking Fluorinated Ligands

To prevent the mischaracterization of binding affinities, researchers must abandon "black-box" docking in favor of a physics-driven, self-validating workflow. The following protocol introduces causality into every step, ensuring the system verifies its own outputs.

G cluster_0 Ligand & Target Preparation N1 Generate Fluorinated Analogs N2 Quantum Mechanical (QM) Charges N1->N2 N4 Molecular Docking (Glide / GOLD) N2->N4 N3 Target Protein Prep (pH 7.4) N3->N4 N5 Consensus Scoring & Pose Evaluation N4->N5 Empirical Scoring N6 MM-GBSA / FEP Validation N5->N6 Thermodynamic Refinement

Generalized workflow for comparative molecular docking of fluorinated ligands.

Step 1: Quantum-Driven Ligand Preparation

The Action: Instead of using standard empirical charge derivation (e.g., AM1-BCC), generate ligand conformations using Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) to map the true Electrostatic Potential (ESP). The Causality: Standard force fields symmetrically distribute charge, which is fundamentally incorrect for the anisotropic C-F bond[2]. Self-Validation: Compare the calculated dipole moment of the output ligand against experimental literature. If the CF₃ group lacks strong localized polarization, the QM optimization has failed to converge correctly.

Step 2: Hydration Mapping of the Protein Target

The Action: Do not automatically strip all crystallographic waters from the receptor. Retain waters deeply buried in the active site. The Causality: Fluorine is highly prone to binding via water-mediated contacts rather than direct protein interactions[3]. Stripping these waters will force the docking algorithm to generate false-positive poses to satisfy empty space. Self-Validation: Run a brief (5 ns) Molecular Dynamics (MD) equilibration of the apo-protein. If the retained structural water readily diffuses into the bulk solvent, it is not a rigid structural bridge and can be safely removed prior to docking.

Step 3: Docking and Conformational Clustering

The Action: Execute the docking run (preferably using Glide XP or GOLD) and output the top 20 poses per ligand. The Causality: The "gauche effect" forces fluorinated ligands into distinct energy minima[1]. Capturing a wide array of poses ensures that sterically shielded, yet thermodynamically stable, conformations are not discarded by early heuristic pruning. Self-Validation: Perform RMSD-based clustering on the output poses. A dominant cluster containing >60% of the poses indicates a robust, thermodynamically favored interaction. A completely stochastic distribution of poses indicates the scoring function cannot resolve the binding mechanics.

Step 4: Thermodynamic Refinement (MM-GBSA)

The Action: Rescore the docked complexes using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) or Free Energy Perturbation (FEP). The Causality: Standard scoring functions evaluate single, static snapshots. MM-GBSA introduces implicit solvent models and calculates ligand strain energy, directly addressing the enthalpy-entropy compensation blind spot[3]. Self-Validation: The calculated ∆G_bind from MM-GBSA must exhibit a correlative trend with experimental IC50 baselines. For instance, fluorination of FLT3 inhibitors has been shown to reduce entropic penalties, improving the MM-GBSA binding free energy minimum by over 1 kcal/mol[7].

Experimental Data: Case Studies in Fluorinated Docking

Recent computational literature underscores the profound, yet variable, impact of fluorine positioning on docking scores.

Protein TargetNative Ligand ClassFluorine ModificationImpact on Docking Score & Binding CapacityReference
SARS-CoV-2 Mpro Meso-aryl-corrolepara-Fluorine insertionDrastically decreased binding capacity (Score: 30.41) due to unfavorable electrostatics in the Mpro sub-pocket.[8]
SARS-CoV-2 PLpro Meso-aryl-corroleTri-fluorinated insertionSignificantly increased binding affinity (Score: >35) via enhanced multi-polar interactions.[8]
SARS-CoV-2 Spike-ACE2 Quinoline Analogues3-[3-(Trifluoromethyl)phenyl]Favorable interface binding (> -8 Kcal/mol), driven by increased lipophilicity and electronegative active site affinity.[9]
FLT3 Kinase CHEMBL4444839 AnalogueMulti-site fluorinationEnhanced docking score by > 1.0 kcal/mol (−14.833 vs −13.675 kcal/mol) due to reduced entropic penalties.[7]

Data Interpretation: As observed in the SARS-CoV-2 Mpro and PLpro studies, the mere presence of fluorine does not uniformly guarantee superior affinity. The spatial orientation is critical: para-fluorine insertions hampered Mpro binding, whereas tri-fluorination synergized with the PLpro pocket architecture[8].

Conclusion

Comparative molecular docking of fluorinated ligands requires an explicit departure from default protocols. By upgrading from simple empirical scoring to QM-polarized charge derivation and MM-GBSA rescoring, researchers can accurately map the delicate thermodynamic balances—such as desolvation entropy and orthogonal multi-polar bonding—that fluorine introduces. Utilizing highly customizable engines like GOLD or the desolvation-aware Glide XP ensures that the in silico data translates reliably into in vitro success.

References

  • BenchChem Technical Support Team. (2025). Comparative Docking Analysis of Fluorinated Phenolic Ligands in Drug Discovery. Benchchem.

  • Agbowuro, A. A., et al. (2022). Fluorine Atoms on C6H5-Corrole Affect the Interaction with Mpro and PLpro Proteases of SARS-CoV-2: Molecular Docking and 2D-QSAR Approaches. International Journal of Molecular Sciences, 23(18), 10936.

  • Kurczab, R., et al. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 27(7), 2132.

  • Smola, S., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, ACS.

  • Sarma, P., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Molecular Liquids, 342, 117983.

  • Das, U., et al. (2025). Rational design and comparative docking and simulation of modified FLT3 inhibitors: A study on enhanced binding stability and inhibition potency. bioRxiv.

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A Researcher's Guide to In Vivo Efficacy Comparison of Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in vivo efficacy comparisons of novel psychoactive compounds against established benchmarks. We will delve into the critical aspects of experimental design, selection of appropriate behavioral assays, and data interpretation, all grounded in scientific integrity and practical insights. Our focus will be on providing a robust, self-validating system for generating reliable and reproducible data.

The Imperative for Rigorous In Vivo Comparison

Strategic Experimental Design: The Foundation of Reliable Data

A well-designed experiment is paramount to obtaining unbiased and precise estimates of a treatment's effect.[2] Key considerations include the selection of appropriate animal models, the choice of comparator compounds, and a statistically sound experimental plan.

Animal Models: Selecting the Appropriate System

Rodent models, particularly mice and rats, are extensively used in psycho-behavioral research due to their well-characterized genetics, neuroanatomy, and behavioral patterns that can model aspects of human psychiatric conditions.[3][4] The choice between rats and mice can depend on the specific behavioral test, as some assays are better suited to one species over the other.[2][3] For instance, while both are used, mice are often preferred for the Forced Swim Test due to their more limited swimming time, which can make the assay more sensitive to antidepressant effects.[2]

Comparator Compounds: Setting the Gold Standard

Selecting an appropriate comparator drug is a critical decision that will significantly impact the interpretation of your results.[5] The comparator should be a well-characterized compound with a known mechanism of action and a robust, reproducible effect in the chosen behavioral assays.

For studies on psychedelic and antidepressant potential, common comparators include:

  • Psilocybin: A classic serotonergic psychedelic known to induce profound subjective experiences and hold therapeutic promise for depression and anxiety.[5][6] Its effects are primarily mediated through the serotonin 2A (5-HT2A) receptor.[7][8]

  • Ketamine: A non-competitive NMDA receptor antagonist with rapid-acting antidepressant effects.[5][6][9][10] It serves as an important benchmark for novel rapid-acting antidepressants.

  • DOI (2,5-dimethoxy-4-iodoamphetamine): A potent and selective 5-HT2A receptor agonist widely used in research to probe the function of this receptor system and to model the effects of serotonergic hallucinogens.[11][12][13]

For anxiolytic studies, a standard comparator is:

  • Diazepam: A benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, anxiolytic, and muscle relaxant properties.[14][15][16]

For antipsychotic research, the benchmark is often:

  • Clozapine: An atypical antipsychotic with superior efficacy in treatment-resistant schizophrenia, though its use is limited by side effects.[17][18]

The experimental workflow for a typical in vivo efficacy comparison is outlined below:

G cluster_0 Phase 1: Pre-study Preparation cluster_1 Phase 2: Dosing & Behavioral Testing cluster_2 Phase 3: Data Analysis & Interpretation P1 Animal Acclimation & Habituation P2 Comparator & Novel Compound Preparation P1->P2 P3 Randomization & Group Assignment P2->P3 D1 Vehicle/Comparator/Novel Compound Administration P3->D1 B1 Behavioral Assay Battery (e.g., HTR, EPM, FST, NOR) D1->B1 A1 Data Collection & Quantification B1->A1 S1 Statistical Analysis (e.g., ANOVA, t-test) A1->S1 I1 Interpretation of Results & Comparison of Efficacy S1->I1

Caption: A generalized workflow for in vivo psychoactive compound comparison.

A Battery of Behavioral Assays: Quantifying Psychoactive Effects

A multi-faceted approach utilizing a battery of behavioral assays is crucial for a comprehensive assessment of a novel compound's psychoactive profile.

Head-Twitch Response (HTR): A Proxy for 5-HT2A Receptor Activation

The head-twitch response in rodents is a rapid, involuntary head movement that serves as a reliable behavioral indicator of 5-HT2A receptor activation, a key mechanism for many classic psychedelics.[19][20][21]

Experimental Protocol: Head-Twitch Response (HTR) Assay

  • Animal Preparation: Male C57BL/6J mice are commonly used.[19] For automated detection, a small magnet may be surgically implanted on the skull or attached via an ear tag.[22][23] Animals should be allowed to recover for at least one to two weeks post-surgery.[19]

  • Habituation: On the day of the experiment, place each mouse individually in a glass cylinder or observation chamber for a 30-minute habituation period.[19]

  • Drug Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[19]

  • Data Recording: Immediately after injection, record head-twitch responses for a predetermined period, typically 30 to 60 minutes.[19] This can be done manually by a trained observer or automatically using a magnetometer system.[19][22]

  • Data Analysis: Quantify the total number of head twitches for each animal.

Elevated Plus Maze (EPM): Assessing Anxiolytic and Anxiogenic Effects

The EPM is a widely used test to assess anxiety-like behavior in rodents.[24][25][26] The maze consists of two open and two enclosed arms, and the test is based on the animal's natural aversion to open, elevated spaces.[25]

Experimental Protocol: Elevated Plus Maze (EPM)

  • Habituation: Allow the animal (mouse or rat) to acclimate to the testing room for at least one hour before the test.[25]

  • Test Initiation: Place the animal in the center of the maze facing a closed arm and allow it to explore for a set period, typically 5-10 minutes.[4][25]

  • Data Recording: Use a video tracking system to record the animal's movements.[25]

  • Data Analysis: Key parameters to analyze include the time spent in the open and closed arms and the number of entries into each.[4] Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Forced Swim Test (FST): Evaluating Antidepressant-Like Activity

The FST is a common behavioral test used to screen for antidepressant efficacy.[2][27][28] The test is based on the principle of "behavioral despair," where animals will eventually adopt an immobile posture after being placed in an inescapable cylinder of water.[2][28]

Experimental Protocol: Forced Swim Test (FST)

  • Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[3][27]

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes prior to the test.[2]

  • Test Procedure: Gently place the mouse into the water. The test duration is typically six minutes.[27]

  • Data Recording: Record the session and score the time the animal spends immobile. The first two minutes are often excluded from the analysis as this is a period of active escape attempts.[2][28]

  • Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.[29]

Novel Object Recognition (NOR) Test: Assessing Cognitive Function

The NOR test is used to evaluate recognition memory.[30][31][32] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[31][33]

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Habituation: Acclimate the animals to the testing arena (an open field box) for a few days prior to the test.[33][34]

  • Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).[30]

  • Testing Phase: After a retention interval (which can range from minutes to hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.[30]

  • Data Recording: Record the time the animal spends exploring each object.

  • Data Analysis: Calculate a discrimination index, which represents the proportion of time spent exploring the novel object compared to the total exploration time.[30] A higher discrimination index indicates better recognition memory.

Data Presentation and Interpretation: A Comparative Analysis

Table 1: Hypothetical In Vivo Efficacy Comparison of a Novel Psychedelic (Compound X) with Psilocybin and DOI in the Head-Twitch Response (HTR) Assay in Mice.

Treatment Group (n=10/group)Dose (mg/kg, i.p.)Mean Head Twitches (± SEM) in 30 min% of Psilocybin Response
Vehicle (Saline)-2.5 ± 0.8-
Compound X 0.515.2 ± 2.140.5%
1.035.8 ± 4.5 95.5%
2.042.1 ± 5.3112.3%
Psilocybin 1.037.5 ± 4.2 100%
DOI 2.545.3 ± 5.1120.8%
p<0.05, **p<0.01 vs. Vehicle (One-way ANOVA with Dunnett's post-hoc test)

Table 2: Hypothetical In Vivo Efficacy Comparison of a Novel Anxiolytic (Compound Y) with Diazepam in the Elevated Plus Maze (EPM) in Rats.

Treatment Group (n=12/group)Dose (mg/kg, p.o.)% Time in Open Arms (± SEM)Open Arm Entries (± SEM)
Vehicle (0.5% CMC)-15.2 ± 2.55.1 ± 1.2
Compound Y 1.025.8 ± 3.18.9 ± 1.5
3.038.9 ± 4.2 12.4 ± 1.8
10.045.1 ± 5.0 14.8 ± 2.1
Diazepam 2.042.5 ± 4.8 13.5 ± 1.9
*p<0.05, **p<0.01 vs. Vehicle (One-way ANOVA with Dunnett's post-hoc test)

Understanding the Underlying Mechanisms: Signaling Pathways

A deeper understanding of a compound's in vivo effects can be gained by examining its interaction with key signaling pathways.

5-HT2A Receptor Signaling Pathway

Classic psychedelics like psilocybin and DOI exert their effects primarily through the 5-HT2A receptor, which is coupled to the Gq/G11 signaling pathway.[8] Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular levels of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium and activation of protein kinase C (PKC).[7][8][35]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Psychedelic Psychedelic (e.g., Psilocybin, DOI) Receptor 5-HT2A Receptor Psychedelic->Receptor binds Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Neuronal Excitability, Gene Expression) Ca->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling cascade.

NMDA Receptor Signaling Pathway and Ketamine

Ketamine's rapid antidepressant effects are primarily attributed to its role as a non-competitive antagonist of the NMDA receptor.[6][9][10] By blocking NMDA receptors, particularly on GABAergic interneurons, ketamine leads to a surge in glutamate, which then activates AMPA receptors.[1][10] This initiates downstream signaling cascades, including the activation of the mTOR pathway, leading to increased synaptogenesis.[1][36]

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Ketamine Ketamine NMDA NMDA Receptor on GABA Interneuron Ketamine->NMDA blocks Glutamate Glutamate Surge NMDA->Glutamate disinhibits release of AMPA AMPA Receptor on Pyramidal Neuron Glutamate->AMPA activates mTOR mTOR Pathway AMPA->mTOR activates BDNF BDNF Release mTOR->BDNF stimulates Synaptogenesis Increased Synaptogenesis BDNF->Synaptogenesis

Caption: Ketamine's mechanism via NMDA receptor antagonism.

Conclusion: Towards More Effective Neurotherapeutics

The in vivo comparison of novel psychoactive compounds with established benchmarks is a critical and complex endeavor. By employing rigorous experimental design, utilizing a battery of validated behavioral assays, and interpreting data within the context of known neurobiological pathways, researchers can generate the high-quality, reliable data necessary to advance the development of new and more effective treatments for a range of psychiatric disorders. This guide provides a foundational framework to support these efforts, emphasizing the importance of scientific integrity and a commitment to robust, reproducible research.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(3-Fluorophenoxy)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3-Fluorophenoxy)butan-2-amine, moving beyond simple instructions to explain the scientific reasoning behind each critical step.

This compound, like many amines and fluorinated molecules used in drug discovery, possesses a unique set of properties that demand a rigorous and informed approach to its waste management.

Hazard Assessment: Understanding the "Why"

Amines are characteristically basic and can be corrosive, while the overall organic structure suggests potential flammability and toxicity.[1][2][3] The carbon-fluorine bond is exceptionally strong, which can contribute to the molecule's environmental persistence, a hallmark of many fluorinated organic compounds.[4] Therefore, it is imperative to treat this compound as hazardous waste.[5]

Hazard Category Potential Risk Causality & Rationale
Corrosivity May cause skin burns and serious eye damage.[1][3]The amine functional group is basic (alkaline) and can readily react with and damage biological tissues, similar to other amines like n-butylamine.[3]
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1] May cause irritation to the respiratory system.[6]Amines can be systemically toxic. The molecule's structure allows for potential interaction with various biological pathways. Aquatic toxicity is also a significant concern.[2]
Reactivity Reacts exothermically and potentially violently with acids and oxidizing agents.[1][2][7]As a base, it will undergo a strong neutralization reaction with acids. This can generate significant heat, leading to boiling and splashing of the corrosive material.
Flammability May be a flammable or combustible liquid.[1][3]Many organic amines are flammable. Vapors can form ignitable mixtures with air. Therefore, it must be kept away from ignition sources.[3][8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the assessed hazards, a comprehensive PPE protocol is the first line of defense. This is not merely a checklist but a system to prevent exposure through all potential routes.

  • Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. However, when handling larger quantities or when there is a risk of splashing, a full face shield worn over safety goggles is mandated to protect against severe eye damage.[1][2]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common standard, but it is best practice to consult a glove compatibility chart for specific resistance to amines and aromatic compounds. Always double-glove if handling concentrated waste.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. This protects the skin from splashes and the body from potential flash fires.[2]

  • Respiratory Protection: All handling of open containers of 4-(3-Fluorophenoxy)butan-2-amine waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][8]

Waste Collection & Segregation: Preventing Hazardous Reactions

The cardinal rule of chemical waste management is proper segregation. Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[7][9]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Select a container that is in good condition, has a secure, screw-top lid, and is chemically compatible. Borosilicate glass or a suitable polymer container (e.g., polyethylene for some amines, but check compatibility) is appropriate.[5][10] The original product container is often an excellent choice for the waste.[10]

  • Label the Container First: Before adding any waste, affix a completed hazardous waste label.[11] The label must include:

    • The words "HAZARDOUS WASTE "[10][11]

    • The full chemical name: "4-(3-Fluorophenoxy)butan-2-amine " (no formulas or abbreviations).[12]

    • The approximate concentration or percentage of each component if it is a mixed waste stream.

    • The date accumulation started.

  • Collect the Waste: Pour the waste carefully into the labeled container inside a chemical fume hood.

  • Secure the Lid: Close the container tightly immediately after adding waste. It should remain closed at all times unless waste is actively being added.[10][12]

  • Segregate from Incompatibles: This is the most critical step. Your 4-(3-Fluorophenoxy)butan-2-amine waste container must be stored separately from:

    • Acids: (e.g., hydrochloric acid, sulfuric acid, acetic acid).

    • Oxidizing Agents: (e.g., hydrogen peroxide, nitric acid, permanganates).

    • This segregation can be achieved by storing in different cabinets or by using separate, clearly labeled secondary containment bins.[5][7]

On-Site Storage: The Satellite Accumulation Area (SAA)

Regulations require that hazardous waste be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][13] This ensures the waste is under the control of trained laboratory personnel.

SAA Best Practices:

  • Location: The SAA must be in the same room where the waste is generated.

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment tray or bin that can hold 110% of the volume of the largest container.[12][13] This prevents spills from spreading.

  • Clear Signage: The area should be clearly marked with a sign that reads "Satellite Accumulation Area."[13]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in your SAA.[13] Once a container is full, it must be moved to the institution's main hazardous waste storage area within three days.[13]

Disposal Workflow: A Visual Guide

To clarify the decision-making process from waste generation to final disposal, the following workflow diagram provides a clear visual path.

G cluster_0 cluster_1 cluster_2 A Waste Generation (4-(3-Fluorophenoxy)butan-2-amine) B Is this a spill or routine waste? A->B C Routine Waste (Pure or in solution) B->C Routine I Spill Occurs B->I Spill D Select Compatible & Labeled 'Hazardous Waste' Container C->D E Store in SAA with Secondary Containment D->E F Segregate from Acids & Oxidizers E->F G Container Full? F->G G->E No H Arrange Pickup by EHS / Licensed Contractor G->H Yes J Assess Spill Size I->J K Small & Manageable Spill J->K Small L Large or Unmanageable Spill J->L Large M Contain with Absorbent. Collect contaminated material into a labeled waste container. K->M N EVACUATE AREA. Call Emergency Services (911) & Institutional EHS. L->N M->G

Caption: Decision workflow for handling 4-(3-Fluorophenoxy)butan-2-amine waste.

Decontamination & Empty Container Disposal

An "empty" container is never truly empty. Residual chemicals pose a significant hazard and must be managed correctly.

Protocol for Empty Containers:

  • Thorough Rinsing: Under a fume hood, rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect First Rinse: The first rinseate is considered hazardous waste and MUST be collected and added to your 4-(3-Fluorophenoxy)butan-2-amine waste container.[11][12] Subsequent rinses may be collected as well, depending on institutional policy.

  • Air Dry: Allow the rinsed container to air dry completely in the back of the fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label.[11][12]

  • Final Disposal: Once clean, dry, and defaced, the glass or plastic container can typically be disposed of in the appropriate laboratory glass or solid waste bin.[12]

Final Disposal: Your Institutional Partner

The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Contact your EHS: Your institution's Environmental Health and Safety (EHS) department is your partner in this process. They will have a schedule and procedure for collecting full waste containers from your SAA.[5]

  • Licensed Disposal: The EHS department works with licensed hazardous waste disposal companies that will transport the waste off-site for final treatment, which is often high-temperature incineration.[14][15]

  • Maintain Records: Keep a copy of all waste pickup manifests and disposal records as required by your institution and regulatory bodies like the EPA.[2]

By adhering to this comprehensive guide, you ensure that your handling and disposal of 4-(3-Fluorophenoxy)butan-2-amine meet the highest standards of safety, responsibility, and scientific integrity.

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Personal protective equipment for handling 4-(3-Fluorophenoxy)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Safe Handling and Disposal of 4-(3-Fluorophenoxy)butan-2-amine

Disclaimer: Specific hazard and toxicology data for 4-(3-Fluorophenoxy)butan-2-amine is not extensively available in public safety literature. Therefore, this guide is built upon the precautionary principle, deriving safety protocols from the known hazards associated with its primary functional groups: a primary amine and a fluorinated aromatic ether. Researchers must treat this compound as potentially hazardous and handle it with the utmost care.

Hazard Assessment: A Synthesis of Structural Analogs

The potential hazards of 4-(3-Fluorophenoxy)butan-2-amine are inferred from its chemical structure.

  • Primary Amine Group (-NH2): Aliphatic and aromatic amines are often corrosive and can cause severe skin burns and eye damage.[1][2] They can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3] Many amines are respiratory tract irritants.[4]

  • Fluorophenoxy Group (Halogenated Aromatic): The presence of fluorine, a halogen, classifies this compound as a halogenated organic. This is a critical consideration for waste disposal, as halogenated and non-halogenated waste streams must be segregated.[5][6]

Based on these functional groups, the compound should be presumed to be corrosive, toxic, and require special disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent exposure.[7][8] The appropriate level of PPE depends on the scale and nature of the procedure, but the following table outlines the minimum requirements for laboratory-scale operations.

Protection Type Required Equipment Rationale and Best Practices
Eye & Face Chemical splash goggles AND a full-face shield.Goggles provide a seal against splashes, while a face shield protects the entire face from larger volume events.[8][9] Standard safety glasses are insufficient.
Body Chemical-resistant lab coat (fully buttoned) or an apron over a long-sleeved shirt.Provides a barrier against incidental drips and splashes. For larger quantities, consider disposable chemical-resistant coveralls.[7]
Hand Permeation-resistant gloves (e.g., nitrile, neoprene).Hands are the most likely point of contact.[8] Always double-check glove compatibility with aromatic amines. Inspect gloves for any signs of degradation or punctures before use and change them frequently.
Respiratory Mandatory use of a certified chemical fume hood. All handling of the compound, including weighing, transferring, and use in reactions, must be performed within a fume hood to prevent inhalation of potentially harmful vapors.[10]

Operational Plan: A Step-by-Step Handling Protocol

A structured workflow minimizes the risk of exposure and accidents.

Preparation and Pre-Handling Checklist
  • Risk Assessment: Before beginning, conduct a thorough risk assessment for the entire procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Gather Materials: Assemble all necessary equipment and reagents to avoid leaving the handling area unnecessarily.

Handling the Compound
  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Work in Fume Hood: Perform all manipulations of 4-(3-Fluorophenoxy)butan-2-amine exclusively inside a certified chemical fume hood.

  • Prevent Aerosolization: Handle the liquid carefully to avoid generating aerosols or vapors.[11]

  • Grounding: If transferring significant quantities, ensure containers and equipment are properly grounded to prevent static discharge.[4]

  • Containment: Use secondary containment (e.g., a tray) to contain any potential spills.

  • Post-Handling: After use, securely seal the container. Wipe down the work surface in the fume hood. Wash hands thoroughly with soap and water after removing gloves.[12]

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Verify_Safety Verify Fume Hood & Emergency Equipment Risk_Assessment->Verify_Safety Don_PPE Don Full PPE Verify_Safety->Don_PPE Work_in_Hood Work Inside Fume Hood Don_PPE->Work_in_Hood Contain_Spills Use Secondary Containment Work_in_Hood->Contain_Spills Secure_Close Securely Close Container & Clean Workspace Contain_Spills->Secure_Close Doff_PPE Doff PPE Correctly Secure_Close->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Experimental workflow for handling 4-(3-Fluorophenoxy)butan-2-amine.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Spill: Evacuate the area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.[1]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper waste segregation is paramount for both safety and regulatory compliance.

The Critical Rule: Segregate Halogenated Waste

The fluorine atom in 4-(3-Fluorophenoxy)butan-2-amine classifies it as a halogenated organic compound . It must NEVER be mixed with non-halogenated organic waste.[5][6]

  • Reasoning: Halogenated waste requires specific, high-cost incineration treatment to prevent the formation of toxic byproducts.[6] Contaminating a large volume of non-halogenated solvent (which can often be recycled as fuel) with even a small amount of halogenated material forces the entire volume to be treated as halogenated waste, significantly increasing disposal costs and environmental burden.[6]

Step-by-Step Disposal Protocol
  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste".[5][13] The container must be made of a compatible material and have a secure, screw-top cap.

  • Label Correctly: The label must include the words "Hazardous Waste" and list all chemical constituents by their full name (no formulas or abbreviations).[5][14]

  • Active Collection: Keep the waste container closed at all times except when adding waste.[14]

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.[5]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

G cluster_waste cluster_disposal Compound 4-(3-Fluorophenoxy)butan-2-amine (Contains Fluorine) Halogen_Bin HALOGENATED WASTE (For Incineration) Compound->Halogen_Bin MUST go here NonHalogen_Bin NON-HALOGENATED WASTE (For Fuel Blending) Compound->NonHalogen_Bin NonHalogen Non-Halogenated Solvents (e.g., Acetone, Hexane) NonHalogen->NonHalogen_Bin Goes here Cross_Contamination < DO NOT MIX > Cross_Contamination->Compound Cross_Contamination->NonHalogen_Bin

Caption: Waste segregation logic for halogenated vs. non-halogenated compounds.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Treatment and disposal of chemical wastes in daily labor
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 7.2 Organic Solvents. (n.d.).
  • SAFETY DATA SHEET - 2-Amino-1-butanol. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - n-Butylamine. (2025, December 18). Fisher Scientific.
  • SAFETY D
  • Safety Data Sheet - Tide Fluor™ 3 amine. (2023, March 27).
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, University of British Columbia.
  • MATERIAL SAFETY DATA SHEET - ADDOC
  • Halogenated Waste (any organic chemical th
  • Personal Protective Equipment (PPE). (2025, September 12). U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - 5044. (2015, June 11).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • 4-(3-Fluorophenoxy)butan-2-amine. (n.d.). ChemScene.
  • GHS Hazardous Chemical Inform
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.).
  • GHS Classification Summary (Rev.8, 2019). (n.d.). PubChem.
  • FLUORINE. (n.d.).
  • Fluorine Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.